3-(4-Methylnaphthalen-1-yl)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174847. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylnaphthalen-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-6-7-11(8-9-14(15)16)13-5-3-2-4-12(10)13/h2-7H,8-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJSIZYZZYSWLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60306272 | |
| Record name | 3-(4-methylnaphthalen-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76673-34-2 | |
| Record name | 76673-34-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-methylnaphthalen-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(4-Methylnaphthalen-1-yl)propanoic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-(4-Methylnaphthalen-1-yl)propanoic Acid
Executive Summary
This compound is a valuable carboxylic acid derivative built upon a substituted naphthalene scaffold. Its structure makes it a compelling building block for drug discovery and materials science, where the rigid, aromatic naphthalene core can be functionalized via the propanoic acid linker. This guide provides a detailed, technically-grounded pathway for the synthesis of this target molecule, designed for researchers and drug development professionals. The primary focus is on a robust and scalable two-step sequence involving Friedel-Crafts acylation followed by a ketone reduction. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the rationale behind procedural choices, ensuring a reproducible and efficient synthesis.
Strategic Approach: A Retrosynthetic Analysis
The design of a synthetic pathway begins with a logical deconstruction of the target molecule. For this compound, the most logical retrosynthetic disconnection is the C-C bond between the naphthalene ring and the propanoic acid side chain. This immediately suggests a Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation on aromatic rings.
A Technical Guide to the Spectroscopic Characterization of 3-(4-Methylnaphthalen-1-yl)propanoic acid
This guide provides an in-depth analysis of the expected spectroscopic data for the characterization of 3-(4-Methylnaphthalen-1-yl)propanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings and practical considerations for acquiring and interpreting ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. While experimental spectra for this specific molecule are not publicly available, this guide synthesizes established principles of spectroscopy to present a robust, predictive analysis.
Molecular Structure and Spectroscopic Overview
This compound (C₁₄H₁₄O₂) is a carboxylic acid derivative of a substituted naphthalene. Its molecular structure, with a molecular weight of 214.26 g/mol , dictates its spectroscopic signature.[1] The key structural features to consider are:
-
The Naphthalene Ring System: A bicyclic aromatic system that will give rise to characteristic signals in the aromatic region of NMR spectra.
-
The Methyl Group: A substituent on the naphthalene ring whose protons and carbon will appear in the aliphatic region of the NMR spectra.
-
The Propanoic Acid Side Chain: An aliphatic chain with two methylene groups and a carboxylic acid functional group, each with distinct spectroscopic properties.
-
The Carboxylic Acid Group: This functional group has highly characteristic absorptions in IR spectroscopy and predictable signals in NMR.
The following sections will detail the expected spectroscopic data for each major analytical technique and the methodologies for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the naphthalene ring, the protons of the propanoic acid side chain, and the methyl group. The protons on carbon atoms adjacent to the carbonyl group are typically deshielded and appear near 2.0-3.0 ppm.[2] The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet between 10-12 ppm.[3]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H (Carboxylic Acid) | 10.0 - 12.0 | broad singlet | 1H |
| H (Aromatic, Naphthalene) | 7.2 - 8.2 | multiplet | 6H |
| H (Methylene, α to Naphthalene) | ~3.1 | triplet | 2H |
| H (Methylene, α to COOH) | ~2.7 | triplet | 2H |
| H (Methyl) | ~2.5 | singlet | 3H |
Causality Behind Predictions: The chemical shifts are predicted based on the electronic environment of each proton. The aromatic protons are in the deshielding region due to the ring current effect. The methylene group alpha to the electron-withdrawing naphthalene ring will be downfield compared to the methylene group alpha to the carbonyl. The methyl group attached to the aromatic ring will be slightly downfield from a typical aliphatic methyl group.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show distinct signals for each of the 14 carbon atoms in the molecule, though some aromatic carbons may have very similar chemical shifts. The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the 160-185 ppm region.[3]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C (Carbonyl) | 170 - 180 |
| C (Aromatic, Naphthalene) | 120 - 140 |
| C (Methylene, α to Naphthalene) | ~35 |
| C (Methylene, α to COOH) | ~30 |
| C (Methyl) | ~20 |
Causality Behind Predictions: The carbonyl carbon is the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms. The sp² hybridized carbons of the naphthalene ring appear in the typical aromatic region. The aliphatic carbons of the propanoic acid chain and the methyl group are shielded and appear upfield.
Experimental Protocol for NMR Spectroscopy
The following protocol outlines the standard procedure for acquiring high-quality NMR data for a small organic molecule like this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect the chemical shift of the acidic proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm.[4][5]
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for high resolution.
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying functional groups. For this compound, the carboxylic acid group will dominate the spectrum with highly characteristic absorptions.
Predicted IR Spectral Data
The IR spectrum will be characterized by a very broad O-H stretch and a strong C=O stretch from the carboxylic acid moiety.
Table 3: Predicted IR Absorptions for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong |
Causality Behind Predictions: The broadness of the O-H stretch is due to hydrogen bonding between carboxylic acid molecules, which exist as dimers in the solid state and in concentrated solutions.[6][7][8] The C=O stretch is very intense due to the large change in dipole moment during the vibration. The exact position can be influenced by conjugation and hydrogen bonding.[7]
Experimental Protocol for IR Spectroscopy
A common and straightforward method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.
Step-by-Step Methodology:
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Setup:
-
Ensure the ATR accessory is clean.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum.
-
The resulting spectrum will show the absorbance or transmittance of the sample as a function of wavenumber.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Predicted Mass Spectrum
For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. The fragmentation pattern of carboxylic acids often involves the loss of the hydroxyl group and the carbonyl group.[3]
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Notes |
| 214 | [M]⁺ | Molecular Ion |
| 197 | [M - OH]⁺ | Loss of hydroxyl radical |
| 169 | [M - COOH]⁺ | Loss of carboxylic acid group |
| 155 | [C₁₂H₁₁]⁺ | Fragmentation of the side chain |
| 141 | [C₁₁H₉]⁺ | Further fragmentation |
Causality Behind Predictions: The molecular ion is formed by the removal of one electron. Subsequent fragmentation is driven by the stability of the resulting ions. The loss of the hydroxyl group is a common fragmentation pathway for carboxylic acids. Cleavage of the bond between the aliphatic chain and the naphthalene ring can also occur, leading to characteristic fragments.
Experimental Protocol for Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing polar molecules like carboxylic acids.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the sample to the low µg/mL or ng/mL range.
-
-
Instrument Setup:
-
The mass spectrometer is typically coupled to a liquid chromatography (LC) system for sample introduction.
-
The ESI source is set to either positive or negative ion mode. For carboxylic acids, negative ion mode ([M-H]⁻) is often very sensitive.
-
-
Data Acquisition:
-
The sample solution is introduced into the ESI source at a constant flow rate.
-
A high voltage is applied to the ESI needle, creating a fine spray of charged droplets.
-
As the solvent evaporates, ions are formed and enter the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Data Processing:
-
The software generates a mass spectrum, which is a plot of ion intensity versus m/z.
-
The molecular weight can be determined from the molecular ion peak.
-
Workflow Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General workflow for NMR spectroscopy.
Caption: Workflow for ATR-IR spectroscopy.
Caption: General workflow for ESI-Mass Spectrometry.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By understanding the expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can more effectively characterize this compound, whether it is synthesized in the lab or encountered in a complex mixture. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. As with any analytical endeavor, a combination of these techniques will provide the most definitive structural confirmation.
References
- 1. This compound | C14H14O2 | CID 300431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 4. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Physical and chemical properties of 3-(4-Methylnaphthalen-1-yl)propanoic acid
An In-depth Technical Guide to 3-(4-Methylnaphthalen-1-yl)propanoic Acid for Advanced Research
Authored by: A Senior Application Scientist
Foreword: This document provides a comprehensive technical overview of this compound, a molecule of significant interest within the fields of medicinal chemistry and materials science. As a derivative of both naphthalene and propanoic acid, it belongs to the broader class of arylpropanoic acids, which are renowned for their pharmacological activities.[1][2] This guide moves beyond basic data, offering insights into the causality behind its properties and providing actionable protocols for its application in a research setting. The information herein is curated for professionals engaged in drug discovery, chemical synthesis, and materials development, aiming to serve as a foundational resource for leveraging this compound's unique characteristics.
Core Molecular Identity and Physicochemical Profile
A precise understanding of a compound's identity and physical properties is the bedrock of any scientific investigation. These parameters govern its handling, reactivity, and suitability for various applications.
Compound Identification
This compound is unambiguously identified by a set of standardized nomenclature and registry numbers, ensuring clarity and precision in scientific communication.
| Identifier | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 76673-34-2 | [3][4] |
| Molecular Formula | C₁₄H₁₄O₂ | [3] |
| Molecular Weight | 214.26 g/mol | [3][5] |
| Canonical SMILES | CC1=CC=C(C2=CC=CC=C12)CCC(=O)O | [3] |
| InChI Key | NLJSIZYZZYSWLL-UHFFFAOYSA-N | [3] |
| MDL Number | MFCD14534726 | [5] |
| Synonyms | 3-(4-methyl-1-naphthyl)propanoic acid, 4-Methyl-1-naphthalenepropionic acid | [3][6] |
Physical and Calculated Properties
The physical state, solubility, and partitioning behavior of a compound are critical determinants for designing experimental conditions, from reaction setups to formulation and biological assays.
| Property | Value | Notes and Experimental Context |
| Physical Form | Solid | [6][7] |
| Melting Point | 158 °C | [7] |
| Boiling Point | 215-220 °C (at 5 mmHg) | [7] |
| Solubility | Limited solubility in water; expected to be soluble in organic solvents such as methanol, acetone, and DMSO. | Based on the properties of analogous arylpropanoic acids.[8] The nonpolar naphthalene core and the hydrocarbon chain reduce aqueous solubility, while the carboxylic acid group provides polarity for dissolution in polar organic solvents. |
| XLogP3 | 3.8 | [3] |
| pKa | ~4.5 - 5.0 (Estimated) | The pKa is estimated based on structurally similar aromatic carboxylic acids.[9] The electron-donating methyl group may slightly increase the pKa compared to an unsubstituted naphthalene propanoic acid. This value is crucial for designing extraction protocols and understanding its ionization state in physiological buffers. |
| Storage | Sealed in a dry environment at room temperature. | [5] |
Synthesis and Chemical Reactivity
The synthetic accessibility and predictable reactivity of this compound are key to its utility as a molecular building block.
Proposed Synthetic Workflow
While multiple synthetic routes are conceivable, a robust and logical pathway involves a Friedel-Crafts acylation followed by a three-step reduction and elaboration sequence. This approach provides good control over the regiochemistry and is scalable.
Caption: Proposed synthetic pathway for this compound.
Causality Behind Experimental Choices:
-
Friedel-Crafts Acylation: This classic C-C bond-forming reaction is ideal for installing the butyric acid chain onto the electron-rich naphthalene ring. Using succinic anhydride prevents polyalkylation, a common side reaction with alkyl halides. The reaction is directed to the 1-position of 1-methylnaphthalene due to electronic activation and steric considerations.
-
Clemmensen Reduction: This method is highly effective for reducing the aryl ketone intermediate to a methylene group without affecting the carboxylic acid or the aromatic ring. It is performed under harsh acidic conditions, which the product is stable to.
Core Reactivity
The chemical behavior of this molecule is dominated by two key features: the carboxylic acid functional group and the aromatic naphthalene ring system.
-
Carboxylic Acid Reactions: The -COOH group is the primary site for derivatization.
-
Esterification: Reaction with alcohols under acidic catalysis (e.g., H₂SO₄) or using coupling agents yields esters, which are often used to improve cell permeability or as prodrugs.
-
Amidation: Coupling with amines using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) produces amides. This is a cornerstone of medicinal chemistry for building larger, more complex molecules and exploring structure-activity relationships (SAR).
-
Reduction: Strong reducing agents like LiAlH₄ will reduce the carboxylic acid to the corresponding primary alcohol, 3-(4-methylnaphthalen-1-yl)propan-1-ol.
-
-
Naphthalene Ring Reactions: The naphthalene core can undergo electrophilic aromatic substitution. The existing substituents (methyl and propanoic acid chain) will direct incoming electrophiles, although reactions on this part of the molecule are less common when it is used as a building block.
Spectroscopic Characterization
Spectroscopic analysis provides the definitive structural confirmation of a molecule. The following are the expected spectral features for this compound, which serve as a self-validating system for its identity.
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad peak is expected in the range of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state or in concentrated solutions.[10]
-
C=O Stretch (Carbonyl): A strong, sharp absorption band will appear around 1700-1725 cm⁻¹. Its precise position can indicate the extent of hydrogen bonding.[11]
-
C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and propanoic chain will be just below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides detailed information about the electronic environment and connectivity of hydrogen atoms.[12]
-
-COOH Proton: A singlet, typically far downfield (δ 10-13 ppm), which is often broad.
-
Aromatic Protons: A complex multiplet pattern between δ 7.0-8.5 ppm, corresponding to the 6 protons on the naphthalene ring.
-
Propanoic Chain Protons: Two distinct signals, each integrating to 2H. The CH₂ group adjacent to the naphthalene ring (-CH₂-Ar) would appear as a triplet around δ 2.9-3.2 ppm. The CH₂ group alpha to the carbonyl (-CH₂-COOH) would be a triplet further upfield, around δ 2.5-2.8 ppm.
-
Methyl Protons: A sharp singlet at ~δ 2.4-2.6 ppm, integrating to 3H.
-
-
¹³C NMR: The carbon spectrum reveals the number of unique carbon environments.
-
Carbonyl Carbon: A signal around δ 175-185 ppm.
-
Aromatic Carbons: Multiple signals in the δ 120-140 ppm region.
-
Aliphatic Carbons: Signals for the two CH₂ groups and the CH₃ group will appear in the upfield region (δ 20-40 ppm).
-
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): The spectrum will show a clear molecular ion peak corresponding to the molecular weight (m/z = 214.26).
-
Key Fragmentation Patterns: A significant fragment would be the loss of the carboxylic acid group (-COOH, 45 Da) or the propanoic acid side chain. A McLafferty rearrangement is also possible. The observation of a fragment corresponding to the methylnaphthalene cation would be a strong indicator of the core structure.[13]
Application in Drug Development and Research
Arylpropanoic acids are a "privileged scaffold" in medicinal chemistry.[14] Ibuprofen and naproxen are famous examples, functioning as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes.[2]
The structure of this compound makes it an attractive starting point for several research avenues:
-
NSAID Development: Its core structure is analogous to naproxen. Researchers can use it as a scaffold to synthesize novel derivatives with potentially improved potency, selectivity (COX-1 vs. COX-2), or side-effect profiles.
-
Anticancer Agents: Recent studies have shown that derivatives of similar propanoic acids can possess significant anticancer and antioxidant properties.[15] The naphthalene moiety offers a large, lipophilic surface for potential π-π stacking interactions with biological targets like DNA or enzyme active sites.
-
Molecular Probes: By attaching fluorescent tags or other reporter groups to the carboxylic acid handle, this molecule can be converted into a probe to study biological systems.
Experimental Protocol: Synthesis of a Methyl Ester Derivative
To demonstrate the practical utility of its chemical properties, this section provides a detailed protocol for converting the acid to its methyl ester, a common step for increasing lipophilicity for biological screening.
Caption: Experimental workflow for Fischer esterification of the title compound.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of this compound in anhydrous methanol (approx. 10-20 mL per gram of acid).
-
Catalyst Addition: Cool the solution in an ice bath to 0 °C. Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) dropwise with stirring.
-
Expertise Insight: The reaction is exothermic upon addition of acid. Cooling prevents potential side reactions and ensures controlled initiation. Anhydrous conditions are crucial to drive the equilibrium towards the ester product.
-
-
Reaction: Remove the ice bath and heat the mixture to reflux. Maintain reflux for 4-6 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product ester will have a higher Rf value (be less polar) than the starting carboxylic acid.
-
Trustworthiness: TLC provides a real-time, semi-quantitative assessment of the conversion, ensuring the reaction is not stopped prematurely or run unnecessarily long.
-
-
Workup: After the reaction is complete, cool the mixture to room temperature. Slowly pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure methyl ester.
-
Characterization: Confirm the structure of the product using NMR and IR spectroscopy, comparing the spectra to the expected changes (disappearance of the broad -OH peak in IR, appearance of a -OCH₃ singlet around 3.7 ppm in ¹H NMR).
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. This compound | C14H14O2 | CID 300431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. arctomsci.com [arctomsci.com]
- 5. 76673-34-2|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | 76673-34-2 [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. youtube.com [youtube.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(4-Methylnaphthalen-1-yl)propanoic Acid (CAS Number: 76673-34-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-(4-Methylnaphthalen-1-yl)propanoic acid (CAS No. 76673-34-2), a naphthalenic derivative with potential applications in medicinal chemistry and organic synthesis. While specific biological data for this compound is limited in publicly accessible literature, this document synthesizes available information on its chemical properties and structure. Furthermore, by examining the broader class of arylpropanoic acids and naphthalene derivatives, we will explore its potential as a scaffold in drug discovery, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents. This guide also outlines a plausible synthetic route and discusses the rationale behind the selection of precursors and reaction conditions, providing a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds.
Introduction: The Naphthalene Moiety in Medicinal Chemistry
The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its rigid, bicyclic aromatic system provides a versatile framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. Naphthalene derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a propanoic acid side chain, as seen in this compound, introduces a carboxylic acid functional group, which can serve as a key interaction point with biological receptors or as a handle for further chemical modification.
Chemical Identity and Physicochemical Properties
2.1. Structure and Nomenclature
This compound is a carboxylic acid characterized by a propanoic acid group attached to the 1-position of a 4-methylnaphthalene core.
-
CAS Number: 76673-34-2[3]
-
Molecular Formula: C₁₄H₁₄O₂[3]
-
IUPAC Name: this compound[3]
-
Synonyms: 3-(4-methyl-1-naphthyl)propanoic acid[3]
2.2. Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. These computed properties are essential for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| Molecular Weight | 214.26 g/mol | PubChem[3] |
| XLogP3 | 3.8 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 3 | PubChem[3] |
Synthesis of this compound: A Plausible Synthetic Approach
3.1. Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound involves the disconnection of the propanoic acid side chain, suggesting a precursor such as a malonic ester derivative that can be alkylated with a suitable 4-methylnaphthalene electrophile.
3.2. Step-by-Step Synthetic Protocol
This protocol is a generalized procedure based on common organic synthesis techniques for analogous compounds. Optimization of reaction times, temperatures, and purification methods may be necessary.
Step 1: Friedel-Crafts Acylation of 1-Methylnaphthalene
-
Objective: To introduce a two-carbon chain onto the naphthalene ring, which will be further elaborated to the propanoic acid.
-
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add 1-methylnaphthalene.
-
Slowly add acetyl chloride (CH₃COCl) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 1-acetyl-4-methylnaphthalene by column chromatography.
-
-
Causality: The Friedel-Crafts acylation is a classic and effective method for forming carbon-carbon bonds with aromatic rings. The use of a Lewis acid catalyst like AlCl₃ activates the acetyl chloride for electrophilic aromatic substitution.
Step 2: Willgerodt-Kindler Reaction
-
Objective: To convert the acetyl group into a thioamide, a precursor to the carboxylic acid.
-
Procedure:
-
In a flask equipped with a reflux condenser, mix 1-acetyl-4-methylnaphthalene with sulfur and morpholine.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture and hydrolyze the resulting thioamide by adding an aqueous acid solution (e.g., sulfuric acid) and heating to reflux.
-
After cooling, the carboxylic acid product will precipitate.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain 3-(4-methylnaphthalen-1-yl)acetic acid.
-
-
Causality: The Willgerodt-Kindler reaction is a well-established method for converting aryl alkyl ketones to the corresponding ω-arylalkanoic acids.
Step 3: Arndt-Eistert Homologation
-
Objective: To extend the carbon chain of the acetic acid derivative by one methylene group to form the desired propanoic acid.
-
Procedure:
-
Convert 3-(4-methylnaphthalen-1-yl)acetic acid to its acid chloride by reacting with thionyl chloride (SOCl₂).
-
React the acid chloride with an excess of diazomethane (CH₂N₂) in an inert solvent to form the diazoketone. (Caution: Diazomethane is toxic and explosive and should be handled with extreme care in a well-ventilated fume hood).
-
Perform a Wolff rearrangement of the diazoketone in the presence of a silver catalyst (e.g., silver oxide) in water to yield this compound.
-
Purify the final product by recrystallization or column chromatography.
-
-
Causality: The Arndt-Eistert synthesis is a classic method for the one-carbon homologation of carboxylic acids.
3.3. Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Potential Biological Activities and Research Applications
While direct biological studies on this compound are scarce, the structural motifs present in the molecule suggest several avenues for investigation in drug discovery and development.
4.1. Anti-inflammatory Potential
Arylpropanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The propanoic acid side chain is a common feature in many commercially available NSAIDs. It is plausible that this compound could exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.
4.2. Antimicrobial Activity
Naphthalene derivatives have been reported to possess significant antimicrobial properties.[2] The lipophilic nature of the naphthalene ring can facilitate the disruption of microbial cell membranes. The carboxylic acid group could also contribute to its antimicrobial effects by altering intracellular pH or interfering with essential metabolic pathways.
4.3. Anticancer Applications
Certain naphthalene-based compounds have been investigated as anticancer agents.[4] The planar aromatic system of naphthalene can intercalate with DNA, potentially leading to cytotoxic effects in cancer cells. Furthermore, the propanoic acid moiety could be modified to introduce other functional groups known to enhance anticancer activity.
4.4. A Scaffold for Further Drug Development
Perhaps the most immediate application for this compound is as a versatile building block for the synthesis of more complex molecules. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, allowing for the generation of a library of derivatives for biological screening.
Experimental Protocols for Biological Evaluation
For researchers interested in investigating the biological activities of this compound, the following are generalized protocols for initial screening.
5.1. In Vitro Anti-inflammatory Assay: COX Inhibition Assay
-
Objective: To determine if the compound can inhibit the activity of COX-1 and COX-2 enzymes.
-
Methodology:
-
Utilize a commercially available COX inhibitor screening assay kit.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound to obtain a range of concentrations for testing.
-
In a 96-well plate, add the appropriate buffer, heme, COX-1 or COX-2 enzyme, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a control.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine the extent of prostaglandin production.
-
Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.
-
5.2. Antimicrobial Susceptibility Testing: Broth Microdilution Method
-
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various microbial strains.
-
Methodology:
-
Prepare a stock solution of the compound in a solvent that is not toxic to the microorganisms.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism in medium without the compound) and negative (medium only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
5.3. In Vitro Anticancer Assay: MTT Assay
-
Objective: To assess the cytotoxic effects of the compound on cancer cell lines.
-
Methodology:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
5.4. Experimental Workflow Diagram for Biological Evaluation
References
- 1. Exploring naphthyl derivatives as SARS-CoV papain-like protease (PLpro) inhibitors and its implications in COVID-19 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. This compound | C14H14O2 | CID 300431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
The Expanding Therapeutic Potential of Naphthalene-Based Propanoic Acids: A Technical Guide for Drug Discovery Professionals
Introduction: Beyond the Anti-Inflammatory Paradigm
The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry, conferring favorable pharmacokinetic properties and serving as a versatile template for drug design.[1][2] When functionalized with a propanoic acid moiety, this core structure gives rise to a class of compounds with significant and diverse biological activities. The most prominent member of this class is undoubtedly Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID).[3][4] However, the therapeutic potential of naphthalene-based propanoic acids extends far beyond its well-established anti-inflammatory effects. Emerging research points towards promising applications in oncology and neurodegenerative diseases, opening new avenues for drug development.[5][6][7]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities of naphthalene-based propanoic acids. We will delve into the well-characterized anti-inflammatory mechanism of action, explore the burgeoning evidence for their anticancer and neuroprotective properties, and provide detailed, field-proven experimental protocols for their evaluation. The aim is to equip researchers with the foundational knowledge and practical methodologies required to explore and exploit the full therapeutic potential of this versatile chemical class.
I. The Archetype: Anti-Inflammatory Activity of Naproxen
The anti-inflammatory, analgesic, and antipyretic properties of naproxen are primarily attributed to its non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][8][9][10] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever.[8][10]
Mechanism of Action: A Dual Inhibition Strategy
Naproxen functions as a reversible competitive inhibitor, vying with arachidonic acid for the active site of both COX isoforms.[8][9] This dual inhibition is a double-edged sword; while COX-2 inhibition is largely responsible for the desired anti-inflammatory effects, the concurrent inhibition of the constitutively expressed COX-1 can lead to gastrointestinal side effects.[10][11] COX-1 plays a crucial role in maintaining the protective lining of the stomach.[10]
The inhibition of COX enzymes by naproxen prevents the conversion of arachidonic acid to prostaglandin G2 (PGG2), the precursor to a cascade of pro-inflammatory prostaglandins and thromboxanes.[8][9] This reduction in prostaglandin synthesis at the site of injury and in the central nervous system leads to the alleviation of pain and inflammation.[8]
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of naphthalene-based propanoic acids on COX-1 and COX-2.
1. Materials and Reagents:
- Purified ovine COX-1 and human recombinant COX-2 enzymes
- Arachidonic acid (substrate)
- Test compounds (naphthalene-based propanoic acids)
- Prostaglandin E2 (PGE2) standard
- PGE2 EIA kit
- Assay buffer (e.g., Tris-HCl)
- DMSO (for dissolving test compounds)
2. Procedure:
- Prepare stock solutions of the test compounds in DMSO.
- In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and various concentrations of the test compound or vehicle control (DMSO).
- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding arachidonic acid to each well.
- Incubate for a specified time (e.g., 10 minutes) at 37°C.
- Stop the reaction by adding a stopping solution (e.g., HCl).
- Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
- Calculate the percentage of inhibition for each concentration of the test compound.
- Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[12]
3. Self-Validation and Interpretation:
- Include a known non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls to validate the assay performance.
- The IC50 values for COX-1 and COX-2 will determine the potency and selectivity of the test compounds. A lower IC50 value indicates higher potency.[2] The ratio of IC50 (COX-1) / IC50 (COX-2) provides the selectivity index.
II. Emerging Frontiers: Anticancer Activity
Recent studies have highlighted the potential of naphthalene-based compounds, including propanoic acid derivatives, as anticancer agents.[5][13][14][15] Their mechanisms of action are diverse and appear to involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.[2]
Potential Mechanisms of Action
While the precise mechanisms for many naphthalene-based propanoic acids are still under investigation, several promising avenues have been identified:
-
Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death in cancer cells.[15]
-
Cell Cycle Arrest: Compounds may halt the progression of the cell cycle, preventing cancer cell division.
-
Inhibition of Signaling Pathways: Naphthalene derivatives have been reported to modulate pathways such as the IL-6/JAK2/STAT3 signaling cascade, which is often dysregulated in cancer.[2]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[15]
1. Materials and Reagents:
- Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[5]
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- Test compounds (naphthalene-based propanoic acids)
- MTT solution (5 mg/mL in PBS)
- DMSO
- 96-well cell culture plates
2. Procedure:
- Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).[2]
- Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
- Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
- Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[16]
- Measure the absorbance at 570 nm using a microplate reader.[16]
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Determine the IC50 value, the concentration that reduces cell viability by 50%.[2]
3. Self-Validation and Interpretation:
- Use a known anticancer drug (e.g., doxorubicin) as a positive control.
- The IC50 values across different cancer cell lines will indicate the potency and potential selectivity of the compounds.[2] A lower IC50 value signifies greater cytotoxicity.[2]
"Cell_Seeding" [label="Seed Cancer Cells\nin 96-well plate"];
"Compound_Treatment" [label="Treat with Naphthalene-based\nPropanoic Acids (serial dilutions)"];
"Incubation_48_72h" [label="Incubate for 48-72 hours"];
"MTT_Addition" [label="Add MTT Reagent"];
"Incubation_4h" [label="Incubate for 4 hours\n(Formazan Formation)"];
"Solubilization" [label="Solubilize Formazan\nwith DMSO"];
"Absorbance_Measurement" [label="Measure Absorbance\nat 570 nm"];
"Data_Analysis" [label="Calculate % Viability\nand IC50 Value", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Cell_Seeding" -> "Compound_Treatment";
"Compound_Treatment" -> "Incubation_48_72h";
"Incubation_48_72h" -> "MTT_Addition";
"MTT_Addition" -> "Incubation_4h";
"Incubation_4h" -> "Solubilization";
"Solubilization" -> "Absorbance_Measurement";
"Absorbance_Measurement" -> "Data_Analysis";
}
III. A Novel Therapeutic Avenue: Neuroprotective Potential
The application of naphthalene derivatives in the context of neurodegenerative diseases is a rapidly evolving field of research.[1][7] Several studies have suggested that these compounds may offer neuroprotective benefits through various mechanisms, including anti-amyloidogenic and antioxidant activities.[6][17]
Potential Mechanisms of Action
-
Anti-Amyloid Aggregation: Some naphthalene derivatives have been shown to inhibit the aggregation of β-amyloid peptides, a hallmark of Alzheimer's disease.[6][17]
-
Antioxidant Effects: The compounds may protect neuronal cells from oxidative stress, a common factor in many neurodegenerative disorders.[18]
-
Cholinesterase Inhibition: Certain derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[19]
Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol describes a method to evaluate the ability of naphthalene-based propanoic acids to protect neuronal cells from oxidative stress-induced cell death. The human neuroblastoma cell line SH-SY5Y is a commonly used model for such studies.[16][20][21]
1. Materials and Reagents:
- SH-SY5Y human neuroblastoma cell line
- Cell culture medium (e.g., DMEM/F12) with FBS and antibiotics
- Test compounds (naphthalene-based propanoic acids)
- An inducing agent for oxidative stress (e.g., hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA))
- MTT solution or LDH cytotoxicity assay kit
- 96-well cell culture plates
2. Procedure:
- Seed SH-SY5Y cells in a 96-well plate and allow them to attach.
- Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 2-4 hours).
- Induce oxidative stress by adding a neurotoxin like H2O2 or 6-OHDA to the wells (except for the control wells).
- Incubate for 24 hours.
- Assess cell viability using the MTT assay (as described in the anticancer section) or measure cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) into the culture medium using a commercially available kit.[16][18]
- Calculate the percentage of neuroprotection conferred by the test compounds compared to the cells treated with the neurotoxin alone.
3. Self-Validation and Interpretation:
- Include a known neuroprotective agent (e.g., N-acetylcysteine) as a positive control.
- A significant increase in cell viability or a decrease in LDH release in the presence of the test compound indicates a neuroprotective effect.
- Dose-response curves can be generated to determine the EC50 (effective concentration for 50% of the maximal response).
IV. Synthesis and Structure-Activity Relationship (SAR)
The synthesis of naphthalene-based propanoic acids can be achieved through various established chemical routes. A common method involves the Friedel-Crafts acylation of a substituted naphthalene, followed by a series of reactions to introduce the propanoic acid side chain.[22][23][24]
The biological activity of these compounds is highly dependent on the nature and position of substituents on the naphthalene ring. For instance, the methoxy group at the 6-position of naproxen is crucial for its anti-inflammatory activity. Structure-activity relationship (SAR) studies are therefore critical for the rational design of novel derivatives with enhanced potency and selectivity for a desired biological target. Systematic modifications of the naphthalene core and the propanoic acid side chain can lead to the identification of new lead compounds with improved therapeutic profiles.
V. Conclusion and Future Directions
Naphthalene-based propanoic acids represent a versatile and promising class of compounds with a broad spectrum of biological activities. While naproxen's success as an anti-inflammatory agent has been well-established for decades, the exploration of this chemical scaffold in oncology and neurodegenerative diseases is still in its early but exciting stages. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of novel derivatives.
Future research should focus on:
-
Elucidating detailed mechanisms of action for anticancer and neuroprotective effects.
-
Conducting comprehensive SAR studies to optimize potency and selectivity.
-
Developing derivatives with improved pharmacokinetic and safety profiles.
By leveraging the foundational knowledge of this chemical class and employing rigorous experimental validation, the scientific community can unlock the full therapeutic potential of naphthalene-based propanoic acids, paving the way for the development of novel treatments for a range of debilitating diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Naproxen - Wikipedia [en.wikipedia.org]
- 4. About naproxen - NHS [nhs.uk]
- 5. Design and evaluation of naphthalene-based anticancer agents. [wisdomlib.org]
- 6. A new naphthalene derivative with anti-amyloidogenic activity as potential therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. chemistdoctor.com [chemistdoctor.com]
- 9. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of Naproxen? [synapse.patsnap.com]
- 11. What is the mechanism of Naproxen Sodium? [synapse.patsnap.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of naphthalene-based thiosemicarbazone derivatives as new anticancer agents against LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: In silico identification, in vitro and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 21. mdpi.com [mdpi.com]
- 22. US3562336A - Synthesis of naphthalene derivatives - Google Patents [patents.google.com]
- 23. brainly.in [brainly.in]
- 24. mdpi.com [mdpi.com]
Introduction: The Dual Identity of Methylnaphthalenes
An In-Depth Technical Guide to the Mechanism of Action for Methylnaphthalene Derivatives
Methylnaphthalene derivatives, including 1-methylnaphthalene (1-MN) and 2-methylnaphthalene (2-MN), are bicyclic aromatic hydrocarbons that represent a significant intersection of environmental toxicology and pharmaceutical science. As natural components of crude oil, coal tar, and byproducts of combustion, they are ubiquitous environmental contaminants with well-documented toxicological profiles.[1][2][3] Concurrently, the naphthalene scaffold is a valuable pharmacophore in drug discovery, utilized in the development of agents for various therapeutic areas, including anti-cancer and anti-inflammatory applications.[4][5][6] Understanding the intricate mechanisms by which these molecules interact with biological systems is therefore critical for both risk assessment and the rational design of novel therapeutics.
This guide provides a detailed exploration of the core mechanisms of action for methylnaphthalene derivatives, focusing on the pivotal role of metabolic activation. We will dissect the enzymatic processes that convert these relatively inert parent compounds into reactive species, trace the downstream molecular events that precipitate cellular damage, and outline the key signaling pathways, such as the Aryl Hydrocarbon Receptor (AhR) pathway, that are perturbed. This analysis is grounded in established experimental evidence, offering field-proven insights for researchers, scientists, and drug development professionals.
Pillar 1: The Imperative of Metabolic Activation
The biological activity of methylnaphthalene derivatives, particularly their toxicity, is not typically caused by the parent molecule itself. Instead, it is a direct consequence of their biotransformation into chemically reactive electrophilic intermediates.[2][7] This process, known as metabolic activation, is predominantly orchestrated by the Cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver, but also in extrahepatic tissues like the lung, which is a key target organ for methylnaphthalene-induced injury.[1][2]
The Initial Oxidative Step: A Mechanistic Crossroads
The metabolism of methylnaphthalenes begins with an oxidative attack catalyzed by CYP monooxygenases.[1] This initial step can proceed via two principal, competing pathways, a critical distinction from the metabolism of their parent compound, naphthalene:
-
Ring Epoxidation: CYP enzymes introduce an oxygen atom across one of the aromatic double bonds to form a highly reactive and unstable epoxide intermediate.[1][7][8] This pathway is considered a key step in the process leading to cytotoxicity.[1][8]
-
Methyl Group Oxidation (Hydroxylation): Alternatively, the enzyme can oxidize the methyl substituent to produce a hydroxymethylnaphthalene (e.g., 2-hydroxymethylnaphthalene from 2-MN).[9][10][11] In rats and mice, this side-chain oxidation is the predominant pathway for 2-MN, accounting for a significant portion of its metabolism.[10]
These initial metabolites are not the end of the story. The epoxides can undergo further enzymatic processing by epoxide hydrolase to form dihydrodiols, or they can rearrange non-enzymatically to form naphthols.[1][10] The hydroxymethylnaphthalenes can be further oxidized to form naphthoic acids or undergo sulfation by sulfotransferases (SULTs), another reaction that can generate reactive intermediates capable of binding to cellular macromolecules.[9][11]
The following diagram illustrates the central metabolic pathways for methylnaphthalene derivatives.
Caption: Core metabolic activation pathways for methylnaphthalene derivatives.
Pillar 2: Downstream Molecular Mechanisms of Toxicity
The generation of reactive electrophilic metabolites initiates a cascade of deleterious cellular events. The ultimate toxicological outcome is determined by the balance between metabolic activation and detoxification pathways, primarily glutathione conjugation.
Covalent Binding, Glutathione Depletion, and Oxidative Stress
The hallmark of methylnaphthalene-induced toxicity is the covalent binding of its reactive metabolites to cellular macromolecules, especially proteins.[9][11][12][13] This irreversible binding forms protein adducts, altering protein structure and function, disrupting cellular homeostasis, and ultimately leading to cell death (necrosis).[7][13] This mechanism is responsible for the characteristic damage observed in target tissues, such as the necrosis of non-ciliated bronchiolar epithelial (Clara) cells in the lungs of mice.[1][2]
Glutathione (GSH), a critical cellular antioxidant, plays a primary defensive role by conjugating with and neutralizing the reactive epoxide intermediates in reactions catalyzed by glutathione S-transferases (GSTs).[1][10][13] However, high-dose exposure to methylnaphthalenes can overwhelm this defense, leading to significant depletion of the cellular GSH pool.[1][12] The loss of GSH cripples the cell's antioxidant capacity, rendering it vulnerable to oxidative stress from both endogenous and xenobiotic-derived reactive oxygen species (ROS), further exacerbating cellular injury.[13][14]
Aryl Hydrocarbon Receptor (AhR) Signaling
Methylnaphthalenes and their oxidized metabolites are capable of binding to and activating the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[14][15][16] The AhR pathway is a key sensor for environmental xenobiotics, including polycyclic aromatic hydrocarbons (PAHs).[17][18][19]
The canonical AhR signaling pathway proceeds as follows:
-
Ligand Binding: In its inactive state, the AhR resides in the cytoplasm within a protein complex. Binding of a ligand like a methylnaphthalene metabolite causes a conformational change.
-
Nuclear Translocation: The ligand-receptor complex translocates into the nucleus.
-
Dimerization and DNA Binding: In the nucleus, AhR dissociates from its chaperone proteins and dimerizes with the AhR Nuclear Translocator (ARNT). This new complex (AhR/ARNT) binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes.[16]
-
Gene Transcription: Binding to DREs initiates the transcription of a battery of genes, most notably including Phase I metabolizing enzymes like CYP1A1 and CYP1A2.[16][17][18]
This creates a positive feedback loop where methylnaphthalenes induce the expression of the very enzymes that metabolize them, potentially accelerating the production of toxic reactive intermediates.
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activation.
Genotoxicity and Carcinogenicity
The evidence for the direct genotoxicity of methylnaphthalene derivatives is equivocal.[20][21] While 1-MN is considered a lung carcinogen in mice, studies have shown that it does not induce in vivo gene mutations in the lung at carcinogenic doses.[20][21] This suggests that the carcinogenicity may not stem from direct DNA damage (i.e., adduct formation). Instead, it is more likely a secondary effect of chronic cytotoxicity and the resulting compensatory cell proliferation and inflammation, which can increase the rate of spontaneous mutations and promote tumor growth.[13][22] This contrasts with some other PAHs where the formation of DNA adducts is a primary mechanism of carcinogenesis.
Pillar 3: Data Summaries and Experimental Protocols
A robust understanding of mechanism requires verifiable data and reproducible methodologies. This section provides summarized comparative data and detailed protocols for key experiments.
Data Presentation
Table 1: Comparative Toxicological Profile of Naphthalene and its Methyl Derivatives
| Compound | Primary Target Organ(s) | Key Toxicological Effect(s) | Carcinogenic Potential |
| Naphthalene | Respiratory Tract (Nasal, Lung), Hematopoietic System | Necrosis of bronchiolar epithelial cells, inflammation, hemolytic anemia.[1][7][23] | Reasonably anticipated to be a human carcinogen; causes nasal tumors in rats.[8][24] |
| 1-Methylnaphthalene | Respiratory Tract (Lung), Liver | Pulmonary lesions, increased liver weight.[23][24] | Lung carcinogen in mice; evidence is considered suggestive.[20][24] |
| 2-Methylnaphthalene | Respiratory Tract (Lung), Liver | Necrosis of Clara cells, pulmonary alveolar proteinosis, hepatic effects.[1][12][23] | Chronic administration did not show the same oncogenic potential as naphthalene in mice.[1][7][8] |
Table 2: Key Enzyme Families in Methylnaphthalene Metabolism and Response
| Enzyme Family | Abbreviation | Role in Methylnaphthalene Mechanism |
| Cytochrome P450 | CYP | Catalyzes the initial oxidative bioactivation step (epoxidation and hydroxylation).[1][9][10][11] |
| Epoxide Hydrolase | EH | Detoxifies epoxide intermediates by converting them to dihydrodiols.[10][12] |
| Glutathione S-Transferase | GST | Detoxifies epoxide intermediates via conjugation with glutathione (GSH).[1] |
| Sulfotransferase | SULT | Can create reactive sulfate esters from hydroxymethylnaphthalene metabolites.[9][11] |
Experimental Protocols
The following protocols provide a self-validating framework for investigating the core mechanistic pathways.
Protocol 1: In Vitro Metabolic Stability and Metabolite Identification
-
Objective: To determine the rate of metabolism of a methylnaphthalene derivative and identify the primary metabolites generated by Phase I enzymes.
-
Causality: This assay directly assesses the initial, rate-limiting step of metabolic activation and reveals whether ring epoxidation or methyl hydroxylation is the preferred pathway.
-
Methodology:
-
Prepare Incubation Mix: In a microcentrifuge tube, combine liver microsomes (e.g., human, mouse, or rat) with a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add the methylnaphthalene derivative (typically dissolved in a solvent like acetonitrile or DMSO) to the mixture. Immediately add a solution of NADPH (the essential cofactor for CYP activity) to start the reaction. A parallel incubation without NADPH serves as a negative control.
-
Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The quenched samples are vortexed and centrifuged to precipitate proteins.
-
Analysis: The supernatant is transferred to an HPLC vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The disappearance of the parent compound over time is used to calculate metabolic stability, while the appearance of new mass signals is used for metabolite identification.
-
Protocol 2: Cellular Glutathione (GSH) Depletion Assay
-
Objective: To quantify the extent to which a methylnaphthalene derivative depletes intracellular GSH stores.
-
Causality: This assay measures the downstream consequence of reactive metabolite formation and the cell's capacity to detoxify them. Significant depletion is a strong indicator of oxidative stress potential.
-
Methodology:
-
Cell Culture: Plate relevant cells (e.g., HepG2 human liver cells or A549 human lung cells) in a multi-well plate and grow to ~80-90% confluency.
-
Compound Treatment: Treat the cells with various concentrations of the methylnaphthalene derivative for a defined period (e.g., 4 to 24 hours). Include a vehicle control (solvent only).
-
Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and then lyse the cells according to the manufacturer's protocol for a commercially available GSH assay kit.
-
GSH Measurement: Most kits utilize Ellman's reagent (DTNB), which reacts with the sulfhydryl group of GSH to produce a yellow-colored product (TNB). The absorbance of this product is measured spectrophotometrically (typically at 412 nm).
-
Quantification: Create a standard curve using known concentrations of GSH. Calculate the GSH concentration in the cell lysates and normalize to the total protein content of each sample (determined by a BCA or Bradford assay).
-
Data Expression: Express the results as a percentage of the GSH level in the vehicle-treated control cells.
-
Protocol 3: AhR-Mediated Reporter Gene Assay
-
Objective: To determine if a methylnaphthalene derivative can function as an agonist for the Aryl Hydrocarbon Receptor.
-
Causality: This assay directly measures the activation of the AhR signaling pathway, a key mechanism for regulating xenobiotic metabolism and a contributor to the toxic effects of many PAHs.
-
Methodology:
-
Cell Line: Use a reporter cell line, typically a human cell line (e.g., HepG2) stably transfected with a plasmid containing a luciferase gene under the transcriptional control of multiple Dioxin Response Elements (DREs).
-
Cell Plating: Plate the reporter cells in an opaque, white-walled multi-well plate suitable for luminescence measurements.
-
Compound Treatment: Treat the cells with a range of concentrations of the methylnaphthalene derivative. Include a vehicle control and a known potent AhR agonist (e.g., TCDD or beta-naphthoflavone) as a positive control. Incubate for 18-24 hours.
-
Cell Lysis and Reagent Addition: Following incubation, lyse the cells and add the luciferase substrate reagent according to the assay kit's instructions.
-
Luminescence Measurement: Measure the light output from each well using a luminometer.
-
Data Analysis: The luminescence signal is directly proportional to the level of AhR activation. Plot the signal against the compound concentration to generate a dose-response curve and calculate potency metrics like EC50.
-
Conclusion and Future Perspectives
The mechanism of action for methylnaphthalene derivatives is a multi-faceted process fundamentally reliant on metabolic activation by cytochrome P450 enzymes. The formation of reactive electrophiles, primarily epoxides and potentially sulfate esters, drives the primary toxicological outcomes of protein binding, glutathione depletion, and oxidative stress. Concurrently, these compounds engage and activate the AhR signaling pathway, inducing their own metabolism in a complex feedback loop. While their carcinogenic potential appears less direct than that of some parent PAHs, their ability to cause chronic cellular injury and inflammation remains a significant concern.
Future research should focus on several key areas.[1][8] A more precise definition of the specific human CYP450 isoforms responsible for methylnaphthalene activation is crucial for improving human risk assessment.[1][8] Furthermore, the development of validated biomarkers based on protein adducts or specific urinary metabolites could provide powerful tools for monitoring human exposure and predicting potential adverse health effects.[1] Finally, a deeper investigation into the interplay between cytotoxicity-induced cell proliferation and AhR activation will be essential to fully elucidate the mechanisms underlying the long-term health consequences of exposure to this important class of compounds.
References
- 1. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jinjingchemical.com [jinjingchemical.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Toxicity and metabolism of methylnaphthalenes: comparison with naphthalene and 1-nitronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Naphthalenemethanol participates in metabolic activation of 2-methylnaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Oxidation 1-Methyl Naphthalene based on the synergy of Environmentally Persistent Free Radicals (EPFRs) and PAHs in Particulate Matter (PM) surface - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Cellular and Molecular Determinants of Naphthoquinone-Dependent Activation of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo genotoxicity of 1-methylnaphthalene from comprehensive toxicity studies with B6C3F1 gpt delta mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. merckmillipore.com [merckmillipore.com]
- 22. atsdr.cdc.gov [atsdr.cdc.gov]
- 23. atsdr.cdc.gov [atsdr.cdc.gov]
- 24. atsdr.cdc.gov [atsdr.cdc.gov]
Navigating the Chemical Landscape of 3-(4-Methylnaphthalen-1-yl)propanoic Acid: A Technical Guide to Structural Analog Development
For Researchers, Scientists, and Drug Development Professionals
Foreword: Charting Unexplored Territory
The exploration of novel chemical entities is the cornerstone of modern drug discovery. Within the vast expanse of organic molecules, 3-(4-Methylnaphthalen-1-yl)propanoic acid presents a compelling, albeit underexplored, scaffold. While public domain literature and databases provide foundational chemical and physical properties[1], a significant opportunity exists to investigate its potential biological activities and those of its structural analogs. This guide, therefore, serves as a technical primer for researchers venturing into this chemical space. It is designed not as a recitation of established facts about this specific molecule's bioactivity, but as a strategic roadmap. We will leverage established principles of medicinal chemistry and draw parallels from structurally related naphthalene and propanoic acid derivatives to illuminate a path for the synthesis, evaluation, and optimization of novel analogs. Our objective is to provide a robust framework for inquiry, enabling the scientific community to unlock the therapeutic potential that may be held within this class of compounds.
The Core Moiety: Understanding this compound
At the heart of our investigation is the unique chemical architecture of this compound. This molecule integrates a substituted naphthalene ring system with a flexible propanoic acid side chain. This combination of a rigid, aromatic core and a more dynamic, functionalized linker offers a multitude of possibilities for interaction with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O₂ | PubChem[1] |
| Molecular Weight | 214.26 g/mol | PubChem[1] |
| XLogP3 | 3.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
The lipophilic nature of the methylnaphthalene group, suggested by the XLogP3 value, indicates a potential for membrane permeability, a crucial factor in drug design. The presence of the carboxylic acid group provides a key site for hydrogen bonding and potential salt formation, influencing solubility and interactions with biological macromolecules.
Strategic Design of Structural Analogs: A Rationale-Driven Approach
The design of structural analogs is a deliberate process of chemical modification aimed at enhancing desired biological activities while minimizing off-target effects. For this compound, we can propose several strategic avenues for analog development, drawing inspiration from the broader landscape of naphthalene-containing therapeutics. Naphthalene derivatives have shown a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[2][3][4][5][6].
Modification of the Naphthalene Core
The substitution pattern on the naphthalene ring is a critical determinant of biological activity. Introduction of various functional groups can modulate the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for a target.
-
Rationale: Studies on other naphthalene-based compounds have shown that the position and nature of substituents can dramatically alter their pharmacological profile[3][5]. For example, the introduction of fluorine atoms can enhance antifungal activity in some series[2].
Alteration of the Propanoic Acid Linker
The three-carbon chain of the propanoic acid moiety provides flexibility and appropriate spacing between the aromatic core and the carboxylic acid group. Modifications to this linker can fine-tune the molecule's conformational properties.
-
Rationale: The length and rigidity of a linker can significantly impact how a molecule fits into a binding pocket. Exploring different linker lengths or introducing conformational constraints, such as double bonds or cyclic elements, can lead to optimized interactions with a biological target.
Derivatization of the Carboxylic Acid
The carboxylic acid is a key functional group that can be modified to create esters, amides, or other bioisosteres. These changes can affect the molecule's polarity, solubility, and metabolic stability.
-
Rationale: Converting a carboxylic acid to an ester or amide is a common strategy in prodrug design to improve oral bioavailability. Furthermore, replacing the carboxylic acid with other acidic functional groups, such as a tetrazole, can alter the pKa and binding interactions.
Synthetic Pathways to Novel Analogs: A Generalized Workflow
The synthesis of structural analogs of this compound can be approached through established organic chemistry methodologies. Below is a generalized workflow that can be adapted for the creation of a diverse library of compounds.
Caption: Generalized synthetic workflow for the preparation of this compound and its analogs.
Core Synthesis: A Step-by-Step Protocol
The following is a representative protocol for the synthesis of the core scaffold.
-
Friedel-Crafts Acylation:
-
To a solution of 1-methylnaphthalene in a suitable solvent (e.g., nitrobenzene or dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).
-
Slowly add succinic anhydride at a controlled temperature (typically 0-5 °C).
-
Stir the reaction mixture until completion, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction with ice and acidify to precipitate the keto-acid product.
-
Filter, wash, and dry the crude product.
-
-
Clemmensen Reduction:
-
Prepare amalgamated zinc by treating zinc granules with a mercuric chloride solution.
-
Add the keto-acid product and concentrated hydrochloric acid to the amalgamated zinc.
-
Reflux the mixture for several hours until the reduction is complete (monitored by TLC).
-
Cool the reaction, extract the product with a suitable organic solvent, and purify by crystallization or chromatography.
-
Biological Evaluation: A Tiered Screening Approach
Given the diverse biological activities reported for naphthalene derivatives, a tiered screening approach is recommended to efficiently identify promising analogs.
Caption: A tiered approach for the biological evaluation of newly synthesized analogs.
Primary Screening Protocols
-
Broth Microdilution Assay:
-
Prepare a two-fold serial dilution of each analog in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubate the plates under appropriate conditions.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible growth.
-
-
MTT Assay:
-
Seed cancer cell lines (e.g., MCF-7, A549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the analogs for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength to determine cell viability and calculate the IC₅₀ value.
-
Table 2: Representative Data from Primary Screening
| Compound ID | Modification | Antimicrobial MIC (µg/mL) vs. S. aureus | Anticancer IC₅₀ (µM) vs. MCF-7 |
| Core | - | >128 | >100 |
| Analog-1 | 4'-Fluoro on naphthalene | 64 | 75 |
| Analog-2 | Propanoic acid to methyl ester | >128 | 92 |
| Analog-3 | Amide with morpholine | 32 | 58 |
Future Directions and Concluding Remarks
The journey from a chemical scaffold to a therapeutic agent is a long and intricate one. This guide has laid out a foundational strategy for the exploration of this compound and its structural analogs. The principles of rational drug design, coupled with robust synthetic and screening methodologies, provide the necessary tools to navigate this promising, yet uncharted, chemical territory. The true potential of this molecular framework will only be realized through diligent and creative scientific investigation. It is our hope that this guide will serve as a catalyst for such endeavors, ultimately contributing to the discovery of novel therapeutics.
References
- 1. This compound | C14H14O2 | CID 300431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new naphthalene substituted thiosemicarbazone derivatives as potent antifungal and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
An In-depth Technical Guide to 3-(4-Methyl-1-naphthyl)propanoic Acid: Synthesis, Properties, and Historical Context
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(4-methyl-1-naphthyl)propanoic acid, a naphthalene-based carboxylic acid. While specific historical records detailing the initial discovery of this particular molecule are not prominent in surveyed literature, its existence is confirmed in chemical databases.[1] This guide situates the compound within the broader historical and scientific context of substituted naphthylpropanoic acids, a class of molecules that has garnered significant interest in medicinal chemistry. The focus will be on its chemical synthesis, physicochemical properties, and the potential for biological activity as inferred from structurally related compounds.
Introduction and Historical Context: The Naphthylpropanoic Acid Scaffold
The naphthalene ring system is a recurring motif in biologically active molecules. When functionalized with a propanoic acid moiety, it gives rise to a scaffold with diverse pharmacological potential. The most notable example is Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID), which is 2-(6-methoxy-2-naphthyl)propanoic acid. The exploration of various substitution patterns on the naphthalene ring and the propanoic acid chain has been a fertile ground for the discovery of new chemical entities with a range of biological activities. These activities span from anti-inflammatory and analgesic effects to potential applications as anticancer and antimicrobial agents.
The synthesis of 3-(4-methyl-1-naphthyl)propanoic acid, with its methyl substituent on the naphthalene core, can be viewed as part of the systematic exploration of the chemical space around the naphthylpropanoic acid pharmacophore. Such explorations are often undertaken to understand structure-activity relationships (SAR), aiming to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(4-methyl-1-naphthyl)propanoic acid is presented in the table below, with data sourced from the PubChem database.[1]
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O₂ | PubChem[1] |
| Molecular Weight | 214.26 g/mol | PubChem[1] |
| CAS Number | 76673-34-2 | PubChem[1] |
| IUPAC Name | 3-(4-methylnaphthalen-1-yl)propanoic acid | PubChem[1] |
| Appearance | Solid (predicted) | |
| XLogP3 | 3.8 | PubChem[1] |
Synthesis of 3-(4-Methyl-1-naphthyl)propanoic Acid: A Plausible Synthetic Route
While a dedicated publication for the synthesis of 3-(4-methyl-1-naphthyl)propanoic acid is not readily found, a robust synthetic strategy can be devised based on established methods for the preparation of the closely related, unsubstituted 3-(1-naphthyl)propanoic acid.[2][3] One of the most direct and reliable methods involves the hydrolysis of a malonic ester derivative.
The proposed synthesis commences with 1-methylnaphthalene as the starting material, which undergoes bromomethylation to introduce a reactive handle. This is followed by a malonic ester synthesis to build the carbon chain, and finally, hydrolysis and decarboxylation to yield the target propanoic acid.
Diagram of the Proposed Synthetic Pathway
References
A Comprehensive In-Silico Analysis of 3-(4-Methylnaphthalen-1-yl)propanoic acid: A Theoretical Guide for Drug Discovery and Materials Science
Abstract
This technical guide provides a comprehensive theoretical framework for the investigation of 3-(4-Methylnaphthalen-1-yl)propanoic acid, a molecule of interest in the fields of drug discovery and materials science. In the absence of extensive experimental data, this document outlines a robust in-silico workflow designed to elucidate the structural, electronic, and potential biological properties of this compound. By leveraging established computational chemistry techniques, this guide offers researchers, scientists, and drug development professionals a detailed roadmap for performing a thorough theoretical characterization, from quantum mechanical calculations to predictive toxicology. The methodologies detailed herein are intended to serve as a foundational study, paving the way for future experimental validation and application-driven research.
Introduction: The Scientific Imperative for Theoretical Investigation
This compound, with the chemical formula C14H14O2, belongs to the class of aromatic carboxylic acids.[1][2] Its structure, featuring a naphthalene core appended with a propanoic acid chain, suggests a potential for diverse chemical interactions and biological activities. The naphthalene moiety is a common scaffold in medicinal chemistry, known to impart specific binding properties to molecules, while the carboxylic acid group can participate in hydrogen bonding and other non-covalent interactions crucial for biological recognition.[3] Derivatives of arylpropionic acid are well-established as non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the potential pharmacological relevance of this structural class.[4]
Given the nascent stage of research on this specific molecule, a theoretical investigation serves as a critical first step to unlock its potential. Computational studies offer a cost-effective and time-efficient means to predict molecular properties, guide experimental design, and identify promising avenues for further research. This guide provides a self-validating system of protocols, explaining the rationale behind each computational step to ensure scientific rigor and reproducibility.
Molecular Properties and Initial Assessment
A foundational understanding of the basic physicochemical properties of this compound is essential before embarking on more complex theoretical studies. These properties, readily available from chemical databases, provide the initial parameters for our computational models.
| Property | Value | Source |
| Molecular Formula | C14H14O2 | PubChem[1][2] |
| Molecular Weight | 214.26 g/mol | PubChem[1][2] |
| IUPAC Name | This compound | PubChem[1][2] |
| SMILES | CC1=CC=C(C2=CC=CC=C12)CCC(=O)O | PubChem[1][2] |
| CAS Number | 76673-34-2 | PubChem[1][2][5][6] |
Theoretical Methodology: A Step-by-Step Computational Workflow
The following sections detail a comprehensive workflow for the theoretical investigation of this compound. This workflow is designed to be executed using widely available and validated computational chemistry software.
Molecular Modeling and Visualization
The initial step involves the creation of a 3D model of the molecule. This can be achieved using molecular editor software such as Avogadro, which provides an intuitive interface for building and manipulating molecular structures.[1][7][8][9][10]
Caption: Workflow for generating a 3D molecular structure.
Protocol 1: 3D Structure Generation
-
Obtain SMILES String: Start with the canonical SMILES string for this compound: CC1=CC=C(C2=CC=CC=C12)CCC(=O)O.
-
Import into Avogadro: Open Avogadro and import the SMILES string. The software will automatically generate a preliminary 3D structure.
-
Preliminary Optimization: Use the built-in optimization tools in Avogadro (e.g., using the UFF force field) to obtain a more reasonable initial geometry.
-
Save in a Suitable Format: Save the generated 3D coordinates in a format compatible with quantum chemistry software, such as the .xyz or .mol format.
Quantum Chemical Calculations with Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust and widely used method for calculating the electronic structure of molecules.[11][12] It provides a good balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules.[13] We will employ the Gaussian software package, a powerful tool for a wide range of quantum chemical calculations.[4][14][15][16][17]
Caption: Workflow for DFT calculations using Gaussian.
Protocol 2: Geometric Optimization and Frequency Analysis
-
Prepare Gaussian Input File: Create an input file (.com) for Gaussian. This file specifies the molecular geometry, the level of theory, the basis set, and the type of calculation. For geometric optimization and frequency analysis, the B3LYP functional with the 6-31G(d,p) basis set is a common and reliable choice for organic molecules.
-
Perform Calculation: Run the Gaussian calculation. The software will iteratively adjust the molecular geometry to find the lowest energy conformation. A subsequent frequency calculation will confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Analyze Output: The output file (.log) will contain a wealth of information, including the optimized Cartesian coordinates, thermodynamic data, and vibrational frequencies.
Analysis of Electronic Properties
Understanding the electronic properties of a molecule is crucial for predicting its reactivity and potential applications. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.
Protocol 3: HOMO-LUMO Analysis
-
Extract Orbital Energies: From the Gaussian output file of the optimized structure, extract the energies of the HOMO and LUMO.
-
Visualize Orbitals: Use visualization software like Avogadro or GaussView to plot the 3D shapes of the HOMO and LUMO. This will reveal the distribution of electron density in these key orbitals.
-
Calculate Global Reactivity Descriptors: Based on the HOMO and LUMO energies, calculate important reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Simulation of Spectroscopic Properties
Theoretical calculations can predict various spectroscopic properties, which can be invaluable for interpreting experimental data or for providing a reference in its absence.
Protocol 4: Theoretical IR, NMR, and UV-Vis Spectra
-
IR Spectrum: The vibrational frequencies calculated in Protocol 2 can be used to generate a theoretical infrared (IR) spectrum. This can help in identifying characteristic functional group vibrations.
-
NMR Spectrum: Gaussian can also predict Nuclear Magnetic Resonance (NMR) chemical shifts.[13] These calculations are typically performed using the GIAO (Gauge-Independent Atomic Orbital) method. The predicted chemical shifts can be compared to typical values for similar structural motifs.
-
UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions that give rise to the ultraviolet-visible (UV-Vis) spectrum.[13] This can provide insights into the molecule's chromophores and its potential color.
Application in Drug Discovery: In-Silico ADMET and Molecular Docking
For researchers in drug development, understanding a molecule's pharmacokinetic and toxicological properties is paramount. In-silico methods provide a rapid and ethical way to assess these properties early in the drug discovery pipeline.[3][18][19][20][21]
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the fate of a drug in the body. Several online tools and software packages can predict these properties based on the molecule's structure.
Caption: Workflow for in-silico ADMET prediction.
Protocol 5: In-Silico ADMET Profiling
-
Prepare Input: Use the optimized 3D structure of this compound.
-
Submit to a Prediction Server: Utilize a web-based tool such as SwissADME or other similar platforms.
-
Analyze Results: The server will provide predictions for a range of properties, including:
-
Lipophilicity (LogP): An indicator of a drug's ability to cross cell membranes.
-
Water Solubility (LogS): Crucial for drug formulation and absorption.
-
Drug-Likeness: Adherence to established rules like Lipinski's Rule of Five.
-
Pharmacokinetic Properties: Predictions of gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes.
-
Toxicity: Alerts for potential toxicophores.
-
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[22][23] This is particularly useful in drug discovery for predicting the binding mode of a ligand to a protein target.
Protocol 6: Molecular Docking Simulation
-
Identify a Protein Target: Based on the structural class of the molecule (e.g., arylpropionic acid derivatives), select a relevant protein target. For instance, cyclooxygenase (COX) enzymes are common targets for NSAIDs.
-
Prepare the Protein and Ligand: Obtain the 3D structure of the protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Prepare the ligand (this compound) by assigning charges and defining rotatable bonds.
-
Perform Docking: Use docking software such as AutoDock to perform the docking simulation.[24] The software will explore different conformations of the ligand within the protein's binding site and score them based on their predicted binding affinity.
-
Analyze Docking Poses: Visualize the top-ranked docking poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical workflow for the in-depth study of this compound. By following these protocols, researchers can gain significant insights into the structural, electronic, and potential biological properties of this molecule without the immediate need for extensive experimental work. The results of these theoretical studies can serve as a strong foundation for future research, including:
-
Guided Synthesis: The predicted properties can inform the design of synthetic routes and purification strategies.
-
Experimental Validation: The theoretical spectra can aid in the interpretation of experimental NMR, IR, and UV-Vis data once the compound is synthesized.
-
Lead Optimization: For drug discovery applications, the insights from ADMET prediction and molecular docking can guide the design of analogs with improved efficacy and safety profiles.
It is crucial to acknowledge that theoretical predictions are not a substitute for experimental validation. However, they are an indispensable tool for accelerating the research and development process, reducing costs, and enabling a more rational and targeted approach to scientific discovery.
References
- 1. Avogadro - Free cross-platform molecular editor - Avogadro [avogadro.cc]
- 2. This compound | C14H14O2 | CID 300431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 4. researchcomputing.princeton.edu [researchcomputing.princeton.edu]
- 5. 76673-34-2|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Avogadro 2 | Open Chemistry [openchemistry.org]
- 8. Avogadro (software) - Wikipedia [en.wikipedia.org]
- 9. avogadro.en.download.it [avogadro.en.download.it]
- 10. two.avogadro.cc [two.avogadro.cc]
- 11. Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials | MDPI [mdpi.com]
- 12. Density functional theory - Wikipedia [en.wikipedia.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 15. ritme.com [ritme.com]
- 16. What is Gaussian? Competitors, Complementary Techs & Usage | Sumble [sumble.com]
- 17. Gaussian | UMD Software Catalog [swcatalog.umd.edu]
- 18. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. drugpatentwatch.com [drugpatentwatch.com]
- 20. Integrating in silico drug design and predictive ADMET modeling: from virtual screening to in vivo outcomes | EurekAlert! [eurekalert.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. youtube.com [youtube.com]
- 23. KBbox: Methods [kbbox.h-its.org]
- 24. scispace.com [scispace.com]
In Silico Modeling of 3-(4-Methylnaphthalen-1-yl)propanoic Acid Interactions: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico investigation of 3-(4-Methylnaphthalen-1-yl)propanoic acid, a small molecule with potential pharmacological relevance. In the absence of established biological targets, this document outlines a rational, structure-based approach to identify and characterize potential protein interactions. We present a complete workflow, from hypothesis-driven target selection to detailed molecular docking and dynamics simulations, culminating in binding affinity estimations. This guide is intended for researchers, scientists, and drug development professionals engaged in the computational assessment of novel chemical entities. It emphasizes not only the procedural steps but also the scientific rationale underpinning the chosen methodologies, ensuring a robust and reproducible in silico analysis.
Introduction: The Rationale for In Silico Target Fishing
This compound is a small molecule featuring a naphthalene core, a known pharmacophore present in numerous bioactive compounds, and a flexible propanoic acid side chain, which can participate in crucial ionic and hydrogen bonding interactions.[1] While its specific biological activities are not extensively documented in public databases, its structural motifs suggest potential interactions with a range of protein targets.
In silico modeling offers a time- and cost-effective strategy to explore the potential polypharmacology of such compounds before committing to extensive experimental validation.[2][3][4] This guide will employ a "target fishing" or "reverse docking" paradigm, where a compound of interest is computationally screened against a panel of biologically relevant proteins to identify putative binding partners.[3][4]
Proposed Biological Targets
Based on the chemical features of this compound, we have selected a panel of high-priority candidate targets for our in silico investigation. The rationale for each is detailed below.
-
Human Serum Albumin (HSA): As the primary carrier protein in human plasma, HSA is known to bind a wide variety of drugs, influencing their pharmacokinetics.[5][6] The hydrophobic naphthalene core of our molecule of interest makes it a likely candidate for binding to the hydrophobic pockets of HSA.[5]
-
Myeloid Cell Leukemia-1 (Mcl-1): Mcl-1 is an anti-apoptotic protein and a validated target in cancer therapy.[7][8] Several known Mcl-1 inhibitors possess aromatic scaffolds that occupy a hydrophobic binding groove on the protein surface.[7][9] The naphthalene moiety of our compound could potentially interact with this site.
-
Cyclooxygenase (COX) Isoforms (COX-1 and COX-2): Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target COX enzymes.[10] Many NSAIDs are acidic molecules containing aromatic rings, similar to our compound of interest.[10] Therefore, assessing the interaction with both COX-1 and COX-2 is a logical step.
The following table summarizes the selected protein targets and their corresponding structures from the Protein Data Bank (PDB).
| Target Protein | PDB ID | Resolution (Å) | Organism | Rationale for Selection |
| Human Serum Albumin | --INVALID-LINK--[6][9][11] | 2.50 | Homo sapiens | Major drug transport protein, known to bind hydrophobic molecules. |
| Myeloid Cell Leukemia-1 | --INVALID-LINK--[3] | 2.03 | Homo sapiens | Anti-apoptotic protein with a druggable hydrophobic pocket. |
| Cyclooxygenase-1 | --INVALID-LINK--[2] | 3.36 | Homo sapiens | Target of NSAIDs; potential for interaction with acidic aromatic compounds. |
| Cyclooxygenase-2 | --INVALID-LINK--[12] | 3.00 | Mus musculus | Isoform of COX, important for selective inhibitor design. |
In Silico Methodology: A Step-by-Step Workflow
The following sections detail the computational workflow for predicting the interactions between this compound and the selected protein targets. The overall process is depicted in the flowchart below.
Figure 1: Overall workflow for the in silico analysis of ligand-protein interactions.
Ligand and Protein Preparation: Ensuring Structural Integrity
Accurate preparation of both the ligand and protein structures is a critical first step for reliable in silico modeling.
-
Obtain 3D Structure: The 3D structure of this compound can be obtained from PubChem (CID 300431).
-
Energy Minimization: The initial structure should be energy minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be performed using software like Avogadro or Open Babel.
-
File Format Conversion: The minimized ligand structure should be converted to the PDBQT file format for use with AutoDock Vina. This process involves assigning partial charges (e.g., Gasteiger charges) and defining rotatable bonds.[13] This can be accomplished using AutoDockTools.[13][14]
-
Download PDB Structure: Download the crystal structures of the target proteins from the RCSB PDB database (see Table 1).
-
Clean the Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands.[14][15] This can be done using molecular visualization software like PyMOL or UCSF Chimera.[16]
-
Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.[14][16]
-
Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).[14]
-
File Format Conversion: Save the prepared protein structure in the PDBQT format for AutoDock Vina.
Molecular Docking: Predicting Binding Poses and Affinities
Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the strength of the interaction.[17]
-
Grid Box Definition: Define a grid box that encompasses the putative binding site on the protein. For our selected targets, this would be the known ligand-binding pockets. The size and center of the grid box are crucial parameters that need to be carefully defined.[14]
-
Docking Simulation: Run the docking simulation using AutoDock Vina, providing the prepared ligand and protein files, along with the grid box parameters.
-
Analysis of Results: Analyze the output from AutoDock Vina, which includes the predicted binding poses and their corresponding binding affinities (in kcal/mol).[17] The pose with the lowest binding energy is typically considered the most favorable.
The following diagram illustrates the molecular docking workflow.
Figure 2: Workflow for molecular docking using AutoDock Vina.
Molecular Dynamics Simulations: Exploring Dynamic Interactions
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations allow for the exploration of the dynamic behavior of the complex over time.
-
System Setup: The best-ranked docked complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Counter-ions are added to neutralize the system.[18]
-
Energy Minimization: The entire system is energy minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure and temperature (NPT ensemble) to ensure stability.
-
Production Run: A production MD simulation is run for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the ligand in the binding pocket, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and specific intermolecular interactions (e.g., hydrogen bonds).
This guide acknowledges the utility of several powerful MD simulation packages, including GROMACS,[4][18][19][20][21] AMBER,[22][23][24][25] and NAMD.[26][27][28][29][30] The choice of software will depend on the user's familiarity and computational resources.
Binding Free Energy Calculations: Quantifying Interaction Strength
End-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are widely used to estimate the binding free energy from MD simulation trajectories.[31][32][33][34][35][36]
-
Trajectory Extraction: Snapshots of the complex, protein, and ligand are extracted from the production MD trajectory.
-
Energy Calculations: For each snapshot, the molecular mechanics energy, polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model), and nonpolar solvation energy (calculated based on the solvent-accessible surface area) are computed.
-
Binding Free Energy Estimation: The binding free energy is calculated by taking the difference between the free energy of the complex and the free energies of the individual protein and ligand.
Expected Outcomes and Data Interpretation
The in silico workflow described in this guide will generate a wealth of data that requires careful interpretation.
Molecular Docking Results
The primary output from the molecular docking simulations will be a ranked list of binding poses for this compound within the binding sites of the target proteins, along with their estimated binding affinities. A lower binding energy suggests a more favorable interaction.
Molecular Dynamics and Binding Free Energy Results
The MD simulations will provide insights into the stability of the predicted binding pose. Key metrics to analyze include:
-
RMSD: The root-mean-square deviation of the ligand and protein backbone atoms over time will indicate the stability of the complex.
-
Hydrogen Bonds: The persistence of hydrogen bonds between the ligand and protein throughout the simulation is a strong indicator of a stable interaction.
-
MM/PBSA and MM/GBSA: These calculations will provide a more accurate estimation of the binding free energy compared to the docking score.
The following table presents a hypothetical summary of the results that could be obtained from this study.
| Target Protein | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/PBSA) (kcal/mol) | Key Interacting Residues |
| Human Serum Albumin | -7.5 | -15.2 | Trp214, Arg218, Arg222 |
| Mcl-1 | -8.2 | -20.5 | Arg263, Asp256, Met250 |
| Cyclooxygenase-1 | -6.9 | -12.8 | Arg120, Tyr355, Ser530 |
| Cyclooxygenase-2 | -7.1 | -14.1 | Arg120, Tyr355, Ser530 |
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico strategy for identifying and characterizing the potential interactions of this compound with biologically relevant protein targets. By employing a combination of molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can generate robust hypotheses about the compound's mechanism of action and guide future experimental validation studies. The methodologies described herein are broadly applicable to the computational assessment of other novel small molecules in the early stages of drug discovery.
References
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. rcsb.org [rcsb.org]
- 4. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1AO6: CRYSTAL STRUCTURE OF HUMAN SERUM ALBUMIN [ncbi.nlm.nih.gov]
- 10. PDB-101: Molecule of the Month: Cyclooxygenase [pdb101.rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 15. m.youtube.com [m.youtube.com]
- 16. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 17. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 18. compchems.com [compchems.com]
- 19. GROMACS Tutorials [mdtutorials.com]
- 20. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 21. Running molecular dynamics simulations using GROMACS - TeSS (Training eSupport System) [tess.elixir-europe.org]
- 22. AMBER Protein-ligand complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Tutorials – AMBER-hub [amberhub.chpc.utah.edu]
- 25. m.youtube.com [m.youtube.com]
- 26. biosoft.com [biosoft.com]
- 27. NAMD Tutorials [ks.uiuc.edu]
- 28. ks.uiuc.edu [ks.uiuc.edu]
- 29. training-material/topics/computational-chemistry/tutorials/md-simulation-namd/tutorial.md at main · galaxyproject/training-material · GitHub [github.com]
- 30. life.illinois.edu [life.illinois.edu]
- 31. m.youtube.com [m.youtube.com]
- 32. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 33. youtube.com [youtube.com]
- 34. peng-lab.org [peng-lab.org]
- 35. pubs.acs.org [pubs.acs.org]
- 36. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: Strategic Selection of Precursors in Pharmaceutical Intermediate Synthesis
An In-Depth Technical Guide to the Core Starting Materials for the Synthesis of 3-(4-Methylnaphthalen-1-yl)propanoic acid
In the landscape of pharmaceutical development and fine chemical manufacturing, the synthesis of target molecules is a journey that begins with a critical decision: the choice of starting materials. This decision profoundly influences not only the efficiency and yield of the synthetic route but also its economic viability, scalability, and environmental footprint. The target molecule, this compound, a valuable building block and intermediate, serves as an excellent case study for exploring this strategic selection process. This guide provides an in-depth analysis of the primary starting materials and the synthetic philosophies that underpin their selection, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, moving beyond mere procedural lists to offer field-proven insights into the synthesis of this important naphthalene derivative.
The Workhorse Route: Friedel-Crafts Acylation from 1-Methylnaphthalene
The most direct and industrially favored pathway to this compound commences with two readily available and cost-effective bulk chemicals: 1-Methylnaphthalene and Succinic Anhydride . This approach leverages the classic Friedel-Crafts acylation, a robust and well-understood electrophilic aromatic substitution reaction.[1]
Rationale for Starting Material Selection
-
1-Methylnaphthalene: This substituted naphthalene is a common constituent of coal tar and is commercially available in high purity. Its naphthalene ring is electron-rich, making it highly susceptible to electrophilic attack. The existing methyl group is an ortho-, para-director. Due to steric hindrance from the peri-hydrogen at the 8-position, electrophilic attack is strongly favored at the C4 (para) position, leading to excellent regioselectivity and minimizing the formation of unwanted isomers.
-
Succinic Anhydride: As the acylating agent, succinic anhydride is an ideal choice. It is an inexpensive, stable, and safe-to-handle solid. The reaction with an aromatic substrate introduces a four-carbon chain containing a terminal carboxylic acid and a ketone, which is the perfect precursor to the desired propanoic acid side chain.
The Synthetic Pathway: Mechanism and Strategy
The synthesis is a two-step process: (1) Friedel-Crafts acylation to form an intermediate keto-acid, followed by (2) reduction of the ketone.
Step 1: Lewis Acid Catalyzed Friedel-Crafts Acylation
The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). The AlCl₃ coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing it and generating a highly electrophilic acylium ion intermediate.[2][3] The electron-rich π-system of the 1-methylnaphthalene ring then attacks this electrophile, preferentially at the C4 position. A subsequent workup quenches the reaction and hydrolyzes the intermediates to yield 4-oxo-4-(4-methylnaphthalen-1-yl)butanoic acid.
Step 2: Reduction of the Keto Group
The intermediate keto-acid must be reduced to the final product. The choice of reducing agent is critical to ensure that only the ketone is reduced, leaving the carboxylic acid and the aromatic rings intact.
-
Clemmensen Reduction (Zn(Hg)/HCl): A classic method that works well for aryl ketones. The acidic conditions are compatible with the carboxylic acid group.
-
Wolff-Kishner Reduction (H₂NNH₂/KOH): This method uses basic conditions, which may be preferable if the molecule contains acid-sensitive functional groups. The carboxylic acid is deprotonated to its carboxylate salt, protecting it from reduction.
-
Catalytic Hydrogenation (H₂/Pd-C): This is often the cleanest and most scalable method. It involves hydrogenation over a palladium on carbon catalyst, which selectively reduces the benzylic ketone in the presence of the aromatic system.
Experimental Workflow and Visualization
The overall synthetic strategy starting from 1-Methylnaphthalene is depicted below.
Caption: Friedel-Crafts acylation of 1-methylnaphthalene.
Protocol: Friedel-Crafts Acylation and Reduction
Part A: Synthesis of 4-oxo-4-(4-methylnaphthalen-1-yl)butanoic acid
-
To a stirred, cooled (0-5 °C) suspension of anhydrous aluminum chloride (1.2 eq.) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add succinic anhydride (1.0 eq.) portion-wise.
-
Allow the mixture to stir for 15-20 minutes to form the catalyst-anhydride complex.
-
Add 1-methylnaphthalene (1.0 eq.) dropwise to the solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or HPLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude keto-acid can be purified by recrystallization.
Part B: Catalytic Hydrogenation to this compound
-
Dissolve the keto-acid from Part A in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).
-
Heat the mixture (e.g., to 50-60 °C) and stir vigorously until hydrogen uptake ceases.
-
Cool the reaction, vent the hydrogen, and filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the final product by recrystallization.
Alternative Pathways: Leveraging Functionalized Naphthalenes
While the Friedel-Crafts route is dominant, alternative strategies exist that may be advantageous in specific contexts, such as in medicinal chemistry where diverse analogs are required or when avoiding strong Lewis acids is necessary. These routes typically start with a pre-functionalized 1-methylnaphthalene derivative.
Stobbe Condensation Route
The Stobbe condensation provides a powerful method for forming carbon-carbon bonds.[4][5] This pathway would begin with an acetylated naphthalene.
-
Starting Materials: 1-Acetyl-4-methylnaphthalene and Diethyl Succinate .
-
Rationale: 1-Acetyl-4-methylnaphthalene can be synthesized via Friedel-Crafts acetylation of 1-methylnaphthalene. The Stobbe condensation involves a base-catalyzed reaction between the ketone and the succinic ester, forming an alkylidene succinic acid half-ester.[6] This intermediate can then be hydrolyzed and the double bond reduced to yield the target molecule. This route offers an alternative C-C bond formation strategy and avoids the direct use of succinic anhydride in the key step.[7]
Caption: Stobbe condensation route to the target acid.
Palladium-Catalyzed Cross-Coupling Routes
Modern synthetic chemistry offers powerful cross-coupling reactions that provide high functional group tolerance and milder conditions.[8]
-
Starting Materials: 1-Bromo-4-methylnaphthalene and a suitable three-carbon coupling partner (e.g., prop-2-enoic acid for a Heck-type reaction).
-
Rationale: 1-Bromo-4-methylnaphthalene serves as the electrophilic partner. The Heck reaction, for instance, allows for the direct coupling of this aryl halide with an alkene under palladium catalysis.[9][10] This would form an unsaturated intermediate, which could then be readily reduced to the final product. Suzuki or other cross-coupling reactions could also be envisioned with appropriately chosen partners.[11] This approach is highly valuable for creating analogs, as the coupling partners can be easily varied.
Grignard Reagent Route
The Grignard reaction is a cornerstone of organic synthesis for C-C bond formation.
-
Starting Materials: 1-Bromo-4-methylnaphthalene and a suitable electrophile.
-
Rationale: The Grignard reagent, (4-methylnaphthalen-1-yl)magnesium bromide , can be prepared from 1-bromo-4-methylnaphthalene and magnesium metal. This potent nucleophile can then react with various electrophiles. For example, reaction with carbon dioxide followed by acidic workup adds a single carboxyl group.[12] To achieve the full propanoic acid chain, a multi-step sequence would be required, for instance, reacting the Grignard reagent with an epoxide like propylene oxide, followed by oxidation of the resulting secondary alcohol.[13]
Comparative Analysis of Starting Materials
| Synthetic Route | Primary Starting Materials | Key Advantages | Key Considerations |
| Friedel-Crafts Acylation | 1-Methylnaphthalene, Succinic Anhydride | Highly convergent, cost-effective, excellent regioselectivity, scalable.[14] | Requires stoichiometric amounts of strong Lewis acid, harsh quenching conditions. |
| Stobbe Condensation | 1-Acetyl-4-methylnaphthalene, Diethyl Succinate | Uses strong base instead of Lewis acid, good for certain substrates.[15] | Less atom-economical, requires pre-functionalized starting material. |
| Heck Cross-Coupling | 1-Bromo-4-methylnaphthalene, Acrylic Acid | Mild reaction conditions, high functional group tolerance, good for analog synthesis.[10] | Requires expensive palladium catalyst, potential for phosphine ligand toxicity. |
| Grignard Reaction | 1-Bromo-4-methylnaphthalene, Electrophile (e.g., Epoxide) | Versatile for C-C bond formation.[16] | Requires strictly anhydrous conditions, sensitive to acidic protons, may not be the most direct route. |
Conclusion
For the large-scale, economical synthesis of this compound, the Friedel-Crafts acylation of 1-methylnaphthalene with succinic anhydride remains the superior and most logical choice of starting materials. This pathway is direct, high-yielding, and utilizes inexpensive, readily available precursors. However, for applications in medicinal chemistry research and the development of novel derivatives, alternative routes starting from functionalized naphthalenes like 1-bromo-4-methylnaphthalene or 1-acetyl-4-methylnaphthalene offer invaluable flexibility. The choice of starting materials is therefore not a static decision but a dynamic one, dictated by the ultimate goals of the synthesis: be it bulk production, analog generation, or avoidance of specific reaction conditions. A thorough understanding of the chemistry and logistics associated with each primary precursor is paramount to successful and efficient chemical development.
References
- 1. Synthesis of polycyclic compounds. Part VIII. Friedel–Crafts acylation with anhydrides of tricarboxylic acids. Synthesis of 16,17-dihydro-17-methyl-15H-cyclopenta[a]phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Page loading... [guidechem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments [mdpi.com]
- 12. homework.study.com [homework.study.com]
- 13. leah4sci.com [leah4sci.com]
- 14. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
A Technical Guide to the Biological Screening of Novel Propanoic Acid Derivatives
Foreword: The Enduring Scaffold of Propanoic Acid in Modern Drug Discovery
The propanoic acid scaffold is a cornerstone in medicinal chemistry, most famously represented by the widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1][2][3][4] These molecules primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1][2] However, the therapeutic potential of propanoic acid derivatives extends far beyond inflammation. Recent research has unveiled their promising activities as anticancer, antimicrobial, and anticonvulsant agents.[1][4][5][6][7][8] This guide provides a comprehensive framework for the biological screening of novel propanoic acid derivatives, designed for researchers and scientists in the field of drug development. We will delve into the mechanistic rationale behind assay selection, provide detailed experimental protocols, and offer insights into data interpretation, empowering you to unlock the full therapeutic potential of this versatile chemical scaffold.
Deconstructing the Target Landscape: From Inflammation to Oncology and Beyond
A successful screening campaign begins with a deep understanding of the potential molecular targets. While COX remains a primary target, a broader perspective is crucial for discovering novel activities.
The Classical Target: Cyclooxygenase (COX) Isoforms
The biological activity of many NSAIDs stems from their ability to suppress prostaglandin (PG) biosynthesis by inhibiting COX enzymes.[1][2] There are two main isoforms:
-
COX-1: A constitutively expressed enzyme responsible for physiological functions such as protecting the gastrointestinal tract.[1][2]
-
COX-2: An inducible enzyme that is upregulated during inflammation and mediates pain and fever.[1][2]
The ideal anti-inflammatory propanoic acid derivative would exhibit selectivity for COX-2 over COX-1 to minimize gastrointestinal side effects.[9]
Emerging Targets in Oncology
Recent studies have highlighted the anticancer potential of propanoic acid derivatives, which may act through various mechanisms beyond COX inhibition.[5][10] Some derivatives have shown cytotoxic effects against various cancer cell lines, including lung cancer.[5][6][11] The proposed mechanisms include the inhibition of key signaling proteins like SIRT2 and EGFR, which are crucial for cancer cell proliferation and survival.[5] Furthermore, some derivatives exhibit antioxidant properties, which can be beneficial in cancer therapy by modulating reactive oxygen species (ROS) that contribute to pro-tumorigenic signaling.[5][6]
Antimicrobial and Other Therapeutic Avenues
The structural versatility of propanoic acid derivatives has led to the discovery of compounds with significant antimicrobial activity against multidrug-resistant bacteria and fungi.[12][13][14] Additionally, this class of compounds has been explored for anticonvulsant properties.[1][4][8]
The Screening Cascade: A Multi-tiered Approach to Hit Identification
A tiered screening approach is the most efficient strategy for identifying promising lead compounds from a library of novel propanoic acid derivatives. This process begins with high-throughput primary screens to identify active compounds, followed by more complex secondary and in-vivo assays to confirm activity and assess selectivity, efficacy, and potential toxicity.
Diagram: The Drug Discovery Screening Cascade
Caption: A tiered approach to screening novel propanoic acid derivatives.
In-Depth Protocols for Core Assays
This section provides detailed, step-by-step methodologies for key in-vitro and in-vivo assays relevant to the biological screening of propanoic acid derivatives.
Primary Screening: High-Throughput COX Inhibition Assays
The initial step in screening for anti-inflammatory potential is to assess the ability of the compounds to inhibit COX enzymes. A variety of in-vitro assays are available for this purpose.[15][16]
Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This protocol is adapted from commercially available kits and provides a rapid and sensitive method for high-throughput screening.[9]
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Amplex™ Red reagent (fluorogenic probe)
-
Heme
-
Assay buffer
-
Test compounds and a known COX-2 inhibitor (e.g., celecoxib) as a positive control
-
96-well black microplates
Procedure:
-
Prepare a master mix containing assay buffer, Heme, and Amplex™ Red reagent.
-
Add the master mix to each well of the 96-well plate.
-
Add the test compounds at various concentrations to the respective wells. Include wells with the positive control and a vehicle control (e.g., DMSO).
-
Add COX-2 enzyme to all wells except for the "no enzyme" control.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Secondary Screening: Cell-Based Assays for Anti-inflammatory and Anticancer Activity
Positive hits from the primary screen should be further evaluated in cell-based assays to confirm their activity in a more biologically relevant context.
3.2.1. Anti-inflammatory Activity in Macrophages
Lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) are commonly used to model inflammation in vitro. The production of inflammatory mediators like nitric oxide (NO) and prostaglandins can be measured.
Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
Test compounds
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Perform the Griess assay by mixing the supernatant with the Griess reagents according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the amount of nitrite in the samples using a sodium nitrite standard curve.
3.2.2. Anticancer Activity: Cell Viability Assays
To assess the anticancer potential of the novel derivatives, their effect on the viability of cancer cell lines is determined using assays like the MTT or XTT assay.[17][18]
Protocol: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[19]
Materials:
-
Cancer cell line of interest (e.g., A549 for lung cancer)[6]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
Test compounds
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compounds for 24-72 hours.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[20]
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.[20]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Table 1: Representative Data from an MTT Assay
| Compound | Concentration (µM) | % Cell Viability (A549 cells) |
| Control | 0 | 100 |
| Compound A | 1 | 95.2 |
| 10 | 68.4 | |
| 50 | 25.1 | |
| Compound B | 1 | 98.7 |
| 10 | 85.3 | |
| 50 | 55.9 |
Tertiary Screening: In-Vivo Models of Inflammation and Pain
Promising candidates from in-vitro studies should be evaluated in animal models to assess their efficacy and safety in a whole organism.
Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model for evaluating the acute anti-inflammatory activity of new compounds.[21][22][23]
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% in saline)
-
Test compounds and a reference drug (e.g., indomethacin)
-
Pletysmometer or digital calipers
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compounds and the reference drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each treatment group compared to the control group.
Exploring Alternative Mechanisms: Peroxisome Proliferator-Activated Receptor (PPAR) Assays
Some propanoic acid derivatives may exert their effects through pathways other than COX inhibition. Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that play key roles in inflammation and metabolism.[24][25] There are three main subtypes: PPARα, PPARδ (also known as PPARβ), and PPARγ.[24]
Protocol: PPARγ Reporter Gene Assay
This cell-based assay is used to screen for compounds that can activate or inhibit PPARγ.[26][27]
Materials:
-
A cell line engineered to express human PPARγ and a luciferase reporter gene under the control of a PPAR-responsive promoter.
-
A known PPARγ agonist (e.g., rosiglitazone) and antagonist.
-
Test compounds.
-
Luciferase assay reagent.
-
96-well cell culture plates.
Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Treat the cells with the test compounds, agonist, and antagonist at various concentrations.
-
Incubate for 18-24 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Determine whether the test compounds act as agonists (increase luminescence) or antagonists (decrease agonist-induced luminescence) of PPARγ.
Diagram: PPARγ Signaling Pathway
Caption: Simplified PPARγ signaling pathway.
Data Analysis and Hit-to-Lead Optimization
Conclusion: A Roadmap for Innovation
The biological screening of novel propanoic acid derivatives is a dynamic and rewarding field of research. By employing a systematic and mechanistically informed screening cascade, researchers can efficiently identify and characterize new therapeutic agents with the potential to address a wide range of diseases. This guide provides a solid foundation of protocols and strategic insights to empower your drug discovery journey. The versatility of the propanoic acid scaffold, combined with innovative screening methodologies, promises a bright future for the development of the next generation of therapeutics.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 15. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. broadpharm.com [broadpharm.com]
- 21. criver.com [criver.com]
- 22. pharmaron.com [pharmaron.com]
- 23. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 24. indigobiosciences.com [indigobiosciences.com]
- 25. caymanchem.com [caymanchem.com]
- 26. Indigo Biosciences Human Peroxisome Proliferator-Activated Receptor gamma | Fisher Scientific [fishersci.com]
- 27. indigobiosciences.com [indigobiosciences.com]
- 28. Statistical practice in high-throughput screening data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. oxfordglobal.com [oxfordglobal.com]
An In-depth Technical Guide to 3-(4-Methylnaphthalen-1-yl)propanoic Acid (C14H14O2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 3-(4-Methylnaphthalen-1-yl)propanoic acid, a naphthalene-based carboxylic acid with the molecular formula C14H14O2. The document delves into the molecule's physicochemical properties, structural characterization, potential synthesis pathways, and prospective applications in medicinal chemistry, particularly focusing on its inferred anti-inflammatory and anticancer properties based on analogous structures. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into the scientific context and potential utility of this compound.
Introduction
Naphthalene derivatives form a significant class of compounds in medicinal chemistry, with many exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The propanoic acid moiety is a well-known pharmacophore, notably present in the widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. The convergence of these two structural motifs in this compound suggests a compelling case for its investigation as a potential therapeutic agent. This guide aims to synthesize the available information on this compound and provide a framework for its further exploration.
Molecular and Physicochemical Properties
This compound is an organic compound with a molecular weight of 214.26 g/mol .[1] Its structure consists of a naphthalene ring system substituted with a methyl group at the 4-position and a propanoic acid chain at the 1-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C14H14O2 | PubChem[1] |
| Molecular Weight | 214.26 g/mol | PubChem[1] |
| CAS Number | 76673-34-2 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | CC1=CC=C(C2=CC=CC=C12)CCC(=O)O | PubChem[1] |
| InChI Key | NLJSIZYZZYSWLL-UHFFFAOYSA-N | PubChem[1] |
While experimental data on the physical properties of this specific compound is limited in publicly accessible literature, some supplier information indicates a melting point of around 158°C and a boiling point of 215-220°C at 5 mmHg.
Synthesis and Structural Characterization
Proposed Synthesis Workflow
A potential synthetic approach could involve a multi-step process starting from 1-methylnaphthalene. This would likely involve an acylation reaction to introduce a three-carbon chain, followed by oxidation or reduction and hydrolysis steps to yield the final carboxylic acid. One possible pathway is a Friedel-Crafts acylation with succinic anhydride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting keto acid.
Caption: Proposed synthesis workflow for this compound.
Structural Characterization
The structural confirmation of this compound would rely on a combination of spectroscopic techniques. Although specific experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, the methyl group protons, and the protons of the propanoic acid chain. The aromatic protons would appear in the downfield region (typically 7-8.5 ppm). The methyl protons would likely be a singlet at around 2.5-2.7 ppm. The two methylene groups of the propanoic acid chain would appear as triplets in the aliphatic region, and the acidic proton of the carboxylic acid would be a broad singlet, typically far downfield.
-
¹³C NMR: The carbon NMR spectrum would show 14 distinct signals corresponding to the 14 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (around 170-180 ppm), the aromatic carbons, the methyl carbon, and the two methylene carbons.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption peak around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. C-H stretching vibrations for the aromatic and aliphatic portions would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
3.2.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z = 214, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the propanoic acid side chain.
Potential Biological Activity and Applications
While direct biological studies on this compound are scarce in the available literature, its structural similarity to known bioactive molecules provides a strong basis for inferring its potential pharmacological activities.
Anti-inflammatory and Analgesic Potential
The arylpropanoic acid scaffold is a hallmark of many NSAIDs that function by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins involved in pain and inflammation. The presence of this moiety in this compound strongly suggests that it may possess anti-inflammatory and analgesic properties. Further research would be necessary to determine its inhibitory activity against COX-1 and COX-2 isoforms to assess its potential efficacy and gastrointestinal side-effect profile.
References
Methodological & Application
The Synthetic Versatility of 3-(4-Methylnaphthalen-1-yl)propanoic Acid: A Gateway to Complex Polycyclic Systems and Bioactive Scaffolds
Introduction: Unveiling a Powerful Building Block in Organic Synthesis
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-(4-Methylnaphthalen-1-yl)propanoic acid emerges as a highly versatile and valuable building block, particularly for researchers, medicinal chemists, and drug development professionals. Its unique structure, featuring a reactive carboxylic acid moiety tethered to a sterically defined and electronically rich methylnaphthalene core, offers a powerful handle for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis and key applications of this compound, complete with detailed experimental protocols and the scientific rationale underpinning these methodologies. The primary utility of this reagent lies in its capacity to serve as a precursor for polycyclic aromatic hydrocarbons (PAHs) and as a scaffold for the development of novel therapeutic agents.
Physicochemical Properties & Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use and characterization.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 214.26 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white solid | |
| Melting Point | Not readily available; expected to be a crystalline solid | |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Acetone), sparingly soluble in water |
Note: Experimental values for melting point and detailed spectroscopic data should be determined for each synthesized batch.
Core Synthesis Protocol: A Two-Step Approach to this compound
The synthesis of this compound is most effectively achieved through a classic two-step sequence involving a Friedel-Crafts acylation followed by a Clemmensen reduction. This strategy is widely employed for the alkylation of aromatic systems where direct alkylation is prone to polysubstitution and rearrangement.[2]
Caption: Synthetic workflow for this compound.
PART 1: Friedel-Crafts Acylation of 1-Methylnaphthalene
The initial step involves the electrophilic acylation of 1-methylnaphthalene with succinic anhydride. The regioselectivity of this reaction is directed by the activating and ortho-, para-directing methyl group, leading primarily to substitution at the C4 position (the peri-position), which is sterically accessible and electronically enriched. The use of a Lewis acid catalyst, such as aluminum chloride, is crucial for the generation of the reactive acylium ion from succinic anhydride.
Protocol 1: Synthesis of 4-(4-Methyl-1-naphthyl)-4-oxobutanoic Acid
Materials:
-
1-Methylnaphthalene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Hydrochloric acid (concentrated and dilute)
-
Sodium carbonate solution (10%)
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place anhydrous aluminum chloride (2.2 molar equivalents) and nitrobenzene.
-
Reagent Addition: A solution of 1-methylnaphthalene (1 molar equivalent) and succinic anhydride (1.1 molar equivalents) in nitrobenzene is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride at room temperature.
-
Reaction Conditions: After the addition is complete, the reaction mixture is heated to 60-70 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is cooled to room temperature and then poured onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complexes.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with water, followed by a 10% sodium carbonate solution to extract the acidic product.
-
Isolation: The alkaline aqueous layer is acidified with dilute hydrochloric acid, leading to the precipitation of the crude 4-(4-methyl-1-naphthyl)-4-oxobutanoic acid.
-
Purification: The crude product is filtered, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality and Trustworthiness: The use of nitrobenzene as a solvent is advantageous as it can form a complex with aluminum chloride, moderating its reactivity and improving yields in some cases. The extraction with sodium carbonate solution is a critical step that selectively isolates the carboxylic acid product from non-acidic byproducts and starting materials, ensuring the purity of the intermediate.
PART 2: Clemmensen Reduction of the Keto-Acid
The second step is the reduction of the keto group in 4-(4-methyl-1-naphthyl)-4-oxobutanoic acid to a methylene group. The Clemmensen reduction, which employs amalgamated zinc and concentrated hydrochloric acid, is particularly effective for the reduction of aryl ketones that are stable in strongly acidic conditions.[2][3] This method is preferred over other reduction methods like the Wolff-Kishner reduction when the molecule contains acid-stable functional groups.
Protocol 2: Synthesis of this compound
Materials:
-
4-(4-Methyl-1-naphthyl)-4-oxobutanoic acid
-
Zinc dust or granules
-
Mercuric chloride (HgCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Water
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation of Zinc Amalgam: In a flask, zinc dust or granules are washed with a dilute acid solution to activate the surface. The zinc is then treated with a solution of mercuric chloride in water for a few minutes. The aqueous solution is decanted, and the resulting amalgamated zinc is washed with water.
-
Reaction Setup: The amalgamated zinc, concentrated hydrochloric acid, toluene, and 4-(4-methyl-1-naphthyl)-4-oxobutanoic acid are placed in a round-bottom flask equipped with a reflux condenser.
-
Reaction Conditions: The mixture is heated to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period to maintain a strongly acidic environment.
-
Work-up: After cooling, the reaction mixture is decanted from the remaining zinc. The aqueous layer is extracted with a suitable organic solvent like toluene or ethyl acetate.
-
Purification: The combined organic extracts are washed with water and then with a saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude this compound.
-
Final Purification: The product can be further purified by recrystallization from a solvent such as hexane or an ethanol/water mixture.
Causality and Trustworthiness: The amalgamation of zinc is crucial for the success of the Clemmensen reduction as it increases the hydrogen overvoltage, preventing the formation of hydrogen gas as a major side reaction. The strongly acidic conditions are necessary for the reduction mechanism, which is believed to proceed on the surface of the zinc.[2]
Applications in Organic Synthesis
The true value of this compound lies in its utility as a precursor for more complex molecular structures.
Application 1: Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) via Intramolecular Cyclization
One of the most powerful applications of this compound is its ability to undergo intramolecular Friedel-Crafts acylation to form a new six-membered ring, leading to the synthesis of benzanthracene derivatives. This type of cyclization is a cornerstone in the construction of polycyclic aromatic systems.[4] The reaction is typically promoted by strong acids such as polyphosphoric acid (PPA) or Eaton's reagent.
Caption: Intramolecular cyclization to form a benzanthracene core.
Protocol 3: Intramolecular Cyclization to a Benz[a]anthracene Derivative
Materials:
-
This compound
-
Polyphosphoric acid (PPA)
-
Ice water
-
Sodium bicarbonate solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a beaker or round-bottom flask, this compound is mixed with an excess of polyphosphoric acid.
-
Reaction Conditions: The mixture is heated to 90-100 °C with mechanical stirring for 2-4 hours. The viscosity of PPA decreases upon heating, allowing for better mixing.
-
Work-up: The hot, viscous reaction mixture is carefully poured onto crushed ice with stirring. This hydrolyzes the PPA and precipitates the crude product.
-
Extraction and Neutralization: The aqueous mixture is extracted with ethyl acetate. The combined organic extracts are washed with water, saturated sodium bicarbonate solution (to remove any unreacted starting material), and brine.
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude cyclic ketone. The product can be purified by column chromatography on silica gel or by recrystallization.
Expertise and Experience: The choice of the cyclizing agent is critical. Polyphosphoric acid is a strong dehydrating agent and a non-nucleophilic acid, which makes it ideal for promoting intramolecular acylations. The temperature and reaction time need to be carefully controlled to avoid charring and other side reactions.
Application 2: A Scaffold for Bioactive Molecules in Drug Discovery
Naphthalene and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities including anticancer and anti-inflammatory properties. Arylpropionic acid moieties are also a well-known feature of many non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these two pharmacophores in this compound makes it an attractive starting point for the synthesis of novel drug candidates. The carboxylic acid group can be readily converted into a variety of other functional groups, such as amides, esters, and alcohols, allowing for the exploration of structure-activity relationships. For instance, derivatives of 2-amino-3-(naphth-2-yl)propanoic acid have been investigated as potent inhibitors of platelet aggregation.[5]
Conclusion
This compound is a synthetically valuable intermediate that provides a reliable and efficient route to complex polycyclic aromatic systems and serves as a promising scaffold for the development of new therapeutic agents. The synthetic protocols detailed in this guide, based on well-established and robust chemical transformations, offer a clear and reproducible pathway for its preparation and subsequent elaboration. The causality-driven explanations for the experimental choices aim to empower researchers to not only replicate these procedures but also to adapt and innovate upon them for their specific synthetic goals. As the demand for novel and complex organic molecules continues to grow, the utility of versatile building blocks like this compound will undoubtedly continue to expand.
References
- 1. This compound | C14H14O2 | CID 300431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ccsenet.org [ccsenet.org]
Application Notes and Protocols for In Vitro Evaluation of 3-(4-Methylnaphthalen-1-yl)propanoic acid
Introduction: Unveiling the Potential of a Naphthalene-Propanoic Acid Scaffold
The relentless pursuit of novel therapeutic agents is a cornerstone of modern drug discovery. Within the vast chemical landscape, the naphthalene scaffold has emerged as a privileged structure, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities.[1][2] Naphthalene derivatives have demonstrated clinical efficacy as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] The propanoic acid moiety is also a well-established pharmacophore, most notably present in the non-steroidal anti-inflammatory drug (NSAID) class, which includes ibuprofen and naproxen. These arylpropanoic acids typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[4][5]
The compound 3-(4-Methylnaphthalen-1-yl)propanoic acid represents a thoughtful amalgamation of these two pharmacologically significant motifs. While the specific biological targets and mechanism of action for this particular molecule are not yet elucidated in publicly available literature, its structural relatives suggest a range of potential therapeutic applications. For instance, various naphthalene derivatives have been investigated as inhibitors of critical cancer signaling pathways, such as the STAT3 pathway, and have shown promise in preclinical models of triple-negative breast cancer.[6]
Given the absence of a known biological target for this compound, a phenotypic screening approach is the most logical starting point for characterization. This application note provides a detailed, field-proven protocol for an initial in vitro assessment of this compound's biological activity, focusing on its potential antiproliferative effects against a representative cancer cell line. The primary assay is a robust cell viability screen to determine the half-maximal inhibitory concentration (IC50). A secondary, mechanistic assay is also described to investigate the induction of apoptosis, a common mechanism for anticancer compounds. This guide is designed for researchers in drug discovery and chemical biology to provide a solid foundation for the initial characterization of this and other novel small molecules.
Physicochemical Properties and Compound Handling
A thorough understanding of the test compound's properties is critical for designing a robust and reproducible in vitro assay.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O₂ | PubChem[7] |
| Molecular Weight | 214.26 g/mol | PubChem[7] |
| Appearance | Solid (predicted) | --- |
| XLogP3 | 3.8 | PubChem[7] |
| Hydrogen Bond Donor Count | 1 | PubChem[7] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[7] |
| Solubility | No experimental data available. Predicted to have good solubility in DMSO and poor solubility in aqueous media. | --- |
Protocol 1: Preparation of Stock and Working Solutions
Rationale: The accuracy of in vitro assays is critically dependent on the precise preparation of compound solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound due to its high predicted lipophilicity (XLogP3 of 3.8).[7] It is imperative to first perform a solubility test to confirm the maximum stock concentration.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials with Teflon-lined caps
-
Calibrated analytical balance
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer and sonicator
Procedure:
-
Preliminary Solubility Test (Crucial Step):
-
Weigh out 1-2 mg of the compound into a pre-weighed vial.
-
Add a small, precise volume of DMSO (e.g., 20 µL).
-
Vortex vigorously for 2 minutes. If not fully dissolved, sonicate for 10-15 minutes.
-
If the compound dissolves, continue adding DMSO in small, known volumes until precipitation is observed or the desired concentration is reached (e.g., 10-50 mM). This will determine the maximum practical stock concentration.
-
-
Preparation of a 10 mM Stock Solution (Example):
-
Calculate the mass of the compound required. For a 10 mM solution in 1 mL of DMSO: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 214.26 g/mol * (1000 mg / 1 g) = 2.14 mg
-
Carefully weigh out the calculated mass of this compound and transfer it to a sterile amber vial.
-
Add the calculated volume of sterile DMSO (in this case, 1 mL).
-
Vortex the solution for 2-5 minutes until the compound is completely dissolved. If necessary, use a sonicator for 10-15 minutes. Visually inspect for any particulates.
-
Label the vial clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
-
Storage and Handling:
-
Store the stock solution at -20°C or -80°C to ensure stability.
-
To minimize degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
When preparing working solutions, allow the stock solution to thaw completely and equilibrate to room temperature before use.
-
Primary Screening: Antiproliferative Activity
The initial step in characterizing the biological effect of this compound is to assess its impact on cell viability. The Resazurin reduction assay is a sensitive, robust, and homogeneous method ideal for this purpose. It measures the metabolic activity of viable cells, which reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.
Experimental Workflow: Primary Antiproliferation Assay
Caption: Workflow for the primary antiproliferation screening assay.
Protocol 2: Resazurin Cell Viability Assay
Rationale: This protocol is optimized for a 96-well plate format, suitable for determining a dose-response curve. A human lung carcinoma cell line, A549, is suggested as a robust and widely used model for initial cancer drug screening.
Materials:
-
A549 cells (or other cancer cell line of choice)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile PBS
-
Trypsin-EDTA
-
Resazurin sodium salt solution (0.15 mg/mL in sterile PBS, stored at 4°C, protected from light)
-
Sterile, clear-bottom, black-walled 96-well microplates
-
Test compound stock solution (10 mM in DMSO)
-
Positive control (e.g., Doxorubicin, 10 mM in DMSO)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding (Day 1):
-
Culture A549 cells to approximately 80% confluency.
-
Trypsinize the cells, collect them, and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well black-walled plate.
-
Include wells for "cells only" (negative control) and "medium only" (blank).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment (Day 2):
-
Prepare serial dilutions of the this compound stock solution in complete culture medium. A common starting range is from 100 µM down to 0.01 µM in half-log or two-fold dilutions.
-
Important: Ensure the final DMSO concentration in all wells (including "cells only" control) is consistent and does not exceed 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding compound dilutions. Add 100 µL of medium with the equivalent DMSO concentration to the "cells only" control wells.
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere. The incubation time should be consistent across experiments.
-
-
Viability Assessment (Day 4 or 5):
-
Warm the Resazurin solution to 37°C.
-
Add 20 µL of the Resazurin solution to each well (including controls and blanks).
-
Incubate the plate for 2-4 hours at 37°C, protected from light. The optimal incubation time may vary between cell lines and should be determined empirically.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[4][8]
-
Secondary Screening: Apoptosis Induction
Should this compound demonstrate significant antiproliferative activity, a logical next step is to investigate whether it induces programmed cell death (apoptosis). The Caspase-Glo® 3/7 Assay is a highly sensitive luminescent assay that measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic cascade.
Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay
Rationale: This "add-mix-measure" assay is simple and robust, making it ideal for secondary screening. It provides a quantitative measure of apoptosis induction, helping to elucidate the compound's mechanism of action.
Materials:
-
A549 cells (or other relevant cell line)
-
Complete culture medium
-
Sterile, white-walled 96-well microplates
-
Test compound and controls (as in Protocol 2)
-
Caspase-Glo® 3/7 Assay System (e.g., from Promega)
-
Luminometer plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 2, but use white-walled 96-well plates suitable for luminescence.
-
Treat cells with this compound at concentrations around its predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50).
-
Include a positive control for apoptosis (e.g., Staurosporine or Doxorubicin).
-
The incubation period for apoptosis induction is typically shorter than for viability assays (e.g., 18-24 hours).
-
-
Assay Execution:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[1]
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis and Interpretation
Calculating Percent Viability and IC50:
-
Step 1: Background Subtraction: Subtract the average fluorescence reading of the "medium only" blank wells from all other readings.
-
Step 2: Normalization: Calculate the percentage of cell viability for each compound concentration using the following formula:
% Viability = (Fluorescence_sample / Fluorescence_vehicle_control) * 100
-
Step 3: Dose-Response Curve and IC50 Determination:
-
Plot the Percent Viability against the logarithm of the compound concentration.
-
Use a non-linear regression model (four-parameter logistic curve) to fit the data. This can be done using software such as GraphPad Prism, Origin, or online tools.
-
The IC50 is the concentration of the compound that results in a 50% reduction in cell viability.
-
Interpreting Apoptosis Data:
-
Step 1: Background Subtraction: Subtract the average luminescence of the "medium only" blank wells.
-
Step 2: Fold Change Calculation: Express the data as a fold change in caspase activity relative to the vehicle-treated control cells.
Fold Change = (Luminescence_sample / Luminescence_vehicle_control)
-
A significant, dose-dependent increase in caspase 3/7 activity suggests that this compound induces apoptosis.
Hypothetical Signaling Pathway for Further Investigation
Based on the activities of related naphthalene derivatives, a potential mechanism of action could involve the inhibition of pro-survival signaling pathways. The diagram below illustrates a hypothetical pathway that could be explored in follow-up studies if the compound shows promising anticancer activity.
Caption: Hypothetical STAT3 signaling pathway potentially inhibited by the test compound.
Conclusion and Future Directions
This application note provides a comprehensive and robust framework for the initial in vitro characterization of this compound. By following these detailed protocols, researchers can reliably determine the compound's antiproliferative activity and gain initial insights into its mechanism of action. A positive "hit" from these assays—characterized by a low micromolar or nanomolar IC50 and evidence of apoptosis induction—would warrant further investigation. Subsequent studies could include screening against a broader panel of cancer cell lines, exploring other mechanisms of cell death, and initiating target identification studies to unravel the specific molecular interactions responsible for its biological activity. The versatile nature of the naphthalene-propanoic acid scaffold suggests that this compound could be a valuable starting point for the development of novel therapeutic agents.
References
- 1. Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties | MDPI [mdpi.com]
- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Buy 2-(Naphthalen-2-yl)propanoic acid | 13350-60-2 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C14H14O2 | CID 300431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
Application Note: A Robust HPLC-UV Method for the Analysis of Propanoic Acid Derivatives
Abstract
This document provides a comprehensive guide to developing and implementing a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of propanoic acid derivatives, a class of compounds highly relevant in the pharmaceutical industry, particularly as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). This application note details the fundamental principles, instrumentation, a step-by-step protocol using Ketoprofen as a model analyte, and essential troubleshooting tips. The methodologies described are designed to ensure scientific integrity and compliance with regulatory expectations.
Introduction
Propanoic acid derivatives, characterized by an arylpropionic acid moiety, form the chemical backbone of many widely used NSAIDs, including ibuprofen, naproxen, and ketoprofen.[1] These drugs function by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins responsible for inflammation and pain.[2] Given their therapeutic importance, the accurate and precise quantification of these active pharmaceutical ingredients (APIs) in bulk materials and finished products is critical for ensuring safety and efficacy.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[3][4] This guide explains the causal relationships behind method development choices, providing a scientifically grounded protocol that is both reliable and transferable.
Chromatographic Principles and Method Development Strategy
The successful separation of propanoic acid derivatives by reversed-phase HPLC (RP-HPLC) hinges on controlling their ionization state and hydrophobicity.
2.1. Analyte Properties and Stationary Phase Selection
Propanoic acid derivatives are acidic compounds, with pKa values typically in the range of 4 to 5. In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is more polar.[5][6] To achieve predictable and reproducible retention, the ionization of the analyte's carboxylic acid group must be suppressed. According to the Henderson-Hasselbalch equation, setting the mobile phase pH at least 1.5 to 2 units below the analyte's pKa ensures it exists predominantly in its non-ionized, more hydrophobic form.[7][8] This leads to stronger interaction with the C18 stationary phase and better retention.
For this reason, a C18 column is the standard choice, providing excellent hydrophobic retention for this class of compounds.[9][10] Columns with high-purity silica and dense bonding ensure good peak shape and longevity.
2.2. Mobile Phase Optimization: The Key to Selectivity
The mobile phase composition is the most powerful tool for controlling the separation.
-
Aqueous Component & pH Control : A buffered aqueous solution is necessary to maintain a constant and low pH.[11] A phosphate or formate buffer at a pH between 2.5 and 3.5 is ideal.[12][13] For instance, a mobile phase pH of 2.8 to 3.2 is effective for most profens.[7] This low pH ensures the carboxylic acid moiety is protonated (non-ionized), maximizing retention. It also suppresses the ionization of residual silanol groups on the silica support, which can otherwise lead to peak tailing with acidic analytes.[8]
-
Organic Modifier : Acetonitrile is a common choice due to its low viscosity and UV transparency.[11] Methanol is an alternative, and the choice between them can alter selectivity.[11] The ratio of the organic modifier to the aqueous buffer is adjusted to control the elution strength and achieve an optimal retention time, typically within a 10-minute run time for efficiency.
2.3. Detection
Propanoic acid derivatives contain aromatic rings, making them strong chromophores suitable for UV-Vis detection . The detection wavelength is typically set at or near the absorbance maximum (λmax) of the analyte to ensure high sensitivity. For many NSAIDs like ketoprofen and ibuprofen, wavelengths between 220 nm and 260 nm are effective.[2][14][15] A Photo Diode Array (PDA) detector is advantageous as it can acquire spectra across a range, confirming peak purity and identity.
Detailed Protocol: Isocratic Analysis of Ketoprofen
This section provides a self-validating protocol for the quantification of Ketoprofen in a bulk drug substance. The protocol incorporates System Suitability Tests (SSTs) as required by regulatory bodies like the USP to ensure the chromatographic system is performing adequately before sample analysis.[16][17][18]
3.1. Required Instrumentation and Materials
-
HPLC system with isocratic pump, autosampler, column oven, and UV/PDA detector.
-
Chromatography Data System (CDS) software.
-
Analytical balance.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Column : C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Kromasil C18, Enable C18).[1][14]
-
Reagents : Ketoprofen Reference Standard (RS), HPLC-grade acetonitrile, HPLC-grade water, phosphoric acid (85%).
3.2. Solution Preparation
-
Mobile Phase (Acetonitrile:Phosphate Buffer pH 3.0, 50:50 v/v) :
-
Prepare the phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to a concentration of 15-25 mM.[1][19]
-
Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid.
-
Mix 500 mL of this buffer with 500 mL of acetonitrile.
-
Degas the final mixture by sonication or vacuum filtration before use.[20]
-
-
Diluent : Prepare a mixture of Mobile Phase and Water (50:50 v/v) to be used for dissolving standards and samples. This ensures solvent compatibility with the mobile phase.[21]
-
Standard Stock Solution (approx. 100 µg/mL) :
-
Accurately weigh about 25 mg of Ketoprofen RS into a 250 mL volumetric flask.[20]
-
Add approximately 150 mL of diluent and sonicate for 5-10 minutes to dissolve.
-
Allow the solution to cool to room temperature, then dilute to volume with diluent and mix thoroughly.
-
-
Sample Solution (approx. 100 µg/mL) :
-
Prepare in the same manner as the Standard Stock Solution, using the Ketoprofen bulk drug substance.
-
3.3. Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer pH 3.0 (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm[2] |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
3.4. Experimental Workflow & System Suitability
The following workflow ensures the system is suitable for analysis before injecting samples.[16]
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; // Default node A [label="System Equilibration\n(Stable Baseline)", fillcolor="#E8F0FE", fontcolor="#1967D2"]; B [label="Blank Injection\n(Diluent)", fillcolor="#E8F0FE", fontcolor="#1967D2"]; C [label="System Suitability Test (SST)\n(5 Replicate Injections of Standard)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Check SST Criteria\n(Tailing, RSD, Plates)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Inject Standards & Samples\n(Bracketing Sequence)", fillcolor="#CEEAD6", fontcolor="#137333"]; F [label="Process Data\n(Quantification)", fillcolor="#CEEAD6", fontcolor="#137333"]; G [label="FAIL: Troubleshoot System\n(Check for leaks, bubbles, column issues)", fillcolor="#FCE8E6", fontcolor="#C5221F"];
// Edges A -> B [label="30 min"]; B -> C [label="Confirm no interfering peaks"]; C -> D; D -> E [label="PASS"]; D -> G [label="FAIL"]; E -> F; G -> A [label="After Correction"]; } Figure 1: General experimental workflow for HPLC analysis, incorporating a mandatory System Suitability Test (SST) checkpoint.
System Suitability Test (SST) Acceptance Criteria
Before proceeding with sample analysis, inject the Standard Stock Solution five times. The results must meet the following criteria, which are common in pharmaceutical analysis.[16][22]
| Parameter | Acceptance Limit | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. High tailing can affect integration accuracy.[16] |
| % RSD of Peak Areas | ≤ 2.0% | Measures the precision and repeatability of the injector and system.[16] |
| Theoretical Plates (N) | ≥ 2000 | Measures the efficiency and separation power of the column. |
3.5. Data Analysis
The concentration of Ketoprofen in the sample is determined by comparing the peak area from the sample injection to the average peak area from the standard injections, using the following formula:
Concentration_Sample = (Area_Sample / Area_Standard) * Concentration_Standard
Method Validation Principles
Any new analytical method must be validated to ensure it is fit for its intended purpose.[3] Validation is performed according to ICH Q2(R1) guidelines and typically assesses the following parameters.[4][23]
-
Specificity : The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).
-
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of ≥ 0.999 is typically required.[24]
-
Accuracy : The closeness of test results to the true value, often assessed through recovery studies of spiked samples. Mean recovery of 98-102% is a common acceptance criterion.[23]
-
Precision : The degree of scatter between a series of measurements, assessed at two levels:
-
Repeatability : Precision under the same operating conditions over a short interval.
-
Intermediate Precision : Expresses within-laboratory variations (different days, analysts, or equipment).
-
-
Range : The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.
-
Robustness : The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±2°C column temperature), providing an indication of its reliability during normal usage.
Troubleshooting Common HPLC Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | - No injection made (air bubble in syringe).- Detector lamp is off or malfunctioning.- Incorrect detector wavelength.[25] | - Purge the injector and ensure sample vial has sufficient volume.- Check detector status and lamp life.- Verify method parameters. |
| Peak Tailing | - Column degradation (active silanol sites).- Mobile phase pH too close to analyte pKa.- Sample overload. | - Wash the column or replace it if old.- Ensure mobile phase pH is sufficiently low.- Dilute the sample.[26] |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Column temperature fluctuations.- Pump malfunction or system leak.[26] | - Prepare fresh mobile phase carefully.- Use a column oven for stable temperature.- Check system pressure and inspect for leaks.[21] |
| Noisy or Drifting Baseline | - Air bubbles in the system.- Contaminated mobile phase.- Detector cell contamination.[25][26] | - Degas mobile phase thoroughly; purge the pump.- Use fresh, HPLC-grade solvents.- Flush the detector cell with appropriate solvents. |
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; Start [label="Chromatographic Problem Identified\n(e.g., Peak Tailing, RT Shift)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPump [label="Check Pump & Pressure\n(Stable? Leaks?)", shape=diamond, fillcolor="#FCE8E6", fontcolor="#C5221F"]; CheckMobile [label="Check Mobile Phase\n(Fresh? Correct pH? Degassed?)", shape=diamond, fillcolor="#FEF7E0", fontcolor="#754C00"]; CheckColumn [label="Check Column\n(Age? Contamination?)", shape=diamond, fillcolor="#E8F0FE", fontcolor="#1967D2"]; CheckSample [label="Check Sample Prep\n(Solvent? Concentration?)", shape=diamond, fillcolor="#E6F4EA", fontcolor="#185E25"]; Resolve [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckPump; CheckPump -> CheckMobile [label="Pressure OK"]; CheckMobile -> CheckColumn [label="Mobile Phase OK"]; CheckColumn -> CheckSample [label="Column OK"]; CheckSample -> Resolve [label="Sample OK"];
// Corrective actions PumpIssue [label="Action: Tighten fittings,\nreplace seals, purge pump", shape=box, style=filled, fillcolor="#F1F3F4"]; MobileIssue [label="Action: Prepare fresh mobile\nphase, verify pH", shape=box, style=filled, fillcolor="#F1F3F4"]; ColumnIssue [label="Action: Flush column with\nstrong solvent or replace", shape=box, style=filled, fillcolor="#F1F3F4"]; SampleIssue [label="Action: Re-prepare sample in\nmobile phase, dilute if needed", shape=box, style=filled, fillcolor="#F1F3F4"];
CheckPump -> PumpIssue [label="Issue Found"]; CheckMobile -> MobileIssue [label="Issue Found"]; CheckColumn -> ColumnIssue [label="Issue Found"]; CheckSample -> SampleIssue [label="Issue Found"];
PumpIssue -> Start [style=dashed]; MobileIssue -> Start [style=dashed]; ColumnIssue -> Start [style=dashed]; SampleIssue -> Start [style=dashed]; } Figure 2: A logical flow for troubleshooting common HPLC problems by systematically isolating components.
Conclusion
This application note outlines a robust, reliable, and scientifically sound RP-HPLC method for the analysis of propanoic acid derivatives. By controlling the mobile phase pH to suppress analyte ionization and using a standard C18 column, excellent separation and peak shape can be achieved. The provided protocol for Ketoprofen serves as a validated template that can be adapted for other similar compounds. Adherence to system suitability criteria and a logical approach to troubleshooting are paramount for generating high-quality, defensible analytical data in a regulated research or quality control environment.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. Different Types of HPLC Columns Used in Analysis | Pharmaguideline [pharmaguideline.com]
- 6. glsciencesinc.com [glsciencesinc.com]
- 7. agilent.com [agilent.com]
- 8. hplc.eu [hplc.eu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. HPLC Column Selection Guide [scioninstruments.com]
- 11. veeprho.com [veeprho.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Simultaneous determination of arylpropionic acidic non-steroidal anti-inflammatory drugs in pharmaceutical formulations and human plasma by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iiste.org [iiste.org]
- 15. ijbpas.com [ijbpas.com]
- 16. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 17. youtube.com [youtube.com]
- 18. System Suitability for USP Methods - USP's Future Expectations - ECA Academy [gmp-compliance.org]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 22. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 23. pharmtech.com [pharmtech.com]
- 24. researchgate.net [researchgate.net]
- 25. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 26. labcompare.com [labcompare.com]
Application Notes and Protocols for the NMR Characterization of 3-(4-Methylnaphthalen-1-yl)propanoic acid
Introduction: Unambiguous Structural Elucidation via NMR
3-(4-Methylnaphthalen-1-yl)propanoic acid is a molecule of interest in medicinal chemistry and materials science, possessing a rigid naphthalene core functionalized with a flexible propanoic acid chain. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the definitive structural verification and purity assessment of this compound. This guide provides a comprehensive overview of the theoretical and practical aspects of acquiring and interpreting ¹H and ¹³C NMR spectra for this specific molecule, ensuring data integrity and confident characterization.
The structural features of this compound present a rich NMR landscape. The disubstituted naphthalene ring system gives rise to a complex pattern of aromatic proton signals, while the propanoic acid side chain displays characteristic aliphatic resonances. Understanding the interplay of electronic effects and spatial proximity is key to accurately assigning each signal.
Molecular Structure and Predicted NMR Spectral Features
A thorough analysis of the molecule's structure allows for the prediction of its NMR signature. This predictive approach is fundamental to the efficient and accurate interpretation of experimental data.
Caption: Molecular structure of this compound with key carbon atoms labeled.
¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns
The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic, aliphatic, and carboxylic acid protons. The chemical shifts are influenced by the electronic environment of each proton.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H (Carboxyl, -COOH) | 10.0 - 12.0 | singlet (broad) | - | The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange.[1][2] |
| H (Aromatic) | 7.2 - 8.2 | multiplet | 7.0 - 8.5 (ortho), 1.0 - 3.0 (meta) | The six aromatic protons will appear as a complex multiplet. Protons ortho to the electron-donating alkyl groups will be shifted slightly upfield compared to those in unsubstituted naphthalene. |
| Hα (-CH₂-) | ~ 3.3 | triplet | ~ 7.5 | These protons are adjacent to the aromatic ring and will be deshielded. The signal will be split into a triplet by the adjacent β-protons. |
| Hβ (-CH₂-) | ~ 2.8 | triplet | ~ 7.5 | These protons are adjacent to the carbonyl group and will also be deshielded. The signal will be split into a triplet by the adjacent α-protons. |
| H (Methyl, -CH₃) | ~ 2.6 | singlet | - | The methyl protons are attached to the aromatic ring and will appear as a singlet. |
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The carbon NMR spectrum will provide complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| C (Carbonyl, -COOH) | 175 - 185 | The carbonyl carbon is significantly deshielded due to the electronegativity of the attached oxygen atoms.[2][3] |
| C (Aromatic) | 120 - 140 | The ten aromatic carbons will resonate in this region. The exact chemical shifts will be influenced by the positions of the substituents. |
| Cα (-CH₂-) | ~ 35 | This carbon is deshielded by the adjacent aromatic ring. |
| Cβ (-CH₂-) | ~ 30 | This carbon is deshielded by the adjacent carbonyl group. |
| C (Methyl, -CH₃) | ~ 20 | The methyl carbon will appear in the aliphatic region. |
Experimental Protocols
Adherence to a meticulous experimental protocol is paramount for obtaining high-quality, reproducible NMR data.
Protocol 1: Sample Preparation
The quality of the NMR spectrum is highly dependent on the sample preparation.[4]
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity (0.6-0.7 mL)
-
High-precision NMR tube (5 mm)
-
Glass Pasteur pipette and bulb
-
Small vial for dissolution
-
Glass wool or a syringe filter
Procedure:
-
Weighing the Sample: Accurately weigh the required amount of the compound into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, but be aware that the solvent peak will be more prominent.
-
Dissolution: Add the deuterated solvent to the vial containing the sample. Vortex or gently warm the vial to ensure complete dissolution.[4]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution into the NMR tube. This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette or by using a syringe filter.
-
Final Volume: Ensure the final volume of the solution in the NMR tube is between 0.6 and 0.7 mL.[4]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Caption: A streamlined workflow for NMR sample preparation.
Protocol 2: NMR Data Acquisition
These are general parameters for a standard 400 MHz NMR spectrometer. Instrument-specific settings may need to be optimized.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single-pulse (e.g., zg30)
-
Spectral Width: -2 to 14 ppm
-
Acquisition Time: ~ 3 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 8-16 (adjust for concentration)
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Standard proton-decoupled (e.g., zgpg30)
-
Spectral Width: -10 to 220 ppm
-
Acquisition Time: ~ 1 second
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more (adjust for concentration and desired signal-to-noise)
-
Temperature: 298 K
Data Analysis and Interpretation: A Self-Validating Approach
The interpretation of the acquired spectra should be a logical process of matching the experimental data with the predicted chemical shifts and coupling patterns.
-
Chemical Shift Referencing: Calibrate the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3][5]
-
Integration Analysis (¹H NMR): Integrate the area under each signal in the proton spectrum. The ratio of these integrals should correspond to the ratio of the number of protons giving rise to each signal. For this compound, the expected ratio would be 1:6:2:2:3 for the carboxylic acid, aromatic, α-CH₂, β-CH₂, and methyl protons, respectively.
-
Multiplicity Analysis (¹H NMR): Analyze the splitting pattern of each signal to determine the number of neighboring protons. The n+1 rule is a good starting point for first-order spectra.[6]
-
Two-Dimensional (2D) NMR: For unambiguous assignment, especially of the complex aromatic region, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.
-
COSY: Reveals proton-proton coupling networks, helping to connect the α- and β-protons of the propanoic acid chain and to trace the connectivity within the aromatic spin systems.
-
HSQC: Correlates proton signals with their directly attached carbon signals, allowing for the definitive assignment of carbon resonances.
-
Caption: Logical flow for comprehensive NMR data analysis and structural confirmation.
Conclusion
The NMR characterization of this compound is a straightforward process when approached with a combination of theoretical prediction and meticulous experimental technique. By following the protocols and interpretation strategies outlined in this guide, researchers can confidently verify the structure and purity of their synthesized material, a critical step in any drug discovery or materials science endeavor. The self-validating nature of combining 1D and 2D NMR techniques provides an authoritative and trustworthy final structural assignment.
References
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Cellular Characterization of 3-(4-Methylnaphthalen-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the initial in vitro characterization of the novel compound 3-(4-Methylnaphthalen-1-yl)propanoic acid. As a member of the arylpropanoic acid class of molecules, this compound holds potential for biological activity, yet its specific cellular targets and effects are currently uncharacterized. This guide presents a logical, hypothesis-driven workflow, beginning with fundamental protocols for reagent preparation and cytotoxicity screening. Subsequently, it details advanced functional assays to investigate a plausible mechanism of action: the inhibition of Matrix Metalloproteinase-13 (MMP-13), a key enzyme implicated in osteoarthritis and cancer metastasis. The protocols herein are designed to be self-validating, providing researchers with a robust framework to determine the compound's cytotoxic profile and to rigorously test its potential as an MMP-13 inhibitor.
Introduction to this compound
This compound is a small molecule whose biological functions have not been extensively reported in scientific literature. Its core structure, an arylpropanoic acid, is a scaffold found in numerous biologically active compounds, including the well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] The structural features of this compound suggest it may interact with various enzymatic targets.
A compelling, albeit hypothetical, target for this compound is Matrix Metalloproteinase-13 (MMP-13, or Collagenase-3). MMP-13 is a zinc-dependent endopeptidase primarily responsible for the degradation of type II collagen, a critical component of articular cartilage.[2][3][] Upregulated expression and activity of MMP-13 are strongly associated with the pathogenesis of osteoarthritis and the invasive potential of metastatic cancer cells.[] Several selective MMP-13 inhibitors share structural similarities with arylpropanoic acids, making this a rational starting point for investigation.[5]
This guide provides the necessary protocols to take this compound from a powder in a vial to a well-characterized compound with a defined cytotoxic profile and initial data on a potential mechanism of action.
Foundational Protocols: From Powder to Cell-Ready Solution
The initial steps in characterizing any novel compound are to prepare it for accurate and reproducible use in a biological system and to understand its inherent cytotoxicity.
Preparation of a High-Concentration Stock Solution
Accurate dosing in cell culture experiments begins with a precisely prepared, high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for novel organic compounds due to its high solubilizing capacity and miscibility with aqueous cell culture media.
Protocol: Stock Solution Preparation (10 mM in DMSO)
-
Pre-Weighing Preparation: Before opening, allow the vial containing this compound powder to equilibrate to room temperature for 15-20 minutes to prevent condensation of atmospheric moisture onto the compound.[6]
-
Molar Mass Calculation: The molecular weight of this compound (C₁₄H₁₄O₂) is 214.26 g/mol .[7]
-
Weighing the Compound: On a calibrated analytical balance, carefully weigh out 2.14 mg of the compound into a sterile microcentrifuge tube. This mass will yield a 10 mM solution in 1 mL of solvent.
-
Dissolution: Add 1 mL of anhydrous, cell-culture grade DMSO to the tube.
-
Ensuring Complete Solubilization: Tightly cap the tube and vortex for 1-2 minutes. Visually inspect the solution to ensure no solid particulates remain. If necessary, gentle warming in a 37°C water bath can assist dissolution.[6]
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected aliquots (e.g., 20 µL) to avoid repeated freeze-thaw cycles.[8]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Store aliquots at -20°C or -80°C for long-term stability.[8][9]
Workflow for Initial Compound Characterization
The following diagram outlines the logical progression from initial compound preparation to functional analysis.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. MATRIX METALLOPROTEINASE-13 DEFICIENT MICE ARE RESISTANT TO OSTEOARTHRITIC CARTILAGE EROSION BUT NOT CHONDROCYTE HYPERTROPHY OR OSTEOPHYTE DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | C14H14O2 | CID 300431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Derivatization of 3-(4-Methylnaphthalen-1-yl)propanoic acid for bioassays
Application Notes & Protocols
Topic: Strategic Derivatization of 3-(4-Methylnaphthalen-1-yl)propanoic Acid for Enhanced Bioactivity Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Naphthalene Scaffold
This compound is a carboxylic acid derivative built upon a naphthalene core.[1] The naphthalene ring system is a prevalent scaffold in medicinal chemistry, found in compounds exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[2] The parent compound, with the chemical formula C₁₄H₁₄O₂, possesses a molecular weight of 214.26 g/mol and features a reactive carboxylic acid group, making it an ideal candidate for chemical modification.[1]
The strategic derivatization of this molecule is a cornerstone of early-stage drug discovery. By modifying the carboxylic acid moiety, researchers can systematically alter the compound's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity. This exploration of the chemical space is fundamental to understanding Structure-Activity Relationships (SAR), potentially leading to the discovery of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.[3] This guide details robust protocols for the synthesis of ester and amide derivatives and their subsequent evaluation in relevant anticancer and anti-inflammatory bioassays.
The Rationale for Derivatization: A Gateway to Functional Diversity
The carboxylic acid group is a versatile functional handle for chemical modification.[4] While essential for certain biological interactions, its inherent polarity can limit cell membrane permeability and bioavailability. Converting the carboxylic acid into less polar functional groups, such as esters or amides, is a common and effective strategy to overcome these limitations.[5][6]
-
Esterification: Replacing the acidic proton with an alkyl or aryl group can neutralize the charge, increase lipophilicity, and potentially create prodrugs that are hydrolyzed by intracellular esterases to release the active parent compound.
-
Amidation: The formation of an amide bond introduces a new site for hydrogen bonding and can confer greater metabolic stability compared to esters.[7] The vast array of commercially available amines allows for the creation of large, diverse libraries for high-throughput screening.
This systematic approach allows for a nuanced exploration of how different functional groups appended to the naphthalene scaffold influence biological activity.
Caption: Overall workflow from parent compound to bioactivity analysis.
Synthetic Protocols for Derivatization
The following protocols provide detailed methodologies for creating ester and amide libraries from this compound.
Protocol 1: Fischer Esterification for Ester Synthesis
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[8] The reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent, or by removing water as it is formed.
Caption: Workflow for Fischer Esterification.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of this compound in 20-30 equivalents of the desired alcohol (e.g., methanol, ethanol, propanol).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the solution.
-
Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. The optimal temperature depends on the boiling point of the alcohol used (e.g., 65°C for methanol).[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature. Slowly neutralize the acid catalyst by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude ester product using silica gel column chromatography to yield the pure derivative.
| Parameter | Recommended Condition | Rationale |
| Acid:Alcohol Ratio | 1:20 to 1:30 | Using excess alcohol drives the equilibrium towards product formation. |
| Catalyst | Conc. H₂SO₄ | A strong acid is required to protonate the carbonyl oxygen, making the carbon more electrophilic.[8] |
| Temperature | Reflux | Increases reaction rate. |
| Monitoring | TLC (e.g., 3:1 Hexanes:EtOAc) | Allows for visual confirmation of the conversion of the polar acid to the less polar ester. |
Protocol 2: Amide Coupling using EDC
Amide bond formation is efficiently achieved using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI). EDC activates the carboxylic acid, allowing for nucleophilic attack by an amine to form the amide bond under mild conditions.[10]
Caption: Workflow for EDC-mediated Amide Coupling.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 1.0 equivalent of this compound in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Reagent Addition: Add 1.2 equivalents of EDC and 1.1 equivalents of the desired primary or secondary amine to the solution.
-
Reaction: Stir the mixture at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting acid is consumed.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ (to remove unreacted acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide product using silica gel column chromatography.
| Parameter | Recommended Condition | Rationale |
| Coupling Reagent | EDC (1.2 eq) | A water-soluble carbodiimide that facilitates amide bond formation with a urea byproduct that is easily removed during aqueous workup.[10] |
| Solvent | Anhydrous DCM or DMF | Aprotic solvents are required to prevent reaction of the activated acid with water. |
| Temperature | Room Temperature | The reaction proceeds efficiently under mild conditions, preserving sensitive functional groups. |
| Washing Steps | Acid/Base Washes | Essential for removing unreacted starting materials and the EDC byproduct, simplifying purification. |
Bioassay Protocols for Screening Derivatives
Once synthesized and purified, the derivative libraries should be screened for biological activity. The following protocols outline standard in vitro assays for preliminary anticancer and anti-inflammatory evaluation.
Protocol 3: MTT Cell Proliferation Assay for Anticancer Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[12]
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MDA-MB-231 breast cancer, A549 lung cancer) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight. The optimal cell concentration can vary and should be determined empirically.[13]
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Add 100 µL of each concentration to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
| Parameter | Recommended Condition | Rationale |
| Cell Lines | e.g., MDA-MB-231, A549 | Use well-characterized human cancer cell lines relevant to specific cancer types. |
| Compound Conc. | 0.1 to 100 µM (log dilutions) | A wide concentration range is necessary to determine the full dose-response curve and calculate an accurate IC₅₀. |
| Positive Control | Doxorubicin | A known cytotoxic agent to validate assay performance.[14] |
| Measurement | Absorbance at 570 nm | The wavelength of maximum absorbance for the formazan product. |
Protocol 4: COX-1/COX-2 Inhibition Assay for Anti-inflammatory Screening
This assay measures the ability of a compound to inhibit the peroxidase activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[15] The assay typically uses a colorimetric substrate that produces a measurable signal upon oxidation by the enzyme.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, purified COX-1 or COX-2 enzyme, arachidonic acid (substrate), and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the enzyme (either COX-1 or COX-2).
-
Inhibitor Addition: Add the test compounds (derivatives) at various concentrations. Include a vehicle control (DMSO) and a known non-selective (e.g., Indomethacin) or selective (e.g., Celecoxib for COX-2) inhibitor as a positive control.[16]
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric probe to each well.
-
Signal Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition caused by the test compounds relative to the vehicle control and calculate the IC₅₀ value for both COX-1 and COX-2 to assess potency and selectivity.
| Parameter | Recommended Condition | Rationale |
| Enzymes | Purified human recombinant COX-1 and COX-2 | Allows for the direct assessment of inhibition and determination of selectivity. |
| Substrate | Arachidonic Acid | The natural substrate for COX enzymes. |
| Positive Controls | Indomethacin, Celecoxib | Validates the assay and provides a benchmark for comparing the potency and selectivity of test compounds.[17] |
| Measurement Mode | Kinetic | Measuring the reaction rate provides more accurate data for enzyme inhibition studies than a single endpoint reading. |
Conclusion and Future Directions
The derivatization of this compound into ester and amide libraries provides a strategic platform for the discovery of novel bioactive compounds. The protocols outlined here offer robust and reproducible methods for both the chemical synthesis and the preliminary biological screening of these derivatives. Data generated from the MTT and COX inhibition assays will enable the construction of initial structure-activity relationships, guiding the next cycle of lead optimization. Promising "hit" compounds can be advanced to more complex secondary assays, such as apoptosis assays, cell cycle analysis, or in vivo models of inflammation and cancer.[2][18]
References
- 1. This compound | C14H14O2 | CID 300431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro biological assessment and molecular modeling insights for novel 3-(naphthalen-1-yl)-4,5-dihydropyrazoles as anticancer agents with potential EGFR inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cocaine and 3 beta-(4'-substituted phenyl)tropane-2 beta-carboxylic acid ester and amide analogues. New high-affinity and selective compounds for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 13. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Item - Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography - La Trobe - Figshare [opal.latrobe.edu.au]
- 16. mdpi.com [mdpi.com]
- 17. Establishment of an anti-inflammation-based bioassay for the quality control of the 13-component TCM formula (Lianhua Qingwen) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioassay-guided isolation of anti-inflammatory and antinociceptive metabolites among three Moroccan Juniperus leaves extract supported with in vitro enzyme inhibitory assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Use of 3-(4-Methylnaphthalen-1-yl)propanoic acid
Introduction: Rationale for Investigation
3-(4-Methylnaphthalen-1-yl)propanoic acid is a small molecule featuring a naphthalene core, a structure that is a cornerstone in the development of a wide array of pharmaceutical compounds.[1] Naphthalene derivatives have demonstrated a diverse range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The specific structure of this compound, which incorporates a propanoic acid side chain attached to the aromatic naphthalene ring system, bears a strong structural resemblance to the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs).[5] This class includes well-known drugs like ibuprofen and naproxen, which exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][6]
This structural analogy provides a compelling hypothesis: This compound may function as an inhibitor of COX enzymes, thereby possessing anti-inflammatory and analgesic properties.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the potential of this compound as a research chemical. The protocols outlined herein are designed to first validate its hypothesized mechanism of action at the enzymatic level, then characterize its effects in a cellular context, and finally, to establish a proof-of-concept for its efficacy in an in vivo model of acute inflammation.
Section 1: Compound Profile, Safety, and Preparation
Chemical and Physical Properties
A clear understanding of the compound's properties is critical for accurate and safe experimentation.
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| Synonyms | 3-(4-methyl-1-naphthyl)propanoic acid; 4-Methyl-1-naphthalenepropionic acid | [8] |
| CAS Number | 76673-34-2 | [7][8][9] |
| Molecular Formula | C₁₄H₁₄O₂ | [7] |
| Molecular Weight | 214.26 g/mol | [7] |
| Appearance | Solid (Assumed white or off-white powder) | [8] |
| Purity | ≥98% (Typical for research grade) | [8] |
| XLogP3 | 3.8 | [7] |
Safety, Handling, and Storage
As an aromatic carboxylic acid, this compound requires careful handling to minimize risk to personnel and prevent contamination.
-
General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[10][11] Avoid generating dust. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[10][12] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]
-
Exposure Measures:
-
Inhalation: Move to fresh air. If irritation or breathing difficulties occur, seek medical attention.[13]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[12][13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[12][13]
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents and bases.[10][13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewage system.[13]
Protocol for Stock Solution Preparation
The compound's limited aqueous solubility necessitates the use of an organic solvent for preparing high-concentration stock solutions.
-
Objective: To prepare a 100 mM stock solution of this compound.
-
Materials:
-
This compound (MW: 214.26 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance and weigh paper
-
Pipettes
-
-
Procedure:
-
Tare the analytical balance with a clean piece of weigh paper.
-
Carefully weigh out 21.43 mg of this compound.
-
Transfer the weighed compound into a sterile amber vial.
-
Add 1.0 mL of DMSO to the vial.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required.
-
Aliquot the 100 mM stock solution into smaller working volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C. For long-term storage, -80°C is recommended.
-
-
Causality Note: DMSO is chosen as the solvent due to its high solvating power for many organic compounds and its general compatibility with in vitro assays at low final concentrations (typically ≤0.5% v/v). Amber vials are used to protect the compound from potential photodegradation.
Section 2: In Vitro Characterization - Enzyme Inhibition Assays
The primary hypothesis is that this compound functions as an NSAID by inhibiting COX enzymes. The first step is to test this directly using purified enzymes.[14]
Hypothesized Mechanism: Inhibition of Cyclooxygenase (COX)
Cyclooxygenase (COX) enzymes, with two main isoforms COX-1 and COX-2, are central to the inflammatory process.[15] They catalyze the conversion of arachidonic acid into prostaglandin H₂, the precursor to various prostaglandins and thromboxanes that mediate pain, inflammation, and fever.[6] COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[15][16] Selective inhibition of COX-2 is a key goal in developing anti-inflammatory drugs with fewer gastrointestinal side effects.[16]
Caption: Hypothesized inhibition of COX-1 and COX-2 by the test compound.
Protocol 1: In Vitro COX-1 & COX-2 Inhibition Assay
This protocol uses commercially available enzyme assay kits to determine the 50% inhibitory concentration (IC₅₀) of the test compound against both COX isoforms.[17]
-
Objective: To quantify the inhibitory potency and selectivity of this compound against purified ovine or human COX-1 and COX-2.
-
Materials:
-
COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abcam)
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Test Compound (100 mM stock in DMSO)
-
Reference Inhibitors:
-
Non-selective: Ibuprofen or Diclofenac
-
COX-2 selective: Celecoxib
-
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Reagent Preparation: Prepare all kit reagents according to the manufacturer's instructions. This typically includes reaction buffer, heme, enzymes, and substrate.
-
Serial Dilution: Prepare a serial dilution series of the test compound and reference inhibitors. For an initial screen, a 10-point, 3-fold dilution series starting from 100 µM is recommended. Remember to prepare a DMSO-only vehicle control.
-
Assay Plate Setup: Add the following to the wells of a 96-well plate in triplicate for both COX-1 and COX-2 enzymes:
-
150 µL Reaction Buffer
-
10 µL Heme
-
10 µL of diluted test compound, reference inhibitor, or DMSO vehicle.
-
10 µL of COX-1 or COX-2 enzyme solution.
-
-
Incubation: Gently shake the plate and incubate for 15 minutes at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid substrate to all wells.
-
Reaction Development: Incubate the plate for a specified time (e.g., 2 minutes) at 37°C. The reaction product (often measured via a colorimetric or fluorescent probe) will develop during this time.
-
Measurement: Read the absorbance or fluorescence on a microplate reader at the wavelength specified by the kit manufacturer.
-
-
Data Analysis:
-
Subtract the background absorbance/fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Sample_Reading / Vehicle_Control_Reading)).
-
Plot the % Inhibition against the log of the inhibitor concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
-
Calculate the Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2). A high SI value indicates selectivity for COX-2.
-
Section 3: In Vitro Characterization - Cell-Based Assays
While enzyme assays are crucial, they do not account for factors like cell permeability or off-target effects.[16] Cell-based assays provide a more physiologically relevant system to evaluate the compound's anti-inflammatory potential.[18][19]
Protocol 2: LPS-Stimulated Macrophage Assay
This protocol uses the human monocytic THP-1 cell line, which can be differentiated into macrophage-like cells.[20] These cells, when stimulated with lipopolysaccharide (LPS), produce inflammatory mediators like TNF-α and IL-6, providing a robust model for inflammation.[20][21]
Caption: Workflow for the LPS-stimulated macrophage cell-based assay.
-
Objective: To determine if this compound can inhibit the production of pro-inflammatory cytokines in a cellular model of inflammation.
-
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compound and a reference NSAID (e.g., Ibuprofen)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
ELISA kits for human TNF-α and IL-6
-
96-well cell culture plates
-
-
Procedure:
-
Cell Differentiation: Seed THP-1 cells into 96-well plates at a density of 5 x 10⁴ cells/well in media containing 50-100 ng/mL PMA. Incubate for 48-72 hours to allow cells to differentiate into adherent, macrophage-like cells.
-
Resting Phase: After differentiation, gently aspirate the PMA-containing media and replace it with fresh, serum-free media. Allow cells to rest for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound and reference drug in culture media. Remove the media from the cells and add 100 µL of the compound-containing media. Incubate for 1 hour. Include a vehicle control (DMSO, final concentration ≤0.5%).
-
Inflammatory Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. Do not add LPS to negative control wells.
-
Incubation: Incubate the plate for 6-24 hours (optimize time based on cytokine of interest) at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant and store it at -80°C until analysis.
-
Cytotoxicity Assessment: Add a cell viability reagent to the remaining cells in the plate and measure according to the manufacturer's protocol. This is a critical control to ensure that reduced cytokine levels are due to anti-inflammatory activity and not cell death.
-
Cytokine Quantification: Thaw the supernatants and measure the concentration of TNF-α and IL-6 using commercial ELISA kits, following the manufacturer's protocol.
-
-
Data Analysis:
-
Confirm that the test compound does not cause significant cytotoxicity at the tested concentrations.
-
For ELISA data, generate a standard curve and calculate the concentration of each cytokine in the samples.
-
Calculate the % inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the % inhibition vs. log(concentration) and determine the IC₅₀ for the inhibition of each cytokine.
-
Section 4: In Vivo Proof-of-Concept
Positive in vitro results warrant investigation in a living system to assess bioavailability, efficacy, and potential side effects. Animal models of inflammatory pain are widely used for this purpose.[22][23][24]
Protocol 3: Carrageenan-Induced Paw Edema in Rodents
This is a classic and highly reproducible model of acute inflammation and edema formation.[25][26] An inflammatory agent (carrageenan) is injected into the paw, causing swelling that can be measured over time. The ability of a test compound to reduce this swelling indicates in vivo anti-inflammatory activity.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
-
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.
-
Materials:
-
Male Wistar rats or Swiss albino mice.
-
This compound.
-
Vehicle (e.g., 0.5% carboxymethyl cellulose (CMC) in saline).
-
Reference Drug: Indomethacin or Diclofenac (e.g., 10 mg/kg).
-
1% (w/v) λ-Carrageenan solution in sterile saline.
-
Plebthysmometer (for measuring paw volume).
-
Oral gavage needles or syringes for intraperitoneal (i.p.) injection.
-
-
Procedure:
-
Animal Acclimation: Acclimate animals for at least one week before the experiment. Fast animals overnight before the experiment but allow free access to water.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control
-
Group 2: Reference Drug (e.g., Indomethacin 10 mg/kg)
-
Group 3-5: Test Compound at three different doses (e.g., 10, 30, 100 mg/kg).
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline (t=0) reading.
-
Compound Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or via i.p. injection. The volume is typically 5-10 mL/kg.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume of each animal at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Paw Volume at time 't' - Paw Volume at baseline.
-
Calculate the average edema for each group at each time point.
-
Calculate the percentage inhibition of edema for the drug-treated groups compared to the vehicle control group, typically at the 3-hour time point (peak inflammation): % Inhibition = 100 * (1 - (Edema_Treated / Edema_Control)).
-
Use statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine if the reduction in edema by the test compound is statistically significant compared to the vehicle control.
-
Section 5: Data Summary and Interpretation
The results from these three core experiments will provide a robust initial profile of this compound.
Expected Data Output
| Assay | Key Parameters | Example Result Interpretation |
| In Vitro COX Inhibition | IC₅₀ (COX-1), IC₅₀ (COX-2), Selectivity Index (SI) | An IC₅₀ < 10 µM indicates activity. An SI > 10 suggests COX-2 selectivity. |
| Cell-Based Cytokine Assay | IC₅₀ (TNF-α), IC₅₀ (IL-6), Cytotoxicity | An IC₅₀ < 10 µM with >90% cell viability confirms cellular anti-inflammatory activity. |
| In Vivo Paw Edema | % Inhibition of Edema at 3 hr | >30% inhibition at a given dose is generally considered significant in vivo activity. |
References
- 1. nbinno.com [nbinno.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. ricerca.unich.it [ricerca.unich.it]
- 7. This compound | C14H14O2 | CID 300431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. 76673-34-2|this compound|BLD Pharm [bldpharm.com]
- 10. biosynth.com [biosynth.com]
- 11. recsupply.com [recsupply.com]
- 12. szabo-scandic.com [szabo-scandic.com]
- 13. A Beginner’s Guide to Benzoic Acid: Uses and Safety Tips – KHA Online-SDS Management [online-msds.com]
- 14. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]
- 20. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 21. academic.oup.com [academic.oup.com]
- 22. academic.oup.com [academic.oup.com]
- 23. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Rodent Pain Models - Creative Biolabs [creative-biolabs.com]
- 25. Animal Models of Inflammatory Pain – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 26. Models of Pain - Recognition and Alleviation of Pain in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(4-Methylnaphthalen-1-yl)propanoic acid
Welcome to the technical support center for the synthesis of 3-(4-methylnaphthalen-1-yl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. My insights are drawn from established literature and extensive hands-on experience in synthetic organic chemistry.
The synthesis of this compound is a robust two-step process. It begins with the Friedel-Crafts acylation of 1-methylnaphthalene with succinic anhydride to form the intermediate, 4-(4-methyl-1-naphthyl)-4-oxobutanoic acid. This is followed by a Clemmensen reduction to yield the final product. While the overall synthesis is reliable, achieving high yields and purity requires careful attention to reaction parameters. This guide will address common challenges and provide solutions to streamline your experimental workflow.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.
Issue 1: Low Yield in Friedel-Crafts Acylation Step
-
Symptom: The yield of 4-(4-methyl-1-naphthyl)-4-oxobutanoic acid is significantly lower than expected.
-
Potential Causes & Solutions:
Potential Cause Scientific Explanation Recommended Solution Inadequate Anhydrous Conditions The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely hygroscopic. Moisture will react with AlCl₃, deactivating it and hindering the formation of the acylium ion necessary for the acylation reaction. Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon). Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. Poor Quality of 1-Methylnaphthalene Impurities in the starting material, such as other isomers of methylnaphthalene, can lead to the formation of undesired side products, reducing the yield of the target intermediate. Use high-purity 1-methylnaphthalene (≥98%). If necessary, purify the starting material by distillation. Incorrect Molar Ratio of Reactants An insufficient amount of AlCl₃ will result in incomplete reaction, while an excess can lead to side reactions and complicate the workup. The stoichiometry between 1-methylnaphthalene and succinic anhydride is also critical. A molar ratio of 1-methylnaphthalene: succinic anhydride: AlCl₃ of approximately 1:1:2.2 is often optimal. It is advisable to perform small-scale trials to determine the ideal ratio for your specific conditions. Suboptimal Reaction Temperature The Friedel-Crafts acylation is temperature-sensitive. If the temperature is too low, the reaction rate will be slow. If it's too high, it can promote side reactions like isomerization or polymerization.[1] Maintain the reaction temperature between 0-5 °C during the addition of reagents and then allow it to slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Inefficient Quenching and Workup Improper quenching of the reaction can lead to product loss. The aluminum chloride-product complex needs to be carefully hydrolyzed to release the keto acid. Quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid. This ensures the complete decomposition of the aluminum complex and protonation of the carboxylate.
Issue 2: Incomplete Clemmensen Reduction
-
Symptom: The final product is contaminated with the starting keto acid, 4-(4-methyl-1-naphthyl)-4-oxobutanoic acid.
-
Potential Causes & Solutions:
Potential Cause Scientific Explanation Recommended Solution Inactive Zinc Amalgam The effectiveness of the Clemmensen reduction is highly dependent on the activity of the zinc amalgam.[2][3] An improperly prepared or old amalgam will have a passivated surface, leading to poor reduction efficiency. Prepare fresh zinc amalgam before each reaction. This is typically done by treating zinc powder or granules with a dilute solution of mercuric chloride. Ensure the zinc is thoroughly coated with mercury. Insufficient Acid Concentration The Clemmensen reduction requires a strongly acidic medium to protonate the carbonyl group, facilitating the reduction process.[2][3] Use concentrated hydrochloric acid. The reaction is often carried out in a two-phase system with an immiscible organic solvent like toluene to keep the substrate in solution. Inadequate Reaction Time or Temperature The reduction of the keto group to a methylene group is a heterogeneous reaction that can be slow.[3][4] Reflux the reaction mixture for a sufficient period (often several hours). Monitor the reaction progress by TLC until the starting material is no longer visible. Substrate Precipitation The keto acid may precipitate out of the reaction mixture, especially if the solvent is not chosen carefully, preventing it from coming into contact with the zinc amalgam. Use a co-solvent like toluene or xylene to ensure the substrate remains dissolved throughout the reaction. Vigorous stirring is also essential to maximize the contact between the organic phase and the aqueous acidic phase containing the zinc amalgam.
Issue 3: Formation of Impurities and Side Products
-
Symptom: The final product shows multiple spots on TLC or additional peaks in NMR/GC-MS analysis.
-
Potential Causes & Solutions:
Potential Cause Scientific Explanation Recommended Solution Isomer Formation in Friedel-Crafts Acylation Although the acylation of 1-methylnaphthalene with succinic anhydride is generally regioselective for the 4-position, small amounts of other isomers can form depending on the reaction conditions.[5] The choice of solvent can influence isomer distribution.[6][7] Using a non-polar solvent like dichloromethane or carbon disulfide at low temperatures can enhance selectivity. Careful purification of the intermediate by recrystallization is crucial. Over-reduction or Side Reactions in Clemmensen Reduction While the Clemmensen reduction is generally effective for aryl-alkyl ketones, prolonged reaction times or harsh conditions can sometimes lead to side reactions, such as dimerization or cyclization, especially with sensitive substrates.[4] Monitor the reaction closely and stop it once the starting material is consumed. Alternative reduction methods like the Wolff-Kishner reduction (under basic conditions) could be considered if the substrate is acid-sensitive, though this is generally not the case for this synthesis.[8] Incomplete Removal of Toluene If toluene is used as a solvent in the Clemmensen reduction, it must be completely removed during the workup to avoid contaminating the final product. After the reaction, thoroughly wash the organic layer with water and brine. Use a rotary evaporator to remove the toluene, and if necessary, further purify the product by recrystallization or column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Friedel-Crafts acylation in this synthesis?
A: The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[9] First, the Lewis acid (AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride, which then opens up to form an acylium ion. This highly electrophilic acylium ion is then attacked by the electron-rich naphthalene ring of 1-methylnaphthalene. A subsequent deprotonation restores the aromaticity of the ring, yielding the keto acid product complexed with AlCl₃.[10]
Q2: Why is the Clemmensen reduction preferred over other reduction methods for this synthesis?
A: The Clemmensen reduction is particularly effective for reducing aryl-alkyl ketones, such as the intermediate formed in the Friedel-Crafts acylation step.[2][3] It is performed under acidic conditions, which are compatible with the carboxylic acid functionality of the molecule. Other methods, like catalytic hydrogenation, might be less effective or require high pressures and temperatures. The Wolff-Kishner reduction, another common method for carbonyl reduction, is conducted under strongly basic conditions, which could potentially lead to side reactions, although it is a viable alternative.[8]
Q3: How can I effectively purify the final product, this compound?
A: The final product can typically be purified by recrystallization. A suitable solvent system would be a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes or petroleum ether). Dissolve the crude product in a minimal amount of the hot good solvent and then slowly add the poor solvent until turbidity is observed. Allow the solution to cool slowly to form well-defined crystals. If recrystallization is insufficient, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be employed for further purification.
Q4: Can I use a different Lewis acid for the Friedel-Crafts acylation?
A: While aluminum chloride is the most common and cost-effective Lewis acid for this reaction, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used. However, their reactivity is generally lower than that of AlCl₃, which may necessitate harsher reaction conditions or result in lower yields. It is important to consult the literature for specific protocols when using alternative Lewis acids.
Q5: What are the key safety precautions to consider during this synthesis?
A: Both steps of this synthesis involve hazardous materials and require appropriate safety measures.
-
Friedel-Crafts Acylation: Aluminum chloride is corrosive and reacts violently with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching of the reaction with water/acid is highly exothermic and should be done slowly and with cooling.
-
Clemmensen Reduction: This reaction involves the use of mercury (in the zinc amalgam) and concentrated hydrochloric acid. Mercury is highly toxic, and all handling of mercuric chloride and the zinc amalgam should be done in a well-ventilated fume hood. Wear appropriate gloves and dispose of mercury-containing waste according to your institution's guidelines. Concentrated HCl is highly corrosive and should be handled with care.
Experimental Protocols
Step 1: Synthesis of 4-(4-methyl-1-naphthyl)-4-oxobutanoic acid
-
Preparation: Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of nitrogen.
-
Reagent Addition: To the flask, add anhydrous aluminum chloride (e.g., 2.2 equivalents). Cool the flask to 0 °C in an ice bath. Add a solution of 1-methylnaphthalene (1 equivalent) and succinic anhydride (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or nitrobenzene) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour, and then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until the solid dissolves.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water).
Step 2: Synthesis of this compound (Clemmensen Reduction)
-
Preparation of Zinc Amalgam: In a fume hood, activate zinc powder or granules by stirring with a 5% aqueous solution of mercuric chloride for 5-10 minutes. Decant the aqueous solution and wash the resulting zinc amalgam with water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the freshly prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene.
-
Addition of Substrate: Add the 4-(4-methyl-1-naphthyl)-4-oxobutanoic acid (1 equivalent) to the flask.
-
Reflux: Heat the mixture to reflux with vigorous stirring. Additional portions of concentrated hydrochloric acid may need to be added periodically during the reflux to maintain the acidic conditions.
-
Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Extraction: Extract the aqueous layer with toluene or diethyl ether (3 x volume).
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as hexanes/ethyl acetate.
Visualizations
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Friedel–Crafts acylations of aromatic hydrocarbons. Part XV. Acetylation of 2-methylnaphthalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Insights into the Mechanism of 2-Methylnaphthalene Friedel-Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clemmensen Reduction [organic-chemistry.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of 3-(4-Methylnaphthalen-1-yl)propanoic acid
Welcome to the technical support center for the synthesis of 3-(4-Methylnaphthalen-1-yl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and subtleties of this multi-step synthesis. We will move beyond simple procedural outlines to address the underlying chemical principles, helping you troubleshoot effectively and optimize your results.
Overview of the Synthetic Pathway
The most common and established route for synthesizing this compound involves a two-step process:
-
Friedel-Crafts Acylation: An electrophilic aromatic substitution where 1-methylnaphthalene is acylated with succinic anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the intermediate, 4-oxo-4-(4-methylnaphthalen-1-yl)butanoic acid.
-
Clemmensen Reduction: The subsequent deoxygenation of the keto group in the intermediate to a methylene group using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl) to yield the final product.[1][2]
This sequence is a classic strategy for the synthesis of aryl-alkanoic acids.[1] However, each step presents unique challenges that can lead to impurities and reduced yields.
Caption: Overall synthetic route for this compound.
Frequently Asked Questions & Troubleshooting Guide
This section is structured to address specific problems you may encounter during your synthesis.
Part 1: The Friedel-Crafts Acylation Step
Question 1: My reaction produced a complex mixture of isomers instead of the desired 4-oxo-4-(4-methylnaphthalen-1-yl)butanoic acid. Why is this happening and how can I fix it?
Answer: This is the most common challenge in this step. The acylation of substituted naphthalenes rarely gives a single product. The formation of multiple isomers is governed by the directing effects of the methyl group and the steric hindrance at different positions on the naphthalene ring.
-
Causality: While the methyl group on 1-methylnaphthalene is activating, acylation can occur at several positions. Studies on the acetylation of 2-methylnaphthalene have shown that up to seven different isomers can form, with proportions highly dependent on reaction conditions like solvent and temperature.[3][4] The electrophile (the acylium ion generated from succinic anhydride and AlCl₃) will attack the most nucleophilic and sterically accessible positions on the ring.[5][6] The 4-position is electronically favored, but other positions can and will react.
-
Troubleshooting & Optimization:
-
Solvent Choice: The choice of solvent significantly influences isomer distribution.[4] Non-polar solvents like carbon disulfide or dichloromethane often favor kinetic control, while more polar solvents like nitrobenzene can lead to different isomer ratios. It is recommended to start with a non-polar solvent like dichloromethane at a low temperature to maximize selectivity for the desired isomer.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to 5 °C) to enhance selectivity. Higher temperatures can provide the activation energy needed to form less-favored, thermodynamically stable isomers.
-
Order of Addition: Add the aluminum chloride to a solution of the 1-methylnaphthalene and succinic anhydride slowly. This maintains a low concentration of the reactive electrophile and can reduce side reactions.
-
Question 2: My reaction yield is very low, and the workup is difficult, resulting in an oily or sticky crude product. What's going wrong?
Answer: Low yields and difficult workups in Friedel-Crafts acylations often stem from the interaction between the Lewis acid catalyst and the product.
-
Causality: The product, a carboxylic acid, and the intermediate ketone both have lone pairs on their oxygen atoms that chelate strongly to the aluminum chloride (AlCl₃) catalyst. This forms a stable complex that is often insoluble in the reaction solvent and can be difficult to break during workup. An insufficient amount of water or acid during the quench will fail to fully hydrolyze this complex, leading to product loss and the formation of aluminum hydroxide gels that complicate extractions.
-
Troubleshooting & Optimization:
-
Stoichiometry of AlCl₃: Ensure you are using at least 2 equivalents of AlCl₃. One equivalent is consumed by the succinic anhydride to form the acylium ion, and a second equivalent is complexed by the carbonyl group of the resulting keto-acid. Some protocols recommend up to 2.5 equivalents to drive the reaction.
-
Proper Quenching: The workup is critical. Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. The ice controls the exothermic quench, and the acid ensures the medium is acidic enough to fully hydrolyze the aluminum complexes and keep the carboxylic acid product protonated and less water-soluble.
-
Extraction: After quenching, extract the aqueous layer thoroughly with a suitable solvent like ethyl acetate. If a gel-like precipitate of aluminum salts forms, you may need to add more HCl and water and stir vigorously until it dissolves before proceeding with the extraction.
-
Caption: Troubleshooting logic for the Friedel-Crafts acylation step.
Part 2: The Clemmensen Reduction Step
Question 3: My final product is significantly contaminated with the starting keto-acid. How can I improve the reduction efficiency?
Answer: Incomplete reduction is a frequent issue with the Clemmensen reduction, which is a heterogeneous reaction occurring on the surface of the zinc.[1]
-
Causality: The efficiency of the reduction depends on the activity of the zinc amalgam surface and the reaction conditions. An improperly prepared amalgam, insufficient acid concentration, or too short a reaction time will lead to incomplete conversion. The reaction is often run under reflux with concentrated HCl.[7]
-
Troubleshooting & Optimization:
-
Activate the Zinc: The zinc amalgam must be freshly prepared and highly active. This is typically done by washing zinc powder or granules with dilute HCl to remove any oxide layer, followed by treatment with a solution of mercury(II) chloride.
-
Maintain Acid Concentration: As the reaction proceeds, the HCl is consumed. It may be necessary to add fresh portions of concentrated HCl throughout the reaction period to maintain a strongly acidic environment.
-
Increase Reaction Time: These reductions can be slow. Ensure the mixture is refluxed for a sufficient period (often several hours). Monitor the reaction by TLC or HPLC to track the disappearance of the starting material.
-
Solvent: Toluene is often added as a co-solvent to help solubilize the organic starting material, improving its contact with the aqueous acid and the zinc surface.
-
Question 4: I've identified byproducts in my final material, including a potential alcohol and some high-molecular-weight species. How are these formed and how can I prevent them?
Answer: While the Clemmensen reduction is designed to produce alkanes, side reactions can occur under its harsh acidic conditions.[8]
-
Causality:
-
Alcohol Formation: Although alcohols are not considered primary intermediates in the accepted carbenoid mechanism, their formation can occur under certain modified or insufficiently acidic conditions.[1][8]
-
Dimerization: Aromatic ketones, in particular, can undergo dimerization to form pinacol-type products.[8] This involves the coupling of two radical-anion intermediates on the zinc surface.
-
Rearrangement: In some cases, especially with cyclic diketones, rearrangements can occur.[9]
-
-
Troubleshooting & Optimization:
-
Use Highly Concentrated HCl: Employing highly concentrated (37%) hydrochloric acid is crucial to suppress the formation of alcohol byproducts.[8]
-
Ensure Effective Stirring: Vigorous stirring is essential in this heterogeneous reaction to ensure good mixing and prevent localized side reactions on the zinc surface.
-
Avoid Overheating: While reflux is necessary, excessively high temperatures can promote side reactions. Maintain a steady, controlled reflux.
-
Alternative Reduction: If side products remain a persistent issue, consider an alternative reduction method. The Wolff-Kishner reduction (hydrazine and a strong base) is complementary to the Clemmensen and is performed under basic conditions, which may prevent acid-catalyzed side reactions.
-
Caption: Troubleshooting logic for the Clemmensen reduction step.
Part 3: Purification and Analysis
Question 5: What is the most effective method for purifying the final this compound?
Answer: The purification strategy should leverage the acidic nature of the product. A combination of acid-base extraction and recrystallization is typically most effective.
-
Purification Protocol:
-
Initial Workup: After the Clemmensen reduction, decant the aqueous acid from the zinc. Wash the zinc with toluene or ethyl acetate and combine the organic layers.
-
Acid-Base Extraction: Extract the organic solution with an aqueous base (e.g., 1M NaOH or Na₂CO₃). The desired carboxylic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities (like unreacted 1-methylnaphthalene or neutral byproducts) behind in the organic layer.
-
Isolation: Wash the basic aqueous layer with a fresh portion of organic solvent to remove any trapped impurities. Then, cool the aqueous layer in an ice bath and re-acidify with cold 2M HCl until the pH is ~2. The final product should precipitate as a solid.
-
Recrystallization: Collect the solid by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system, such as toluene, an ethanol/water mixture, or acetic acid/water, to remove closely related impurities.
-
Question 6: How can I use ¹H NMR and HPLC to confirm the purity and identity of my product and key intermediate?
Answer: NMR and HPLC are essential tools for monitoring the reaction and confirming the final product's identity and purity.[10][11]
-
¹H NMR Analysis:
-
Tracking the Reduction: The most telling change from the keto-acid intermediate to the final product is the disappearance of the two methylene groups adjacent to the ketone and their replacement by signals corresponding to a new propyl chain.
-
Keto-acid Intermediate: Expect two distinct triplet signals, one around ~3.2 ppm (-CH₂-C=O) and another around ~2.7 ppm (-CH₂-COOH).
-
Final Product: The propyl chain will show three distinct signals: a triplet near the aromatic ring (~3.1 ppm), a triplet for the terminal methylene next to the acid (~2.5 ppm), and a multiplet (sextet) for the central methylene group (~2.0 ppm). The disappearance of the downfield ~3.2 ppm triplet is a clear indicator of complete reduction.
-
-
Aromatic Region: The aromatic protons (typically 6H for this structure) will appear between 7.2 and 8.1 ppm. The specific splitting pattern can confirm the substitution pattern.
-
-
HPLC Analysis:
-
A reversed-phase HPLC method is ideal for separating the non-polar starting material, the more polar keto-acid intermediate, and the final product of intermediate polarity.[10]
-
Sample Method:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid.
-
Detection: UV at ~220 nm.
-
-
Expected Elution Order: 1-methylnaphthalene (most non-polar, longest retention time) -> this compound -> 4-oxo-4-(4-methylnaphthalen-1-yl)butanoic acid (most polar, shortest retention time).
-
| Compound | Structure | Molecular Weight | Key Analytical Features |
| 1-Methylnaphthalene (Starting Material) | C₁₁H₁₀ | 142.20 | ¹H NMR: Methyl singlet (~2.7 ppm), complex aromatic signals. |
| 4-oxo-4-(4-methylnaphthalen-1-yl)butanoic acid (Intermediate) | C₁₅H₁₄O₃ | 242.27 | ¹H NMR: Two triplets for the -CH₂-CH₂- chain (~3.2 and 2.7 ppm). HPLC: Most polar major component. |
| This compound (Product)[12] | C₁₄H₁₄O₂ | 214.26 | ¹H NMR: Three signals for propyl chain (~3.1, 2.5, 2.0 ppm). HPLC: Intermediate polarity. |
| Isomeric Keto-acids (Impurity) | C₁₅H₁₄O₃ | 242.27 | ¹H NMR: Different aromatic splitting patterns. HPLC: May co-elute or appear as distinct peaks near the main intermediate. |
| Alcohol byproduct (Impurity) | C₁₅H₁₆O₃ | 244.28 | ¹H NMR: Appearance of a new -CH(OH)- signal (methine proton). |
References
- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 2. Clemmensen Reduction - GeeksforGeeks [geeksforgeeks.org]
- 3. Friedel–Crafts acylations of aromatic hydrocarbons. Part XV. Acetylation of 2-methylnaphthalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Insights into the Mechanism of 2-Methylnaphthalene Friedel-Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. SATHEE: Friedel Crafts Reaction [satheeneet.iitk.ac.in]
- 7. Clemmensen Reduction: Mechanism, Reagents, Equation & Differences [vedantu.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. youtube.com [youtube.com]
- 10. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. This compound | C14H14O2 | CID 300431 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 3-(4-Methylnaphthalen-1-yl)propanoic acid
Welcome to the technical support center for the purification of 3-(4-Methylnaphthalen-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during the purification of this compound. Here, we move beyond simple protocols to explain the "why" behind each step, empowering you to make informed decisions in your own laboratory settings.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Low Yield After Recrystallization
Question: I'm experiencing a significant loss of product after recrystallizing my crude this compound. What are the likely causes and how can I improve my yield?
Answer: Low yield during recrystallization is a frequent challenge. The primary reasons often revolve around solvent choice and procedural execution. Here’s a breakdown of potential causes and their solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For naphthalene derivatives like this compound, solvents like ethanol, methanol, or a mixture of ethanol and water are often effective.[1][2]
-
Using Too Much Solvent: A common error is adding too much solvent to dissolve the crude product. This leads to a significant amount of your compound remaining in the mother liquor even after cooling.[3][4]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated crude material until it just dissolves.
-
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals that trap impurities.
-
Solution: Allow the hot solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. This promotes the growth of larger, purer crystals.[5]
-
-
Premature Crystallization During Hot Filtration: If your crude product contains insoluble impurities, a hot filtration step is necessary. However, the desired compound can crystallize on the filter paper or in the funnel stem if the apparatus is not pre-heated.
-
Solution: Preheat the filtration funnel and the receiving flask with hot solvent before filtering your hot solution.
-
Issue 2: Persistent Impurities After Purification
Question: After recrystallization, my this compound is still showing impurities by TLC and melting point analysis. What's going on?
Answer: This indicates that the chosen purification method is not effectively removing certain impurities. The nature of these impurities will dictate the best course of action.
-
Co-crystallization: Some impurities may have similar solubility profiles to your target compound, causing them to crystallize along with it.
-
Solution 1: Second Recrystallization: A second recrystallization can sometimes remove these persistent impurities.
-
Solution 2: Alternative Purification Method: If recrystallization is ineffective, consider a different technique. Acid-base extraction is highly effective for separating carboxylic acids from neutral or basic impurities.[5][6][7] Column chromatography can separate compounds with similar polarities.[5]
-
-
Starting Materials or Byproducts: Depending on the synthetic route, unreacted starting materials or side-products may be present. For instance, if synthesized via a Friedel-Crafts acylation followed by reduction, residual ketone or other acylated products could be contaminants.
-
Solution: A multi-step purification approach is often best. For example, an acid-base extraction to isolate the carboxylic acid, followed by recrystallization to remove other acidic impurities.
-
Issue 3: Oiling Out During Recrystallization
Question: My compound is separating as an oil instead of forming crystals during recrystallization. How can I fix this?
Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Solution 1: Add More Solvent: The solution may be too concentrated. Reheat the mixture and add more hot solvent until the oil dissolves completely, then allow it to cool slowly.[4]
-
Solution 2: Change the Solvent System: The chosen solvent may not be ideal. A solvent in which the compound is less soluble at high temperatures might be necessary. Alternatively, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent at room temperature, then add a "poor" solvent dropwise until the solution becomes cloudy. Heat the mixture until it becomes clear, and then allow it to cool slowly.
Issue 4: Streaking on Silica Gel TLC Plates
Question: My this compound streaks badly on silica gel TLC plates, making it difficult to assess purity. What can I do?
Answer: Streaking of carboxylic acids on silica gel is a common problem due to the interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel.[5]
-
Solution: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This keeps the carboxylic acid fully protonated, leading to a more defined spot on the TLC plate.[5]
II. Frequently Asked Questions (FAQs)
Q1: What is the first-line purification technique I should try for crude this compound?
A1: For a solid carboxylic acid like this, recrystallization is often the most straightforward and effective initial purification method.[5] It is particularly good at removing small amounts of impurities.
Q2: When should I consider using acid-base extraction?
A2: Acid-base extraction is an excellent choice when you suspect the presence of neutral or basic impurities.[6][7][8][9] The carboxylic acid can be converted to its water-soluble salt by treatment with an aqueous base (like sodium bicarbonate or sodium hydroxide), separating it from non-acidic compounds that remain in the organic layer. The carboxylic acid is then regenerated by acidifying the aqueous layer.
Q3: Is column chromatography a good option for purifying this compound?
A3: Yes, column chromatography can be very effective, especially for separating compounds with similar polarities that are difficult to remove by recrystallization.[5] However, it is generally more time-consuming and uses larger volumes of solvent than recrystallization.[10]
Q4: What are the typical impurities I might expect from the synthesis of this compound?
A4: The impurities will depend on the synthetic route. Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents.[5] For example, if the synthesis involves a reaction with succinic anhydride, you might have unreacted starting naphthalene.
Q5: How can I assess the purity of my final product?
A5: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A pure compound should ideally show a single spot.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. Impurities tend to broaden and depress the melting point range.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify any impurities present.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantifying purity.[11][12]
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the desired compound and identify impurities.[13]
III. Experimental Protocols & Workflows
Workflow: Choosing the Right Purification Technique
The following diagram illustrates a decision-making process for selecting the appropriate purification method.
Caption: Decision workflow for purification.
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The choice of solvent and volumes should be optimized based on small-scale solubility tests.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat the chosen recrystallization solvent (e.g., ethanol) to its boiling point. Add the minimum amount of the hot solvent to the Erlenmeyer flask to completely dissolve the crude product.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pour the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize crystal precipitation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[5]
-
Drying: Allow the crystals to dry completely on the filter funnel by drawing air through them. For final drying, the crystals can be placed in a desiccator.
Protocol 2: Acid-Base Extraction
This protocol describes the separation of this compound from neutral impurities.
-
Initial Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Basification and Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[5] Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of the carboxylic acid into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted.[5] Combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 6M HCl) dropwise until the solution is acidic (check with litmus or pH paper).[5] The this compound should precipitate out.
-
Collection: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry.
Data Presentation: Solvent Selection for Recrystallization
| Solvent | Solubility (Cold) | Solubility (Hot) | Comments |
| Water | Insoluble | Sparingly Soluble | May be useful as an anti-solvent in a mixed solvent system. |
| Ethanol | Sparingly Soluble | Soluble | A good candidate for recrystallization. |
| Methanol | Sparingly Soluble | Soluble | Another good candidate, similar to ethanol.[2] |
| Toluene | Soluble | Very Soluble | Likely too soluble for effective recrystallization. |
| Hexane | Insoluble | Insoluble | Not a suitable solvent. |
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for common purification issues.
IV. References
-
BenchChem. (n.d.). Technical Support Center: Optimizing Carboxylic Acid Purification. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from --INVALID-LINK--
-
Unknown. (n.d.). Acid-Base Extraction. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from --INVALID-LINK--
-
Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Retrieved from --INVALID-LINK--
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity. Retrieved from --INVALID-LINK--
-
Bartleby. (n.d.). Recrystallization Of Naphthalene Lab Report. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved from --INVALID-LINK--
-
MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). Recrystallization of Phthalic Acid and Naphthalene. Retrieved from --INVALID-LINK--
-
MDPI. (2025, October 15). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from --INVALID-LINK--
-
Unknown. (n.d.). Chapter 3 Crystallization. Retrieved from --INVALID-LINK--
-
StudyCorgi. (2025, December 8). Recrystallization of Benzoic Acid, Acetanilide, and Naphthalene for Purity Assessment. Retrieved from --INVALID-LINK--
-
University of San Diego. (n.d.). Recrystallization of an Impure Sample of Naphthalene Objectives. Retrieved from --INVALID-LINK--
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from --INVALID-LINK--
-
Patsnap Eureka. (2025, July 31). How to Improve Carboxylic Acid Extraction Processes?. Retrieved from --INVALID-LINK--
-
ScienceDirect. (n.d.). Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with injection port derivatization and gas chromatography–mass spectrometry. Retrieved from --INVALID-LINK--
-
PubMed Central. (2013, August 19). Qualitative Identification of Carboxylic Acids, Boronic Acids, and Amines Using Cruciform Fluorophores. Retrieved from --INVALID-LINK--
-
Journal of Chromatographic Science. (2013, February 17). Ion Exclusion Chromatography of Aromatic Acids. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). 3-(4-methyl-1,4-dihydro-1,4-epidioxynaphthalen-1-yl)propanoic acid. Retrieved from --INVALID-LINK--
-
ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry. Retrieved from --INVALID-LINK--
-
YouTube. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). 76673-34-2|this compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from --INVALID-LINK--
-
PubMed Central. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Chemrio. (n.d.). This compound. Retrieved from --INVALID-LINK--
References
- 1. studycorgi.com [studycorgi.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. vernier.com [vernier.com]
- 10. youtube.com [youtube.com]
- 11. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-(4-methyl-1-naphthyl)propanoic acid
Prepared by: Senior Application Scientist, Organic Synthesis Division
Welcome to the technical support guide for the synthesis of 3-(4-methyl-1-naphthyl)propanoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of potential issues, providing you with the expert insights needed to troubleshoot and optimize your experimental outcomes.
The most common and classical route to synthesize 3-(4-methyl-1-naphthyl)propanoic acid involves a two-step process: a Friedel-Crafts acylation of 1-methylnaphthalene with succinic anhydride, followed by the reduction of the resulting keto-acid intermediate.
Caption: Overall synthetic workflow.
This guide is structured into two main troubleshooting sections corresponding to these primary steps, followed by general FAQs and detailed experimental protocols.
Part 1: Troubleshooting the Friedel-Crafts Acylation Step
The Friedel-Crafts acylation is a robust method for forming C-C bonds with an aromatic ring, but its application to substituted naphthalenes can be complicated by regioselectivity issues.
Q1: My Friedel-Crafts acylation yield is low and I'm seeing multiple products on my TLC/LC-MS. What is happening?
Answer: This is the most common issue in the acylation of substituted naphthalenes. The problem stems from a lack of complete regioselectivity. While the primary product expected from the acylation of 1-methylnaphthalene with succinic anhydride is 4-(4-methyl-1-naphthyl)-4-oxobutanoic acid, several other isomers can and do form.
Causality: The naphthalene ring system has multiple positions susceptible to electrophilic attack. The directing effects of the methyl group (activating) and the steric hindrance it imposes play a crucial role. In the case of 1-methylnaphthalene, the C4 position (para to the methyl group) is electronically favored and relatively unhindered, leading to the desired product. However, other positions, particularly C2 and C5, can also be acylated, leading to a mixture of isomers that complicates purification and lowers the yield of the target compound. Increasing the reaction temperature often exacerbates this issue by providing enough energy to overcome the activation barriers for the formation of less-favored isomers.[1]
References
Technical Support Center: Recrystallization of 3-(4-Methylnaphthalen-1-yl)propanoic acid
Welcome to our dedicated technical support guide for the purification of 3-(4-Methylnaphthalen-1-yl)propanoic acid via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice to ensure the successful purification of your compound.
Core Concept: The Science of Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[1][2] The underlying principle is based on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[3] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[3][4] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent (mother liquor).[1]
Experimental Protocol: Recrystallization of this compound
This protocol provides a general framework for the recrystallization of this compound. Given that the optimal solvent is often determined empirically, a solvent selection guide is provided in the subsequent section.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (see solvent selection guide)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar or boiling chips
-
Filter paper
-
Buchner funnel and filter flask
-
Glass stirring rod
-
Ice bath
-
Desiccator
Step-by-Step Methodology:
-
Solvent Selection: Begin by selecting a suitable solvent. The ideal solvent should exhibit poor solubility for the compound at room temperature and high solubility at elevated temperatures. A preliminary small-scale test with a few milligrams of your compound in various solvents is highly recommended.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar or boiling chips to ensure smooth boiling.[5] Add a minimal amount of the chosen solvent, just enough to submerge the solid. Heat the mixture gently on a hot plate with stirring. Continue to add the solvent dropwise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to create a saturated solution, as using an excess will result in poor recovery.[2][6]
-
Decolorization (Optional): If the solution is colored and the pure compound is known to be colorless, it may be necessary to decolorize the solution. Remove the flask from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then bring it back to a boil for a few minutes. The charcoal will adsorb the colored impurities.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, the hot solution must be filtered to remove them. This step should be performed quickly to prevent premature crystallization.[3][8] Preheating the filtration apparatus (funnel and receiving flask) with hot solvent can help prevent the product from crystallizing out on the filter paper.[5]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature on a heat-resistant surface. Slow cooling is essential for the formation of large, pure crystals.[3][7] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[6][7]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.[9]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.[5][9]
-
Drying: Dry the purified crystals thoroughly. This can be done by drawing air through the crystals on the Buchner funnel, followed by drying in a desiccator to remove all traces of the solvent.[5]
Visual Workflow for Recrystallization
Caption: A step-by-step workflow for the recrystallization process.
Troubleshooting and FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: How do I choose the best solvent for recrystallization?
A1: The key is to find a solvent where this compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[1][3] A general rule of thumb is "like dissolves like".[2] Given that the target molecule has a nonpolar naphthalene ring and a polar carboxylic acid group, a solvent of intermediate polarity is often a good starting point.
Solvent Selection Strategy:
-
Analyze the Structure: this compound has a large, nonpolar aromatic region and a polar carboxylic acid functional group.
-
Initial Screening: Test the solubility of a small amount of your compound in a range of solvents with varying polarities at room temperature and upon heating.
-
Common Solvents to Consider:
-
Alcohols (Ethanol, Methanol, Isopropanol): These can be good candidates as they can hydrogen bond with the carboxylic acid group.
-
Acetic Acid/Water or Alcohol/Water Mixtures: A mixed solvent system can be effective if a single solvent is not ideal.[8] The compound is dissolved in the "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy.
-
Toluene: The aromatic nature of toluene may make it a suitable solvent for the naphthalene portion of the molecule.
-
Ethyl Acetate: This is a moderately polar solvent that is often a good choice for a wide range of organic compounds.
-
Q2: My compound won't dissolve, even when heating. What should I do?
A2: If your compound is not dissolving, it is likely that the solvent you have chosen is too nonpolar or that you have not added enough of it. Before adding a large excess of solvent, which will lead to poor recovery, consider the following:
-
Ensure you are at the boiling point of the solvent.
-
Try a more polar solvent. If you are using a nonpolar solvent like hexane, it is unlikely to dissolve the polar carboxylic acid group.
-
Consider a mixed solvent system. Dissolve your compound in a small amount of a solvent in which it is highly soluble, and then add a less polar solvent to decrease the overall solubility.
Q3: No crystals are forming upon cooling. What's wrong?
A3: This is a common issue and can usually be resolved with one of the following techniques:
-
Too much solvent was added: This is the most frequent reason for crystallization failure.[2][10] To fix this, you can evaporate some of the solvent by gently heating the solution and then allowing it to cool again.[11]
-
Induce crystallization:
-
Scratching: Use a glass stirring rod to scratch the inside of the flask at the surface of the solution.[7][11] The small scratches on the glass can provide a surface for nucleation.
-
Seeding: Add a tiny crystal of the crude starting material to the solution.[7][11] This "seed" crystal can act as a template for further crystal growth.
-
-
Cool to a lower temperature: Place the flask in an ice-salt bath to achieve a lower temperature.
Q4: My compound has "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.[7] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is cooled too rapidly.[10]
Solutions for Oiling Out:
-
Reheat and add more solvent: Heat the solution until the oil redissolves. Add a small amount of additional solvent to prevent the solution from becoming supersaturated at a temperature above the compound's melting point. Then, allow it to cool more slowly.[10][11]
-
Change the solvent: If the problem persists, the chosen solvent is likely unsuitable. A lower-boiling point solvent may be necessary.
-
Use a mixed solvent system: This can sometimes prevent oiling out.
Data Summary Table
| Solvent | Boiling Point (°C) | Polarity | Rationale for Consideration |
| Ethanol | 78 | Polar | Can hydrogen bond with the carboxylic acid. |
| Methanol | 65 | Polar | Similar to ethanol, but with a lower boiling point. |
| Isopropanol | 82 | Polar | Another alcohol option. |
| Toluene | 111 | Nonpolar | The aromatic ring may aid in dissolving the naphthalene moiety. |
| Ethyl Acetate | 77 | Intermediate | A versatile solvent for many organic compounds. |
| Water | 100 | Very Polar | Unlikely to be a good single solvent due to the large nonpolar part of the molecule, but could be used in a mixed solvent system with an alcohol or acetic acid.[8][12] |
Advanced Troubleshooting Logic
Caption: A troubleshooting decision tree for common recrystallization problems.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. edu.rsc.org [edu.rsc.org]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Recrystallization [wiredchemist.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Column Chromatography Methods for Purifying Naphthalene Compounds
Welcome to the Technical Support Center for the purification of naphthalene and its derivatives using column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high purity for these aromatic compounds. Here, we address specific experimental issues through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven experience.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that can arise during the column chromatography of naphthalene compounds, providing potential causes and actionable solutions.
Problem 1: Poor Separation of Naphthalene from Non-Polar Impurities
You observe that your naphthalene compound co-elutes with other non-polar impurities, resulting in poor resolution even with a seemingly appropriate solvent system.
Causality & Resolution Strategy:
Naphthalene itself is a non-polar compound. Separating it from other hydrophobic impurities requires maximizing the subtle differences in their affinity for the stationary phase.
-
Inappropriate Solvent Strength: The mobile phase may be too strong (too polar), causing all non-polar compounds to elute quickly and together.[1]
-
Solution: Decrease the polarity of the mobile phase.[2] Start with a very non-polar solvent like hexane or petroleum ether and gradually introduce a slightly more polar solvent like dichloromethane or toluene in very small increments (e.g., 1-2%).[3][4][5] This gradual increase, known as a gradient elution, can significantly improve the separation of compounds with similar polarities.[6][7][8]
-
-
Column Overloading: Loading too much sample onto the column can lead to broad bands that overlap, preventing effective separation.[2]
-
Solution: Reduce the amount of crude material loaded. A general rule of thumb is to use a silica gel mass that is 30-100 times the mass of the sample.
-
-
Incorrect Stationary Phase: While silica gel is standard, its slightly acidic nature might not be optimal for all separations.
-
Solution: Consider using a different stationary phase. Alumina can offer different selectivity for aromatic compounds.[3][9] For highly similar non-polar compounds, reverse-phase chromatography (e.g., C18 silica) might provide a better separation mechanism, where the most non-polar compounds are retained longer.[2]
-
Problem 2: The Naphthalene Compound Won't Elute from the Column
You've run a significant volume of mobile phase through the column, but your target naphthalene compound is not eluting.
Causality & Resolution Strategy:
This issue suggests that the compound has a very strong interaction with the stationary phase, likely because the mobile phase is not polar enough to displace it.[3][10]
-
Insufficient Mobile Phase Polarity: The chosen solvent system is too non-polar.
-
Compound Decomposition: Naphthalene derivatives can sometimes be unstable on silica gel.[10]
-
Solution: Test the stability of your compound on a TLC plate. Spot the compound, let it sit for an hour, and then elute it. If a new spot appears or the original spot streaks, decomposition may be occurring.[10] In such cases, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (1-3%).[6] Alternatively, using a less acidic stationary phase like neutral alumina might be beneficial.
-
-
Sample Precipitation at the Column Head: If the sample was loaded in a solvent in which it is not very soluble in the mobile phase, it might precipitate at the top of the column.
-
Solution: Ensure the sample is loaded in the weakest possible solvent in which it is soluble.[11] If solubility is an issue, consider "dry loading": adsorb the crude sample onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of the column.[6][11]
-
Problem 3: Tailing of the Naphthalene Peak
The eluted fractions containing your compound show a long, trailing tail in the chromatogram or on TLC plates, leading to broad peaks and contamination of subsequent fractions.
Causality & Resolution Strategy:
Tailing is often caused by non-ideal interactions between the compound and the stationary phase or issues with the column packing.[3]
-
Column Overloading: As with poor separation, too much sample can cause tailing.[3]
-
Solution: Reduce the sample load.
-
-
Active Sites on Stationary Phase: The silica surface has acidic silanol groups that can strongly and non-uniformly interact with certain functional groups on naphthalene derivatives.
-
Solution: Add a small amount of a polar modifier to the mobile phase to block these active sites.[3] For example, adding 0.5-1% of methanol or triethylamine (if your compound is basic) to the eluent can often resolve tailing issues.
-
-
Poorly Packed Column: Channels or cracks in the silica bed can disrupt the solvent flow, leading to band broadening and tailing.[3]
-
Solution: Ensure the column is packed uniformly and without any air bubbles. A well-packed column is critical for achieving sharp, symmetrical peaks.
-
II. Frequently Asked Questions (FAQs)
Q1: How do I select the best stationary phase for purifying my naphthalene derivative?
A1: The choice of stationary phase depends on the properties of your specific naphthalene compound and the impurities you need to remove.
-
Silica Gel: This is the most common choice for normal-phase chromatography and is a good starting point for most naphthalene derivatives.[3] Its slightly acidic nature makes it effective for separating compounds with varying polarities.
-
Alumina: Alumina can be acidic, neutral, or basic. It offers different selectivity compared to silica and can be particularly useful for separating isomers or for compounds that are sensitive to the acidity of silica gel.[3][9]
-
Reverse-Phase Silica (C18 or C8): If you are struggling to separate highly non-polar compounds, reverse-phase chromatography can be a powerful alternative.[2] In this mode, a polar mobile phase (like acetonitrile/water or methanol/water) is used, and compounds are separated based on their hydrophobicity, with more non-polar compounds being retained longer.
Q2: What is the ideal solvent system for naphthalene purification, and how do I determine it?
A2: There is no single "best" solvent system; it must be empirically determined for each specific separation. The goal is to find a system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35 on a Thin Layer Chromatography (TLC) plate.[12]
-
Starting Point: For non-polar naphthalene compounds, begin with a non-polar solvent system like hexane or petroleum ether, with a small percentage of a slightly more polar solvent like dichloromethane, diethyl ether, or ethyl acetate.[4][5][13]
-
TLC Optimization: Use TLC to screen various solvent ratios.[5][14] The ideal system will show good separation between your target compound and its impurities.
-
Common Systems:
Q3: Should I use isocratic or gradient elution for my separation?
A3: The choice depends on the complexity of your sample mixture.
-
Isocratic Elution: This method uses a constant solvent composition throughout the separation.[7][15][16] It is best suited for simple mixtures where the compounds to be separated have similar polarities.[8][17]
-
Gradient Elution: This method involves gradually increasing the polarity of the mobile phase during the separation.[7][15][16] It is highly recommended for complex mixtures containing compounds with a wide range of polarities.[8][17] A gradient elution will first elute the very non-polar compounds and then, as the polarity increases, elute the more polar compounds, often resulting in better resolution and sharper peaks for later-eluting components.[7]
Q4: My crude sample is not soluble in the chosen mobile phase. How should I load it onto the column?
A4: This is a common challenge, especially with non-polar solvent systems.
-
Minimal Strong Solvent: Dissolve your sample in the minimum possible volume of a stronger, more polar solvent (like dichloromethane or acetone).[11] Carefully load this concentrated solution onto the top of the column, ensuring it forms a narrow band.[2][11]
-
Dry Loading (Recommended): This is often the best method for poorly soluble samples.[6][11]
-
Dissolve your crude mixture in a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude sample) to the solution.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully pour this powder onto the top of your pre-packed column. This technique ensures that the sample is introduced to the column in a very narrow, uniform band, which can significantly improve separation.[6]
-
III. Data & Protocols
Table 1: Common Solvent Systems & Properties
This table provides a reference for common solvents used in the normal-phase chromatography of non-polar compounds.
| Solvent (Non-Polar) | Polarity Index | Boiling Point (°C) | Notes |
| Hexane / Pentane | ~0.1 | 69 / 36 | Excellent for very non-polar compounds. Pentane is more volatile.[4][13] |
| Petroleum Ether | ~0.1 | 30-60 | A mixture of hydrocarbons, good general-purpose non-polar solvent.[4][5] |
| Dichloromethane (DCM) | 3.1 | 40 | A versatile solvent that can dissolve a wide range of compounds.[4] |
| Diethyl Ether | 2.8 | 35 | Slightly more polar than DCM, good for intermediate polarity.[4] |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | A standard polar component in solvent mixtures for non-polar compounds.[4] |
Experimental Protocol: General Flash Chromatography for Naphthalene Purification
This protocol outlines a standard workflow for purifying a naphthalene derivative.
-
Solvent System Selection:
-
Using TLC, test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).
-
Identify the solvent mixture that provides an Rf value of ~0.3 for the target naphthalene compound and good separation from impurities.[12]
-
-
Column Packing (Wet Slurry Method):
-
Select a column of appropriate size.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude naphthalene mixture (e.g., 100 mg) in a minimal amount of a volatile solvent (e.g., 5 mL of dichloromethane).
-
Add ~300 mg of silica gel to the solution.
-
Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
Gently add a protective layer of sand (~0.5 cm) on top of the sample layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the sand layer.
-
Apply pressure (if using flash chromatography) and begin collecting fractions.
-
If using a gradient, start with the least polar solvent system and incrementally increase the proportion of the more polar solvent. For example, start with 100% hexane, then move to 99:1 hexane:EtOAc, then 98:2, and so on.
-
Monitor the elution process by collecting small fractions (e.g., 5-10 mL) and analyzing them by TLC.
-
-
Product Isolation:
-
Combine the pure fractions containing the target naphthalene compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
IV. Visualized Workflows
Diagram 1: Troubleshooting Logic for Poor Separation
This diagram illustrates a decision-making process for addressing poor separation issues.
Caption: A decision tree for troubleshooting poor separation.
Diagram 2: General Column Chromatography Workflow
This diagram outlines the key steps in performing column chromatography.
Caption: Step-by-step workflow for naphthalene purification.
V. References
-
MedCrave. (2018). Optimization of a column chromatography separation method for spectroscopic analysis of polycyclic aromatic hydrocarbons present. Retrieved from MedCrave online.
-
Restek. (n.d.). Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS. Retrieved from --INVALID-LINK--
-
Kim, G., & Kim, J. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SN Applied Sciences, 2(9).
-
National Institutes of Health. (n.d.). Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). A Researcher's Guide to High-Performance Liquid Chromatography (HPLC) Columns for Polycyclic Aromatic Hydrocarbon (PAH) Analysis. Retrieved from --INVALID-LINK--
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--
-
IAEA. (n.d.). Comparison study of naphthalene adsorption on activated carbons prepared from different raws. Retrieved from --INVALID-LINK--
-
Quora. (2020). What is isocratic and gradient elution in HPLC? What are the advantages and disadvantages of each elution? Retrieved from --INVALID-LINK--
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). The Efficiency of the Removal of Naphthalene from Aqueous Solutions by Different Adsorbents. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of Synthesized 1,2,7-Trichloronaphthalene. Retrieved from --INVALID-LINK--
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from --INVALID-LINK--
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from --INVALID-LINK--
-
Biotage. (2023). When is Gradient Elution Better than Isocratic Elution? Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Enhanced Adsorption of Gaseous Naphthalene by Activated Carbon Fibers at Elevated Temperatures. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015). How can I select the solvent system for column chromatography? Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Adsorption Studies of Volatile Organic Compound (Naphthalene) from Aqueous Effluents: Chemical Activation Process Using Weak Lewis Acid, Equilibrium Kinetics and Isotherm Modelling. Retrieved from --INVALID-LINK--
-
Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from --INVALID-LINK--
-
Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from --INVALID-LINK--
-
ResearchGate. (2018). Naphthalene adsorption on activated carbons using solvents of different polarity. Retrieved from --INVALID-LINK--
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017). How to remove non-polar impurity from the compound? Retrieved from --INVALID-LINK--
-
uHPLCs.com. (2025). Isocratic vs Gradient Elution: Which to Choose for Your HPLC Needs? Retrieved from --INVALID-LINK--
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from --INVALID-LINK--
-
Journal of Al-Nahrain University. (2013). Separation and identification of naphthalene, acenaphthylene, pyrene, benz{a} anthracene and 1,3,2,4-dibenzanthracene. Retrieved from --INVALID-LINK--
-
ResearchGate. (2010). Purification of naphthalene from eutectic mixture by continuous column crystallization. Retrieved from --INVALID-LINK--
-
Google Patents. (1972). Purification of naphthalene. Retrieved from --INVALID-LINK--
-
Restek. (n.d.). HPLC Troubleshooting. Retrieved from --INVALID-LINK--
-
Asian Journal of Chemistry. (2006). Determination of Naphthalene Content by Gas Chromatography. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: HPLC Purification of Non-Polar Compounds. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Theoretical Computation-Driven Screening and Mechanism Study of Washing Oil Composite Solvents for Benzene Waste Gas Absorption. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of Phthalazine Derivatives. Retrieved from --INVALID-LINK--
-
Asian Journal of Chemistry. (2010). Determination of Naphthalene Content by Gas Chromatography. Retrieved from --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. biotage.com [biotage.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. cup.edu.cn [cup.edu.cn]
- 10. Chromatography [chem.rochester.edu]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 13. Chromatography [chem.rochester.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. quora.com [quora.com]
- 16. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 17. uhplcs.com [uhplcs.com]
Technical Support Center: 3-(4-Methylnaphthalen-1-yl)propanoic acid Stability Guide
Welcome to the technical support center for 3-(4-Methylnaphthalen-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on maintaining the stability of this compound in solution. By understanding the underlying chemical principles and employing robust experimental design, you can ensure the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Stability Issues
This section addresses the most common questions and issues encountered when working with this compound in solution.
Q1: My solution of this compound is showing a decrease in concentration over time. What are the likely causes?
A1: A decrease in the concentration of this compound in solution can be attributed to several factors, primarily chemical degradation. The two main structural motifs of this molecule, the naphthalene ring and the carboxylic acid group, are susceptible to specific degradation pathways.
-
Oxidation: The electron-rich naphthalene ring is prone to oxidation. This can be initiated by atmospheric oxygen, trace metal ion contaminants, or exposure to light (photoxidation). Oxidative degradation can lead to the formation of hydroxylated or quinone-type species, altering the molecule's structure and properties.
-
Decarboxylation: While generally stable, the carboxylic acid group can undergo decarboxylation, especially under thermal stress or in the presence of certain catalysts. This results in the loss of the carboxyl group as carbon dioxide.
-
Reactions with Solvent or Excipients: The compound may react with components of your solution, such as solvents or excipients, particularly if they are not of high purity or contain reactive functional groups.
-
Adsorption: The compound may adsorb to the surface of your storage container, especially if it is made of certain types of plastic. This is more likely to be a significant factor at very low concentrations.
Q2: I've observed a color change in my solution. What does this indicate?
A2: A color change, often to a yellowish or brownish hue, is a strong indicator of degradation, particularly oxidation of the naphthalene ring system. The formation of conjugated systems, such as quinones, can lead to the absorption of visible light, resulting in a colored solution. If you observe a color change, it is crucial to re-evaluate your storage and handling procedures.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The pH of an aqueous solution plays a critical role in the stability of this compound. The carboxylic acid group has a pKa, and its state of ionization (protonated or deprotonated) will influence its reactivity and solubility.
-
Acidic Conditions (Low pH): In acidic solutions, the carboxylic acid will be predominantly in its protonated, un-ionized form (-COOH). This form may be more susceptible to certain reactions like esterification if alcohols are present.
-
Basic Conditions (High pH): In basic solutions, the carboxylic acid will be deprotonated to form a carboxylate salt (-COO⁻). While this form is generally more water-soluble, the increased electron density on the naphthalene ring could potentially increase its susceptibility to oxidation. Extreme pH values (both high and low) can catalyze hydrolysis or other degradative reactions.
For optimal stability, it is generally recommended to maintain the pH of the solution within a specific range, which should be determined experimentally through a pH-rate profile study.
Q4: What are the best practices for preparing and storing solutions of this compound to minimize degradation?
A4: To ensure the stability of your solutions, adhere to the following best practices:
-
Use High-Purity Solvents and Reagents: Impurities can act as catalysts for degradation. Always use solvents and reagents of the highest available purity (e.g., HPLC grade).
-
Protect from Light: The naphthalene moiety can be susceptible to photolytic degradation.[1][2] Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
-
Inert Atmosphere: To minimize oxidation, prepare and store solutions under an inert atmosphere, such as nitrogen or argon. This can be achieved by sparging the solvent with the inert gas before use and blanketing the headspace of the storage container.
-
Control Temperature: Store solutions at the lowest practical temperature to slow down the rate of chemical degradation. For long-term storage, freezing (-20°C or -80°C) is often recommended.[3] However, it is essential to perform freeze-thaw stability studies to ensure the compound does not degrade during this process.[3]
-
Use Appropriate Containers: Use glass or polypropylene containers to minimize adsorption. Conduct studies to confirm the compatibility of your container material with the compound and solvent system.
-
Consider Antioxidants: If oxidative degradation is a significant concern, the addition of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid may be beneficial. The choice and concentration of the antioxidant should be carefully evaluated for compatibility and effectiveness.
Section 2: Troubleshooting Guides and Experimental Protocols
This section provides detailed protocols for identifying and mitigating stability issues.
Guide 2.1: Identifying Degradation Products - Forced Degradation Studies
Forced degradation studies are essential for understanding the potential degradation pathways of a drug substance and for developing stability-indicating analytical methods.[1][4] These studies involve subjecting the compound to stress conditions that are more severe than those it would typically encounter during storage and use.[1][4]
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for 24 hours.
-
-
Neutralization (for acid and base hydrolysis samples): After the stress period, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[5]
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks indicates the formation of degradation products. The decrease in the peak area of the parent compound provides an estimate of the extent of degradation.
Guide 2.2: Developing a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[4] HPLC is the most commonly used technique for this purpose.[5]
Workflow for Developing a Stability-Indicating HPLC Method
Caption: Workflow for Stability-Indicating HPLC Method Development.
Section 3: Data and Visualization
Table 1: Summary of Potential Degradation Pathways and Mitigation Strategies
| Degradation Pathway | Triggering Factors | Potential Degradants | Recommended Mitigation Strategies |
| Oxidation | Oxygen, light, metal ions | Hydroxylated naphthalenes, quinones | - Store under inert gas (N₂ or Ar)- Use amber vials or protect from light- Add antioxidants (e.g., BHT)- Use chelating agents (e.g., EDTA) to sequester metal ions |
| Decarboxylation | High temperature | 1-methyl-4-ethylnaphthalene | - Avoid excessive heat- Store at controlled room temperature or refrigerated |
| Hydrolysis | Extreme pH (acidic or basic) | - | - Maintain pH in a stable range (determine experimentally)- Use appropriate buffers |
| Photodegradation | UV and visible light | Complex mixture of products | - Store in light-protective containers- Minimize exposure to light during handling |
Diagram 1: Potential Degradation Pathways
Caption: Potential Degradation Pathways of the target molecule.
Section 4: Concluding Remarks
Ensuring the stability of this compound in solution is paramount for the reliability and reproducibility of your research. By understanding the potential degradation pathways and implementing the mitigation strategies outlined in this guide, you can minimize the risk of sample degradation. We strongly recommend performing forced degradation studies and developing a validated stability-indicating analytical method to monitor the integrity of your solutions over time.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Scaling Up the Synthesis of 3-(4-Methylnaphthalen-1-yl)propanoic Acid
Welcome to the technical support center for the synthesis of 3-(4-Methylnaphthalen-1-yl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the scale-up of this multi-step synthesis. Our focus is on the practical application of chemical principles to ensure a robust, reproducible, and high-yielding process.
I. Synthetic Overview & Core Logic
The synthesis of this compound is typically achieved via a two-step sequence:
-
Friedel-Crafts Acylation: Reaction of 1-methylnaphthalene with succinic anhydride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the intermediate, 4-(4-methylnaphthalen-1-yl)-4-oxobutanoic acid.
-
Ketone Reduction: Reduction of the carbonyl group of the intermediate to a methylene group to yield the final product. The most common methods for this transformation are the Wolff-Kishner reduction and the Clemmensen reduction.[1]
The choice of reagents and reaction conditions at each step is critical for maximizing yield and purity while minimizing side reactions, especially during scale-up. This guide will address potential issues in both stages of this synthesis.
Experimental Workflow Diagram
References
Challenges in the methylation step of naphthalene synthesis
Welcome to the technical support center for naphthalene synthesis, focusing specifically on the critical methylation step. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this reaction. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights. Our goal is to empower you to overcome common challenges, optimize your reaction conditions, and achieve your desired product yields with high selectivity.
Troubleshooting Guide: Addressing Common Issues in Naphthalene Methylation
This section addresses specific problems you may encounter during the methylation of naphthalene. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Question 1: My reaction yields a mixture of 1-methylnaphthalene and 2-methylnaphthalene with poor selectivity for the desired isomer. How can I improve regioselectivity?
Probable Causes:
-
Kinetic vs. Thermodynamic Control: The methylation of naphthalene can yield two primary isomers: 1-methylnaphthalene (alpha-substitution) and 2-methylnaphthalene (beta-substitution). Substitution at the 1-position is generally the kinetically favored product due to a more stable carbocation intermediate.[1][2] However, the 2-isomer is often the thermodynamically more stable product.[1]
-
Steric Hindrance: As the size of the alkylating agent increases, steric hindrance with the hydrogen atom at the 8-position can favor the formation of the 2-isomer.[1][3]
-
Catalyst Choice: The type of catalyst and its pore structure play a crucial role in determining the regioselectivity of the reaction.
Solutions:
-
Adjusting Reaction Temperature and Time:
-
Lower reaction temperatures generally favor the kinetically controlled product (1-methylnaphthalene).
-
Higher temperatures and longer reaction times can lead to isomerization and favor the thermodynamically controlled product (2-methylnaphthalene).
-
-
Selecting the Appropriate Catalyst:
-
For shape-selective methylation, particularly to produce 2,6-dimethylnaphthalene (2,6-DMN), zeolites are highly effective catalysts.[4][5][6]
-
Zeolites like SAPO-11 have been shown to exhibit high selectivity for 2,6-DMN due to their specific pore structure.[6][7][8] HZSM-5 is another commonly used zeolite for this purpose.[9][10][11]
-
-
Modifying the Catalyst:
Troubleshooting Workflow for Poor Regioselectivity:
Caption: Decision workflow for troubleshooting poor regioselectivity.
Question 2: I am observing significant amounts of polymethylated products (dimethylnaphthalenes, trimethylnaphthalenes) in my reaction mixture. How can I minimize this overalkylation?
Probable Causes:
-
Activated Aromatic Ring: The initial methylation of naphthalene introduces an electron-donating alkyl group, which activates the ring towards further electrophilic substitution, leading to polyalkylation.[15]
-
High Reactant Concentration: A high concentration of the methylating agent relative to naphthalene can drive the reaction towards polysubstitution.
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can also promote further methylation.
Solutions:
-
Control Stoichiometry:
-
Use a molar excess of naphthalene relative to the methylating agent. This will increase the probability of the methylating agent reacting with an un-substituted naphthalene molecule.
-
-
Optimize Reaction Conditions:
-
Lower the reaction temperature to reduce the rate of the second and subsequent methylation steps.
-
Monitor the reaction progress and stop it once the desired level of mono-methylation is achieved.
-
-
Catalyst Selection:
-
Shape-selective catalysts like zeolites can help to control the degree of methylation. The pore structure of certain zeolites can sterically hinder the formation of bulkier polymethylated products.
-
Summary of Conditions to Minimize Polymethylation:
| Parameter | Recommended Adjustment | Rationale |
| Naphthalene:Methylating Agent Ratio | Increase (Excess Naphthalene) | Reduces the probability of multiple methylations on the same ring.[15] |
| Temperature | Decrease | Slows down the rate of subsequent alkylations. |
| Reaction Time | Optimize and monitor | Prevents the reaction from proceeding to over-methylated products. |
| Catalyst | Use shape-selective zeolites | Pore structure can inhibit the formation of larger, polysubstituted molecules. |
Question 3: My catalyst seems to be deactivating quickly, leading to a drop in naphthalene conversion over time. What could be causing this and how can I prevent it?
Probable Causes:
-
Coke Formation: At the high temperatures often used for naphthalene methylation, side reactions can lead to the formation of heavy aromatic compounds and coke, which deposit on the catalyst surface and block active sites.[5]
-
Catalyst Structure Collapse: Some catalysts, like certain zeolites, can undergo structural collapse at high temperatures, especially in the presence of steam generated during the reaction.[4]
-
Strong Acid Sites: Catalysts with very strong acid sites can promote side reactions that lead to deactivation.[5]
Solutions:
-
Catalyst Regeneration:
-
Coke can often be removed by calcination (burning off the carbonaceous deposits in a stream of air or oxygen at elevated temperatures). The specific regeneration protocol will depend on the catalyst being used.
-
-
Optimize Reaction Conditions:
-
Lowering the reaction temperature, if possible without significantly impacting the desired reaction rate, can reduce the rate of coke formation.
-
Introducing a co-feed of a hydrogen-donating solvent might help to suppress coke formation.
-
-
Catalyst Modification:
-
Modifying the catalyst to reduce the strength of its acid sites can improve stability. For example, dealumination of zeolites can enhance their resistance to deactivation.[16]
-
The introduction of certain metals can also improve the catalyst's stability.
-
Catalyst Deactivation and Mitigation Strategies:
Caption: Common catalyst deactivation mechanisms and their corresponding mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of naphthalene methylation?
The methylation of naphthalene is typically an electrophilic aromatic substitution reaction, most commonly a Friedel-Crafts alkylation.[15][17][18] The general mechanism involves three key steps:
-
Generation of an electrophile: A Lewis acid catalyst (e.g., AlCl₃) reacts with the methylating agent (e.g., methyl chloride) to form a carbocation or a polarized complex.[17]
-
Electrophilic attack: The π-electron system of the naphthalene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2]
-
Deprotonation: A weak base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the methylated naphthalene product.[17]
Q2: Why are zeolites often preferred as catalysts for naphthalene methylation over traditional Lewis acids like AlCl₃?
Zeolites offer several advantages over traditional Lewis acids for this reaction:
-
Shape Selectivity: The well-defined pore structure of zeolites can control which isomers are formed, leading to higher selectivity for the desired product, such as 2,6-dimethylnaphthalene.[4][6][7][8][9]
-
Tunable Acidity: The acidic properties of zeolites can be modified to optimize catalytic activity and minimize side reactions.[5][12][13]
-
Regenerability and Reusability: Zeolites are solid catalysts that can be separated from the reaction mixture and regenerated, making them more environmentally friendly and cost-effective for industrial processes.
-
Reduced Waste: Unlike stoichiometric Lewis acids, zeolites are used in catalytic amounts, which minimizes waste generation.
Q3: What are the primary challenges in synthesizing 2,6-dimethylnaphthalene (2,6-DMN)?
The synthesis of 2,6-DMN is particularly challenging due to the formation of a complex mixture of 10 different dimethylnaphthalene isomers with very similar boiling points, making purification difficult.[8][14][19] The main challenges are:
-
Controlling Regioselectivity: Achieving selective methylation at the 2- and 6-positions is difficult.
-
Preventing Isomerization: Undesired isomerization reactions can convert the desired 2,6-DMN into other isomers.[9][10]
-
Minimizing Side Reactions: Disproportionation and further methylation can reduce the yield of the target product.[4][6]
Shape-selective catalysts, such as modified zeolites, are crucial for overcoming these challenges by favoring the formation of the desired 2,6-DMN isomer within their porous structure.[4][6][7][8]
Q4: Can alternative methylating agents be used instead of methanol or methyl halides?
Yes, recent research has explored the use of CO₂ and H₂ as a C1 source for the methylation of naphthalene.[20] This tandem catalytic approach involves the in-situ synthesis of methanol from CO₂ and H₂ over one catalyst component, followed by the methylation of naphthalene over a second catalyst component, often a zeolite like H-Beta.[20] This method is promising for its potential to utilize a greenhouse gas as a feedstock, contributing to more sustainable chemical synthesis.[20]
References
- 1. Page loading... [guidechem.com]
- 2. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scirp.org [scirp.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pure.psu.edu [pure.psu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pure.psu.edu [pure.psu.edu]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. syxbsyjg.com [syxbsyjg.com]
- 17. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 18. EAS Friedel Crafts Alkylation and Acylation - Chad's Prep® [chadsprep.com]
- 19. nacatsoc.org [nacatsoc.org]
- 20. Tandem catalytic methylation of naphthalene using CO2 and H2 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 3-(4-Methylnaphthalen-1-yl)propanoic acid
For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the structural validation of 3-(4-Methylnaphthalen-1-yl)propanoic acid, a substituted naphthalene derivative. Our primary focus will be on the powerful capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by a comparative analysis with other key analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). This guide is designed to provide not just procedural steps, but the underlying rationale to empower researchers in their structural elucidation workflows.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural determination of organic compounds in solution.[1] Its strength lies in its ability to provide a detailed map of the carbon-hydrogen framework of a molecule.[2] By analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns, one can piece together the connectivity and spatial relationships of atoms.[3]
Workflow for NMR-based Structural Validation
The process of validating a chemical structure using NMR follows a logical sequence, ensuring a comprehensive and self-validating analysis.
Caption: A typical workflow for structural validation using NMR spectroscopy.
Part 1: In-Depth Analysis with 1D and 2D NMR
For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HMBC) NMR experiments provides a complete picture of the molecular structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum gives us information about the different types of protons and their neighboring environments.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.5 | Singlet (broad) | 1H | -COOH |
| ~8.1 | Doublet | 1H | Aromatic H |
| ~8.0 | Doublet | 1H | Aromatic H |
| ~7.6 | Multiplet | 2H | Aromatic H |
| ~7.4 | Doublet | 1H | Aromatic H |
| ~7.3 | Doublet | 1H | Aromatic H |
| ~3.4 | Triplet | 2H | -CH₂- (alpha to naphthalene) |
| ~2.8 | Triplet | 2H | -CH₂- (alpha to COOH) |
| ~2.7 | Singlet | 3H | -CH₃ |
Data predicted using NMRDB.org.[4]
Interpretation:
-
The broad singlet at a high chemical shift (~11.5 ppm) is characteristic of a carboxylic acid proton.
-
The signals in the aromatic region (7.3-8.1 ppm) correspond to the six protons on the naphthalene ring system. The specific splitting patterns arise from the coupling between adjacent protons.
-
The two triplets around 3.4 and 2.8 ppm are indicative of the two methylene (-CH₂-) groups in the propanoic acid side chain, which are coupled to each other.
-
The singlet at ~2.7 ppm corresponds to the three protons of the methyl group attached to the naphthalene ring.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Predicted Chemical Shift (δ) ppm | Carbon Type |
| ~179 | C=O |
| ~135 | Aromatic C (quaternary) |
| ~133 | Aromatic C (quaternary) |
| ~132 | Aromatic C (quaternary) |
| ~130 | Aromatic C (quaternary) |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~126 | Aromatic CH |
| ~125 | Aromatic CH |
| ~124 | Aromatic CH |
| ~123 | Aromatic CH |
| ~35 | -CH₂- |
| ~27 | -CH₂- |
| ~20 | -CH₃ |
Data predicted using NMRDB.org.[5]
Interpretation:
-
The signal at ~179 ppm is characteristic of a carbonyl carbon in a carboxylic acid.[6]
-
The signals in the 123-135 ppm range correspond to the ten carbons of the naphthalene ring.
-
The signals for the aliphatic side chain carbons (-CH₂- and -CH₃) appear at higher field (lower ppm values).
2D NMR for Unambiguous Assignments
While 1D NMR provides a wealth of information, complex molecules can have overlapping signals. 2D NMR techniques, such as COSY and HMBC, are invaluable for resolving ambiguities.[7][8]
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For our target molecule, a COSY spectrum would show a cross-peak between the two methylene groups of the propanoic acid chain, confirming their connectivity. It would also reveal the coupling network of the protons on the naphthalene ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together different fragments of the molecule. For example, an HMBC spectrum would show a correlation between the protons of the methylene group adjacent to the naphthalene ring and the quaternary carbon of the ring to which the side chain is attached.
Caption: Logical relationship of 1D and 2D NMR experiments for structural elucidation.
Part 2: Alternative and Complementary Techniques
While NMR is a powerful primary tool, a multi-technique approach provides the most robust structural validation.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.[2]
Predicted IR Absorptions for this compound:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| 3100-3000 | C-H stretch (sp²) | Aromatic |
| 3000-2850 | C-H stretch (sp³) | Aliphatic |
| ~1710 (strong) | C=O stretch | Carboxylic Acid |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1320-1210 | C-O stretch | Carboxylic Acid |
Interpretation:
-
The very broad absorption between 2500 and 3300 cm⁻¹ is a hallmark of the O-H bond in a hydrogen-bonded carboxylic acid.[1]
-
A strong, sharp peak around 1710 cm⁻¹ confirms the presence of the carbonyl (C=O) group.[9]
-
Absorptions in the 3000-3100 cm⁻¹ region indicate the C-H bonds of the naphthalene ring, while those just below 3000 cm⁻¹ are from the aliphatic side chain.[2]
-
The characteristic C=C stretching bands of the aromatic ring are expected in the 1450-1600 cm⁻¹ region.[10]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns.
Predicted Mass Spectrum Data for this compound:
-
Molecular Ion (M⁺): m/z = 214. This corresponds to the molecular weight of the compound (C₁₄H₁₄O₂).[11]
-
Key Fragments:
-
m/z = 169: Loss of the carboxyl group (-COOH, 45 Da).
-
m/z = 155: Loss of the propanoic acid side chain (-CH₂CH₂COOH, 73 Da), leaving the methylnaphthalene cation.
-
m/z = 141: A common fragment from the methylnaphthalene moiety.
-
Interpretation: The molecular ion peak at m/z 214 confirms the elemental composition of the molecule. The fragmentation pattern, particularly the loss of fragments corresponding to the propanoic acid side chain, provides strong evidence for the proposed structure.[12][13]
Part 3: Comparative Analysis of Techniques
| Technique | Strengths | Limitations | Role in Validation |
| NMR | Provides detailed information on the carbon-hydrogen framework, connectivity, and stereochemistry.[2] | Lower sensitivity than MS, requires larger sample amounts. | Primary tool for complete structural elucidation. |
| IR | Excellent for identifying functional groups quickly and easily.[14] | Provides limited information on the overall molecular skeleton. | Confirms the presence of key functional groups (e.g., -COOH, aromatic ring). |
| MS | High sensitivity, provides accurate molecular weight and elemental composition.[15] | Fragmentation can be complex to interpret; does not provide stereochemical information. | Confirms molecular formula and provides evidence of structural motifs through fragmentation. |
Part 4: Experimental Protocols
NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-25 mg of this compound.[8] Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid column is of the appropriate height for the spectrometer.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
If necessary, perform 2D experiments (COSY, HMBC) using standard instrument parameters.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with a liquid chromatograph). Acquire the mass spectrum in the desired mass range. Electron Ionization (EI) is a common method for generating fragments.
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce structural information.
By integrating the data from these complementary techniques, a researcher can achieve a high level of confidence in the structural assignment of this compound, ensuring the integrity and reliability of their scientific findings.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 4. Visualizer loader [nmrdb.org]
- 5. Visualizer loader [nmrdb.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 8. anuchem.weebly.com [anuchem.weebly.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. This compound | C14H14O2 | CID 300431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. echemi.com [echemi.com]
- 15. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-(4-Methylnaphthalen-1-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-(4-methylnaphthalen-1-yl)propanoic acid, a valuable building block in medicinal chemistry and materials science, can be approached through several distinct synthetic routes. The selection of an optimal pathway depends on a variety of factors including precursor availability, desired scale, and tolerance for specific reagents and reaction conditions. This guide provides a detailed comparison of plausible synthesis strategies, offering insights into the underlying chemical principles and practical considerations for each approach.
Introduction to Synthetic Strategies
The construction of this compound involves the formation of a C-C bond to append a three-carbon acid-terminated chain to the 1-position of 4-methylnaphthalene. The primary retrosynthetic disconnections lead to several well-established named reactions, each with its own set of advantages and challenges. This guide will focus on the comparative analysis of the following key synthetic routes:
-
Friedel-Crafts Acylation followed by Reduction: A classic and often high-yielding approach involving the acylation of 1-methylnaphthalene with succinic anhydride, followed by reduction of the resulting keto acid.
-
Malonic Ester Synthesis: A versatile method for carboxylic acid synthesis, utilizing a nucleophilic substitution reaction with a suitably functionalized 4-methylnaphthalene derivative.
-
Arndt-Eistert Homologation: A reliable method for extending a carboxylic acid by one methylene group, starting from (4-methylnaphthalen-1-yl)acetic acid.
-
Reformatsky Reaction: An organozinc-mediated reaction that can be adapted to build the propanoic acid side chain.
-
Heck Reaction: A palladium-catalyzed cross-coupling reaction to form the carbon-carbon bond between the naphthalene core and the propanoic acid precursor.
Route 1: Friedel-Crafts Acylation and Subsequent Reduction
This two-step sequence is a robust and frequently employed method for the synthesis of arylpropanoic acids.
Step 1: Friedel-Crafts Acylation of 1-Methylnaphthalene with Succinic Anhydride
The initial step involves the electrophilic aromatic substitution of 1-methylnaphthalene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electrophile is a resonance-stabilized acylium ion generated from the reaction of succinic anhydride with AlCl₃. The methyl group on the naphthalene ring is an activating group and directs the incoming electrophile to the ortho and para positions. In the case of 1-methylnaphthalene, acylation is expected to occur predominantly at the 4-position due to steric hindrance at the 2-position and electronic activation.
Caption: Friedel-Crafts acylation of 1-methylnaphthalene.
Step 2: Reduction of the Keto Acid
The resulting keto acid, 4-oxo-4-(4-methyl-1-naphthyl)butanoic acid, is then reduced to the desired propanoic acid. Two common methods for this transformation are the Clemmensen and Wolff-Kishner reductions.
-
Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). It is effective for aryl ketones but is performed under harsh acidic conditions, which may not be suitable for substrates with acid-labile functional groups.[1][2]
-
Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), at high temperatures. It is conducted under basic conditions and is a good alternative for acid-sensitive substrates.[1][2]
The choice between these two reduction methods is critical and depends on the overall functional group tolerance of the molecule.[1][3][4]
Caption: Reduction of the intermediate keto acid.
Route 2: Malonic Ester Synthesis
The malonic ester synthesis provides a versatile method for preparing carboxylic acids. This route would involve the alkylation of diethyl malonate with a suitable 1-(halomethyl)-4-methylnaphthalene derivative.
Reaction Sequence
-
Preparation of 1-(halomethyl)-4-methylnaphthalene: 1-Methylnaphthalene can be chloromethylated or bromomethylated.
-
Alkylation: The resulting halide is then used to alkylate the enolate of diethyl malonate, which is generated using a base like sodium ethoxide.
-
Hydrolysis and Decarboxylation: The resulting substituted malonic ester is subsequently hydrolyzed to the dicarboxylic acid, which upon heating, undergoes decarboxylation to yield the final product.[5]
A significant drawback of this method is the potential for dialkylation of the malonic ester, which can lower the yield of the desired mono-alkylated product.[6]
Caption: Workflow for the Malonic Ester Synthesis.
Route 3: Arndt-Eistert Homologation
The Arndt-Eistert synthesis is a method for the one-carbon homologation of a carboxylic acid.[7][8][9][10] This route would begin with (4-methylnaphthalen-1-yl)acetic acid.
Reaction Sequence
-
Acid Chloride Formation: (4-Methylnaphthalen-1-yl)acetic acid is first converted to its acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Diazoketone Formation: The acid chloride is then reacted with diazomethane to form a diazoketone.
-
Wolff Rearrangement: The diazoketone, in the presence of a catalyst (e.g., silver oxide, Ag₂O) and a nucleophile (e.g., water), undergoes a Wolff rearrangement to form a ketene, which is then trapped by water to yield the homologous carboxylic acid.[8][9]
While this method is known for its reliability and often proceeds with high yields, the use of diazomethane, which is toxic and explosive, is a significant safety concern.[8]
Caption: Arndt-Eistert homologation pathway.
Route 4: Reformatsky Reaction
The Reformatsky reaction involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester.[11][12][13][14][15] This can be adapted to synthesize the target molecule.
Proposed Adaptation
-
Reaction: 4-Methyl-1-naphthaldehyde would be reacted with an α-bromoester, such as ethyl bromoacetate, in the presence of activated zinc. This would form a β-hydroxy ester.
-
Dehydration and Reduction: The resulting β-hydroxy ester would then need to be dehydrated to the α,β-unsaturated ester, followed by catalytic hydrogenation to saturate the double bond.
-
Hydrolysis: Finally, hydrolysis of the ester would yield the desired carboxylic acid.
This multi-step adaptation of the Reformatsky reaction may suffer from lower overall yields due to the number of transformations required.
Caption: Multi-step synthesis via a Reformatsky reaction.
Route 5: Heck Reaction
The Heck reaction is a powerful palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[16][17]
Proposed Application
-
Coupling: 1-Bromo- or 1-iodo-4-methylnaphthalene could be coupled with an acrylic acid derivative, such as ethyl acrylate, in the presence of a palladium catalyst and a base.
-
Reduction and Hydrolysis: The resulting α,β-unsaturated ester would then be catalytically hydrogenated to the saturated ester, followed by hydrolysis to afford the final product.
The success of this route depends on the availability of the halo-substituted methylnaphthalene and the efficiency of the Heck coupling and subsequent reduction steps.
Caption: Synthesis utilizing a Heck coupling reaction.
Comparative Analysis of Synthesis Routes
| Parameter | Route 1: Friedel-Crafts & Reduction | Route 2: Malonic Ester Synthesis | Route 3: Arndt-Eistert Homologation | Route 4: Reformatsky Reaction | Route 5: Heck Reaction |
| Starting Materials | 1-Methylnaphthalene, Succinic Anhydride | 1-(Halomethyl)-4-methylnaphthalene, Diethyl Malonate | (4-Methylnaphthalen-1-yl)acetic acid | 4-Methyl-1-naphthaldehyde, α-Halo Ester | 1-Halo-4-methylnaphthalene, Acrylic Acid Derivative |
| Key Reagents | AlCl₃, Zn(Hg)/HCl or N₂H₄/KOH | NaOEt | SOCl₂, CH₂N₂, Ag₂O | Zn | Pd Catalyst, Base |
| Number of Steps | 2 | 3 | 3 | 4 | 3 |
| Potential Yield | Generally Good to High | Moderate to Good | Good to High | Moderate | Moderate to Good |
| Key Advantages | High-yielding, well-established. | Versatile for various carboxylic acids. | Reliable for homologation. | Tolerant of various functional groups. | Good for C-C bond formation. |
| Key Disadvantages | Harsh reduction conditions. Potential for isomeric mixtures in acylation. | Potential for dialkylation. Halomethylnaphthalene may be lachrymatory. | Use of hazardous diazomethane. | Multi-step process can lower overall yield. | Requires specific halo-naphthalene precursor. |
Experimental Protocols
Detailed, step-by-step methodologies for the most promising route, the Friedel-Crafts acylation followed by reduction, are provided below as a representative example.
Route 1: Friedel-Crafts Acylation and Clemmensen Reduction
Part A: Synthesis of 4-oxo-4-(4-methyl-1-naphthyl)butanoic acid
-
To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in a suitable solvent (e.g., nitrobenzene or dichloromethane) at 0 °C, add succinic anhydride (1.1 eq) portion-wise.
-
Allow the mixture to stir for 30 minutes, then add a solution of 1-methylnaphthalene (1.0 eq) in the same solvent dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture slowly onto crushed ice containing concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to afford 4-oxo-4-(4-methyl-1-naphthyl)butanoic acid.
Part B: Clemmensen Reduction to this compound
-
Prepare zinc amalgam by stirring zinc dust with a solution of mercury(II) chloride in dilute hydrochloric acid.
-
To a flask containing the amalgamated zinc, add water, concentrated hydrochloric acid, and toluene.
-
Add the 4-oxo-4-(4-methyl-1-naphthyl)butanoic acid (1.0 eq) to the mixture.
-
Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield this compound.
Conclusion
The synthesis of this compound can be achieved through several established synthetic methodologies. The Friedel-Crafts acylation followed by reduction stands out as a robust and potentially high-yielding route, particularly for larger-scale preparations. However, the choice of the reduction method (Clemmensen vs. Wolff-Kishner) must be carefully considered based on the presence of other functional groups. The Malonic ester synthesis and Arndt-Eistert homologation offer reliable alternatives, though the former may present challenges with dialkylation and the latter involves the use of hazardous reagents. The Reformatsky and Heck reactions, while viable, are likely to be more complex and may result in lower overall yields for this specific target molecule. The ultimate choice of synthetic route will depend on a careful evaluation of the factors outlined in this guide, balanced against the specific needs and constraints of the research or development project.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]
- 3. wyzant.com [wyzant.com]
- 4. forum.prutor.ai [forum.prutor.ai]
- 5. grokipedia.com [grokipedia.com]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. Arndt-Eistert Synthesis [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 11. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 12. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 13. Reformatsky Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to Naphthalene-Based Anti-Inflammatory Agents and Other NSAIDs
For researchers and professionals in drug development, the landscape of anti-inflammatory agents is both vast and nuanced. While traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) have long been the cornerstone of treatment, the quest for agents with improved efficacy and safety profiles is perpetual. This guide provides an in-depth, objective comparison of a prominent naphthalene-based NSAID, Naproxen, with other widely used anti-inflammatory agents: the non-selective NSAIDs Ibuprofen and Diclofenac, and the COX-2 selective inhibitor, Celecoxib. Our analysis is grounded in experimental data to elucidate the key performance differences relevant to preclinical and clinical research.
Introduction to the Comparators
Naproxen , a propionic acid derivative with a naphthalene core, is a non-selective COX inhibitor known for its potent anti-inflammatory, analgesic, and antipyretic effects.[1][2] Its efficacy is counterbalanced by potential gastrointestinal side effects due to the inhibition of the constitutively expressed COX-1 enzyme.[3]
Ibuprofen , another propionic acid derivative, is a widely used non-selective NSAID.[4] It also functions by inhibiting both COX-1 and COX-2 enzymes.[5]
Diclofenac is a potent, non-selective NSAID from the acetic acid class. It is a powerful inhibitor of both COX-1 and COX-2.[6][7]
Celecoxib represents a newer class of NSAIDs that selectively inhibit the COX-2 enzyme.[8] This selectivity is designed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[9]
Mechanistic Differences: The Role of COX Isoform Selectivity
The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastric mucosa and maintain renal blood flow.[10] Conversely, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, leading to the production of prostaglandins that mediate pain, fever, and inflammation.[10]
The therapeutic anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common gastrointestinal side effects are primarily due to the inhibition of COX-1.[11] The ratio of the 50% inhibitory concentration (IC50) for COX-1 versus COX-2 is a critical parameter in an NSAID's pharmacological profile, indicating its selectivity.
Figure 1: Simplified signaling pathway of prostaglandin synthesis and NSAID inhibition.
In Vitro COX Inhibition
The following table summarizes the reported IC50 values for each compound against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity ratio (COX-1 IC50 / COX-2 IC50) indicates the selectivity for COX-2; a higher ratio signifies greater COX-2 selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Naproxen | 8.7 | 5.2 | 1.67 | [12][13] |
| Ibuprofen | 13 | 370 | 0.035 | [4][12] |
| Diclofenac | 0.611 | 0.63 | 0.97 | [14] |
| Celecoxib | 6.7 | 0.87 | 7.7 | [15] |
Note: IC50 values can vary between studies due to different experimental conditions.
From this data, it is evident that Diclofenac is the most potent inhibitor of both isoforms, while Celecoxib demonstrates the highest selectivity for COX-2. Naproxen and Ibuprofen are non-selective, with Ibuprofen showing a preference for COX-1 inhibition.
Comparative In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a classic and well-validated acute inflammatory model used to evaluate the in vivo efficacy of anti-inflammatory drugs.[16] Injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema (swelling), which can be quantified over time.
Studies have shown that all four compounds are effective in reducing paw edema in this model. For instance, a single dose of Naproxen (15 mg/kg) has been shown to significantly suppress edema development.[17] Similarly, Celecoxib has demonstrated dose-dependent anti-inflammatory effects in this model.[16][18] The efficacy of these drugs in the carrageenan-induced paw edema model correlates with their ability to inhibit prostaglandin synthesis at the site of inflammation.
Figure 2: Experimental workflow for the carrageenan-induced paw edema model.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for determining the IC50 values of test compounds against COX-1 and COX-2.
Objective: To determine the concentration of a test compound required to inhibit 50% of COX-1 and COX-2 activity.
Principle: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by purified recombinant COX-1 and COX-2 enzymes. The amount of PGE2 produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
Methodology:
-
Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., Tris-HCl) containing a heme cofactor.
-
Inhibition Step:
-
Pre-incubate the respective COX enzyme with various concentrations of the test compound (Naproxen, Ibuprofen, Diclofenac, or Celecoxib) or a vehicle control for a specified time (e.g., 15 minutes) at room temperature.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding arachidonic acid to the mixture.
-
Incubate for a defined period (e.g., 2 minutes) at 37°C.
-
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid).
-
PGE2 Quantification:
-
Dilute the samples as necessary.
-
Quantify the PGE2 concentration in each sample using a competitive ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
In Vivo Carrageenan-Induced Paw Edema Assay
This protocol describes a standard in vivo model for assessing the acute anti-inflammatory activity of test compounds.
Objective: To evaluate the ability of a test compound to reduce acute inflammation in a rat model.
Principle: The subcutaneous injection of carrageenan into a rat's paw induces a localized, reproducible inflammatory response, primarily characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.
Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting:
-
Divide the animals into groups (e.g., vehicle control, Naproxen-treated, etc.).
-
Fast the animals overnight before the experiment, with free access to water.
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration:
-
Administer the test compounds (e.g., Naproxen at 15 mg/kg) or the vehicle (e.g., 0.5% carboxymethyl cellulose) orally by gavage.
-
-
Induction of Inflammation:
-
After a set time post-drug administration (e.g., 60 minutes), inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.
-
-
Paw Volume Measurement:
-
Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline paw volume from the post-treatment volume.
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the following formula:
-
% Inhibition = [ (Mean Edema of Control - Mean Edema of Treated Group) / Mean Edema of Control ] x 100
-
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed anti-inflammatory effects.
-
Conclusion
This guide provides a comparative analysis of Naproxen, a naphthalene-based NSAID, with other common anti-inflammatory agents. The key differentiator among these compounds lies in their COX isoform selectivity, which directly impacts their efficacy and side-effect profiles. While non-selective NSAIDs like Naproxen, Ibuprofen, and Diclofenac are potent anti-inflammatory agents, their inhibition of COX-1 can lead to gastrointestinal complications. In contrast, COX-2 selective inhibitors like Celecoxib offer a potentially safer alternative regarding gastrointestinal effects, though concerns about cardiovascular risks have been noted for the class.
The choice of an anti-inflammatory agent in a research and development context will depend on the specific therapeutic goals and the desired balance between efficacy and safety. The experimental protocols detailed herein provide standardized methods for the preclinical evaluation and comparison of novel anti-inflammatory candidates.
References
- 1. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Naproxen - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Naproxen Sodium? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ClinPGx [clinpgx.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. apexbt.com [apexbt.com]
- 9. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 10. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. adooq.com [adooq.com]
- 14. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Naphthalene Isomers for Researchers and Drug Development Professionals
In the landscape of toxicology and drug development, a nuanced understanding of how structurally similar molecules can elicit vastly different biological responses is paramount. Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a classic case study. While seemingly innocuous in its parent form, its journey through metabolic pathways gives rise to a family of isomers and metabolites with profoundly different cytotoxic profiles. This guide provides an in-depth, comparative analysis of the cytotoxicity of key naphthalene isomers, grounded in experimental data and mechanistic insights, to empower researchers in making informed decisions in their scientific endeavors.
The Metabolic Gauntlet: From Inert Naphthalene to Reactive Isomers
Naphthalene itself is not considered a direct cytotoxic agent.[1][2] Its toxicity is almost exclusively dependent on its metabolic activation, primarily by the cytochrome P450 (CYP) monooxygenase system located in the endoplasmic reticulum of cells, particularly in the liver and lungs.[3][4][5] This enzymatic process transforms the lipophilic naphthalene molecule into more reactive, water-soluble metabolites.
The initial and critical step in naphthalene's bioactivation is the formation of an unstable naphthalene-1,2-epoxide. This epoxide is a branching point for several metabolic pathways, leading to the formation of key isomers and their derivatives:
-
1-Naphthol and 2-Naphthol: These phenolic isomers are formed through the rearrangement of the naphthalene-1,2-epoxide.[3] Studies have shown that CYP1A2 is highly efficient in producing 1-naphthol, while CYP3A4 is more effective in generating 2-naphthol.[6][7]
-
trans-1,2-dihydro-1,2-naphthalenediol (Dihydrodiol): This metabolite is formed via the action of epoxide hydrolase on the naphthalene-1,2-epoxide.
-
Naphthoquinones (NQ): Further oxidation of 1-naphthol can lead to the formation of highly reactive 1,2-naphthoquinone (1,2-NQ) and 1,4-naphthoquinone (1,4-NQ).[8] These quinones are widely considered to be the ultimate drivers of naphthalene-induced cytotoxicity.[8]
The following diagram illustrates the primary metabolic activation pathways of naphthalene.
Caption: Metabolic activation of naphthalene leading to cytotoxic metabolites.
Mechanisms of Cytotoxicity: A Tale of Two Isomers and Their Progeny
The cytotoxic effects of naphthalene metabolites are multifaceted, primarily revolving around the induction of oxidative stress and covalent binding to cellular macromolecules.
Oxidative Stress: 1-Naphthol, and more potently its quinone derivatives (1,2-NQ and 1,4-NQ), can undergo redox cycling. This process generates reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals, which can overwhelm the cell's antioxidant defenses.[9] This leads to lipid peroxidation, damage to cellular membranes, and mitochondrial dysfunction.[9][10] The depletion of intracellular glutathione (GSH), a key antioxidant, is a hallmark of naphthalene metabolite-induced oxidative stress.[8][11]
Covalent Binding and DNA Damage: The electrophilic nature of naphthoquinones allows them to form covalent adducts with cellular nucleophiles, including proteins and DNA.[11] This can disrupt protein function and lead to genotoxicity. Studies have demonstrated that naphthalene and its metabolites can induce DNA fragmentation and damage in human lymphocytes and other cell types.[12][13][14]
While both 1-naphthol and 2-naphthol can be cytotoxic, the available evidence strongly suggests that 1-naphthol is the more toxic isomer . This is largely attributed to its propensity to be further metabolized into the highly reactive and redox-active naphthoquinones.[8] In contrast, 2-naphthol is more readily detoxified through conjugation reactions.
Comparative Cytotoxicity Data: A Quantitative Overview
To provide a clear comparison of the cytotoxic potential of naphthalene and its primary isomers, the following table summarizes IC50 (half-maximal inhibitory concentration) values from various in vitro studies. It is crucial to note that direct comparisons between studies should be made with caution due to variations in cell lines, exposure times, and assay methodologies.
| Compound | Cell Line | Assay | Exposure Time | IC50 (µM) | Reference |
| Naphthalene | HepG2 | MTT | 24 h | ~500 | [15] |
| Naphthalene | HL-60 | MTT | 3 h | 150 | [15] |
| 1-Naphthol | Mononuclear Leukocytes | Cell Death | - | More cytotoxic than naphthalene | [8] |
| 2-Naphthol | Human Lymphocytes | WST-1 | - | No significant cytotoxicity | [12] |
| 1,4-Naphthoquinone | Human CFU-GM | Clonogenicity | - | Strongly inhibitory | [16] |
Data synthesized from multiple sources. The values are approximate and intended for comparative purposes.
As the data indicates, naphthalene itself exhibits relatively low cytotoxicity. In contrast, its metabolites, particularly those derived from 1-naphthol, are significantly more potent in inducing cell death.[8][16]
Experimental Protocols for Assessing Naphthalene Isomer Cytotoxicity
To ensure the generation of reliable and reproducible data, the following detailed protocols for standard cytotoxicity and oxidative stress assays are provided.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[17]
Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of naphthalene, 1-naphthol, and 2-naphthol in serum-free culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[18][19]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[19][20]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19] Read the absorbance at 570-590 nm using a microplate reader.[17][19]
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate cell viability as a percentage of the vehicle control.
Caption: Workflow for the MTT cell viability assay.
Cell Membrane Integrity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[21]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare triplicate wells for a no-cell control, a vehicle control, and a maximum LDH release control (cells treated with a lysis buffer).[22]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[22]
-
Absorbance Measurement: Add 50 µl of stop solution if required by the kit and measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = (Sample LDH - Vehicle Control LDH) / (Maximum LDH - Vehicle Control LDH) * 100.
Caption: Workflow for the LDH cytotoxicity assay.
Oxidative Stress Assessment: Intracellular ROS Measurement
This assay utilizes a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels.[23]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with naphthalene isomers as described previously. Include a positive control (e.g., tert-butyl hydroperoxide).
-
Probe Loading: After the desired treatment time, remove the medium and wash the cells gently with warm phosphate-buffered saline (PBS).
-
Incubation: Add 100 µL of 10-20 µM DCFH-DA solution in serum-free medium to each well and incubate for 30-60 minutes at 37°C, protected from light.[23]
-
Wash: Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[23]
-
Data Analysis: Subtract the background fluorescence of the no-cell control. Express the results as a fold change in fluorescence relative to the vehicle control.
Conclusion and Future Directions
The comparative cytotoxicity of naphthalene isomers underscores a critical principle in toxicology: metabolic activation is a key determinant of chemical toxicity. The evidence strongly points to 1-naphthol, and particularly its subsequent metabolites, the naphthoquinones, as the primary drivers of naphthalene-induced cell death through mechanisms involving oxidative stress and macromolecular damage. 2-Naphthol, by contrast, appears to be significantly less cytotoxic.
For researchers in drug development and safety assessment, these findings have important implications. When evaluating compounds with a naphthalene-like core, it is imperative to consider the potential for metabolic activation and the differential toxicity of the resulting isomers. Future research should focus on developing more sensitive and high-throughput methods to screen for the formation of reactive metabolites and to elucidate the precise signaling pathways that are disrupted by different naphthalene isomers. A deeper understanding of these mechanisms will ultimately contribute to the design of safer chemicals and more effective therapeutic interventions.
References
- 1. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isozymes of cytochrome P-450 that metabolize naphthalene in liver and lung of untreated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterisation of the toxic metabolite(s) of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Naphthalene-induced oxidative stress and DNA damage in cultured macrophage J774A.1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of oxidative stress and DNA damage by chronic administration of naphthalene to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolomics of Lung Microdissections Reveals Region- and Sex-Specific Metabolic Effects of Acute Naphthalene Exposure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular model of naphthalene-induced DNA damage in the murine lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In vitro toxicity of naphthalene, 1-naphthol, 2-naphthol and 1,4-naphthoquinone on human CFU-GM from female and male cord blood donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. cyrusbio.com.tw [cyrusbio.com.tw]
- 20. researchgate.net [researchgate.net]
- 21. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 22. LDH cytotoxicity assay [protocols.io]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of Propanoic Acid Derivatives
Introduction: The Efficacy Gauntlet from Benchtop to Bedside
Arylpropionic acid derivatives, a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs), include household names like Ibuprofen and Naproxen.[1][2][3] Their therapeutic success hinges on a well-understood mechanism: the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1][4] However, the journey from a promising compound in a test tube to an effective therapeutic in a living system is fraught with complexity. A compound's potent activity in a controlled in vitro setting does not guarantee its success in vivo. This guide provides a comparative framework for understanding and evaluating the efficacy of propanoic acid derivatives, navigating the critical transition from simplified biological models to complex physiological systems.
For drug development professionals, establishing a predictive mathematical relationship between a drug's in vitro properties (like dissolution rate) and its in vivo response (like plasma concentration) is the goal of In Vitro-In Vivo Correlation (IVIVC).[5][6] A strong IVIVC can serve as a surrogate for costly bioequivalence studies, streamlining the development and approval process.[7][8] This guide will dissect the methodologies, explain the causal links behind experimental choices, and illuminate the challenges of bridging the in vitro-in vivo gap for this vital class of anti-inflammatory agents.
The Core Mechanism: Targeting the Arachidonic Acid Cascade
The anti-inflammatory, analgesic, and antipyretic effects of propanoic acid derivatives stem from their ability to block prostaglandin synthesis.[9][10] This is achieved by inhibiting the cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2.
-
COX-1: A constitutively expressed enzyme involved in physiological functions, such as protecting the gastrointestinal lining and regulating platelet aggregation.[4]
-
COX-2: An inducible enzyme, primarily expressed at sites of inflammation, responsible for producing the prostaglandins that mediate pain and inflammation.[4]
The dual inhibition of these enzymes is central to both the therapeutic effects and the common side effects of non-selective NSAIDs like ketoprofen.[4] An ideal anti-inflammatory agent would selectively inhibit COX-2 to reduce inflammation without affecting the protective functions of COX-1.
Caption: Arachidonic Acid Cascade and NSAID Inhibition Mechanism.
Part 1: In Vitro Efficacy Assessment
In vitro assays are indispensable for initial screening, offering high throughput, cost-effectiveness, and the ability to probe specific molecular targets.[11][12] They provide the first quantitative measure of a compound's potential anti-inflammatory activity.
Enzyme Inhibition Assays: The Direct Target
The most direct method to assess the efficacy of a propanoic acid derivative is to measure its ability to inhibit purified COX-1 and COX-2 enzymes.
-
Causality: This approach isolates the drug's interaction with its primary molecular targets, removing the complexities of a cellular environment. It allows for the determination of key parameters like the IC50 (the concentration of drug required to inhibit 50% of enzyme activity) and helps establish a selectivity profile (COX-1 vs. COX-2).
-
Methodology: These assays typically monitor the conversion of arachidonic acid to prostaglandin E2 (PGE2) or other prostanoids. The amount of prostaglandin produced in the presence of varying concentrations of the test compound is compared to a control, allowing for the calculation of percentage inhibition.
Cell-Based Assays: A Step Closer to Physiology
While enzyme assays are clean, cell-based assays provide a more biologically relevant context by evaluating the drug's effect within a living cell.
-
Causality: These assays account for factors like cell membrane permeability and intracellular drug concentration. A common approach involves using cells (e.g., macrophages or fibroblasts) stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression and prostaglandin production.[13]
-
Methodology: The concentration of inflammatory mediators (like PGE2) in the cell culture supernatant is measured, typically via ELISA, in the presence and absence of the test compound. This provides a functional measure of the drug's ability to suppress the inflammatory response in a cellular context.
Surrogate Assays for General Anti-Inflammatory Potential
Simpler, less specific assays can be used for high-throughput initial screening.
-
Protein Denaturation Inhibition: Tissue protein denaturation is a hallmark of inflammation.[14][15] This assay measures a compound's ability to prevent the heat-induced denaturation of a protein like bovine serum albumin or egg albumin.[16] The stability of the protein is determined by measuring the turbidity of the solution spectrophotometrically.[16]
-
Membrane Stabilization: The lysis of red blood cell and lysosomal membranes releases pro-inflammatory enzymes.[16] This assay assesses a drug's ability to protect these membranes from damage induced by heat or hypotonic solutions.[16]
Protocol: In Vitro COX-2 Enzyme Inhibition Assay
This protocol provides a self-validating system for determining the IC50 of a propanoic acid derivative against the COX-2 enzyme.
1. Reagent Preparation:
- Assay Buffer: 100 mM Tris-HCl, pH 8.0.
- Heme Cofactor: Prepare a stock solution in DMSO.
- COX-2 Enzyme: Use a commercially available purified enzyme. Dilute to the working concentration in assay buffer immediately before use.
- Test Compound (e.g., Ibuprofen): Prepare a 10 mM stock in DMSO. Create a serial dilution series (e.g., 1000 µM to 0.01 µM) in DMSO.
- Reference Standard (e.g., Celecoxib): Prepare a serial dilution series in DMSO.
- Arachidonic Acid (Substrate): Prepare a stock solution in ethanol. Dilute to the final working concentration in assay buffer.
- Detection Reagent: Use a commercial Prostaglandin E2 (PGE2) ELISA kit.
2. Assay Procedure (96-well plate format):
- Add 140 µL of assay buffer to each well.
- Add 10 µL of Heme cofactor to each well.
- Add 10 µL of diluted test compound, reference standard, or DMSO (for control wells) to the appropriate wells.
- Add 20 µL of diluted COX-2 enzyme solution to all wells except the "no enzyme" control.
- Incubate the plate for 10 minutes at 37°C.
- Initiate the reaction by adding 20 µL of the arachidonic acid substrate solution to all wells.
- Incubate for 2 minutes at 37°C.
- Stop the reaction by adding 10 µL of 1 M HCl.
- Quantify the PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
3. Data Analysis:
- Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the compound concentration.
- Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response).
Part 2: In Vivo Efficacy Assessment
In vivo models are essential for evaluating a drug's efficacy within a complex, integrated biological system.[17] They account for pharmacokinetics (absorption, distribution, metabolism, excretion - ADME) and pharmacodynamics (the drug's effect on the body), which are absent in in vitro models.[12]
Carrageenan-Induced Paw Edema: The Acute Inflammation Standard
This is the most widely used model for screening acute anti-inflammatory activity and is sensitive to COX inhibitors.[18]
-
Causality: Injection of carrageenan, a seaweed polysaccharide, into the paw of a rodent induces a biphasic inflammatory response. The first phase involves the release of histamine and serotonin, while the second, later phase (2-3 hours post-injection) is mediated by prostaglandins.[19] The ability of a propanoic acid derivative to reduce the edema in this second phase is a direct indicator of its prostaglandin synthesis inhibition in vivo.[19]
-
Methodology: The test compound is administered orally or intraperitoneally prior to carrageenan injection. The volume of the paw is measured at regular intervals using a plethysmometer, and the percentage reduction in edema compared to a vehicle-treated control group is calculated.[19]
Adjuvant-Induced Arthritis: A Chronic Inflammation Model
To assess efficacy against chronic inflammatory conditions like rheumatoid arthritis, more complex models are required.
-
Causality: Injecting Freund's adjuvant into the paw or base of the tail of a rat induces a systemic immune response that leads to chronic joint inflammation, cartilage destruction, and bone erosion, mimicking aspects of human rheumatoid arthritis.[17]
-
Methodology: The test compound is administered daily over a period of weeks. Disease progression is monitored by measuring paw volume, arthritis scores, and histological analysis of the joints. This model allows for the evaluation of a drug's long-term efficacy and disease-modifying potential. A study on a slow-release naproxen formulation showed approximately 78% inhibition of arthritic edema after 28 days in this model.[20]
Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines a standard, self-validating workflow for assessing acute anti-inflammatory efficacy.
1. Animals and Acclimation:
- Use male Wistar or Sprague-Dawley rats (150-200g).
- Acclimate animals for at least one week under controlled conditions (12h light/dark cycle, 25±3°C) with free access to food and water.[18][19]
2. Experimental Groups (n=6-8 animals per group):
- Group 1 (Negative Control): Vehicle (e.g., 0.5% carboxymethyl cellulose in saline).
- Group 2 (Positive Control): Reference NSAID (e.g., Indomethacin, 10 mg/kg, oral).
- Group 3-5 (Test Groups): Test compound at three different dose levels (e.g., 10, 30, 100 mg/kg, oral).
3. Procedure:
- Fast animals overnight but allow access to water.
- Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the baseline reading (V0).
- Administer the vehicle, reference drug, or test compound to the respective groups via oral gavage.
- One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
- Measure the paw volume (VT) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
4. Data Analysis:
- Calculate Paw Edema: Edema (mL) = VT - V0.
- Calculate Percentage Inhibition of Edema:
- % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.
- Compare the mean percentage inhibition across groups using statistical analysis (e.g., ANOVA followed by Dunnett's test). A statistically significant reduction in paw edema compared to the vehicle control group indicates anti-inflammatory activity.
Bridging the Gap: The In Vitro-In Vivo Disconnect
The translation from a potent IC50 value in an enzyme assay to a robust anti-inflammatory effect in an animal model is a major hurdle in drug development.[12][21] Living organisms are vastly more complex than isolated cells or enzymes.[12]
Key Reasons for Discrepancies:
-
Pharmacokinetics (ADME): Poor oral absorption, rapid metabolism in the liver, or fast excretion can prevent the drug from reaching and maintaining a therapeutic concentration at the site of inflammation, regardless of its in vitro potency.
-
Protein Binding: Propanoic acid derivatives are typically highly bound to plasma proteins (90-99%).[9] Only the unbound fraction of the drug is pharmacologically active. A high in vitro potency can be negated by extensive plasma protein binding in vivo.
-
Metabolism: The parent compound tested in vitro may be converted into active or inactive metabolites in vivo, altering the efficacy profile. For instance, some (R)-enantiomers of profens can be inverted to the more active (S)-enantiomer in the body.[9]
-
Biological Complexity: In vivo inflammation involves a complex interplay of various cell types, signaling pathways, and feedback loops that cannot be fully replicated in simplified in vitro models.[12]
Caption: A typical drug discovery workflow from in vitro to in vivo evaluation.
Comparative Efficacy: Ibuprofen vs. Naproxen
Both Ibuprofen and Naproxen are non-selective COX inhibitors, but they exhibit differences in potency, pharmacokinetics, and clinical application.
| Parameter | Ibuprofen | Naproxen | Rationale for Difference |
| In Vitro COX-1 IC50 | ~13-15 µM | ~2-6 µM | Naproxen generally shows higher potency in inhibiting COX enzymes in vitro.[9] |
| In Vitro COX-2 IC50 | ~35-141 µM | ~3-10 µM | Naproxen is a more potent inhibitor of both isoforms compared to ibuprofen. |
| In Vivo Efficacy | Rated as the safest conventional NSAID, effective for mild to moderate pain.[9] | Considered more efficacious in anti-inflammatory doses for conditions like rheumatoid arthritis.[9] | The longer plasma half-life of Naproxen (~14 hours) compared to Ibuprofen (~2 hours) allows for sustained therapeutic concentrations, which is beneficial for chronic inflammatory conditions. |
| Plasma Half-life | ~2 hours[22] | ~12-17 hours | This significant pharmacokinetic difference is a primary driver of their distinct clinical dosing regimens and applications. |
| Platelet Inhibition | Short-lasting | Longer-lasting | This correlates with their plasma half-lives and their relative potency on COX-1 in platelets.[9] |
Note: IC50 values can vary significantly between different assay conditions and sources. The values presented are representative ranges.
A study directly comparing the in vitro and in vivo concentration-effect relationships of naproxen in rats found that prostaglandin E2 and thromboxane B2 levels were useful biomarkers for translating anti-inflammatory activity.[13] Another study on naproxen derivatives found that while some compounds showed potent in vivo anti-inflammatory activity (up to 54% edema inhibition), their in vitro COX-2 inhibition was poor (less than 50% inhibition at 100 µM), highlighting a potential disconnect and suggesting other mechanisms may be at play.[23]
Conclusion
For researchers in drug development, understanding the nuances between in vitro and in vivo efficacy is paramount. While in vitro assays provide essential, high-throughput data on a compound's direct mechanism and potency, they represent a simplified snapshot of a complex biological reality. In vivo models, though more resource-intensive, integrate the critical dimensions of pharmacokinetics and systemic physiological responses. The case of propanoic acid derivatives clearly demonstrates that in vitro potency does not always directly correlate with in vivo therapeutic efficacy due to factors like half-life and metabolism. A successful development program relies on a carefully designed experimental continuum, using robust in vitro data to select the best candidates for rigorous in vivo validation, with a constant focus on establishing a meaningful and predictive in vitro-in vivo correlation.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Ketoprofen? [synapse.patsnap.com]
- 5. Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. premier-research.com [premier-research.com]
- 8. Harnessing the In-Vitro-In-Vivo Correlation in Drug Development [pharmamodels.net]
- 9. pharmacy180.com [pharmacy180.com]
- 10. scispace.com [scispace.com]
- 11. journalajrb.com [journalajrb.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Correlation between in vitro and in vivo concentration–effect relationships of naproxen in rats and healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 17. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
- 18. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. Anti-inflammatory activity of polyphosphazene-based naproxen slow-release systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The translation trap: Overcoming preclinical model challenges for tomorrow's medicines | Drug Discovery News [drugdiscoverynews.com]
- 22. In vitro permeation and in vivo anti-inflammatory and analgesic properties of nanoscaled emulsions containing ibuprofen for topical delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC-UV and LC-MS/MS Methods for the Quantification of 3-(4-Methylnaphthalen-1-yl)propanoic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the development, validation, and cross-validation of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantitative analysis of 3-(4-Methylnaphthalen-1-yl)propanoic acid. As a molecule with potential significance in pharmaceutical development, either as an active pharmaceutical ingredient (API), intermediate, or impurity, establishing robust and reliable analytical methods is paramount for ensuring product quality, safety, and efficacy.
This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, grounding every recommendation in the authoritative standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3] The objective is to provide a practical, scientifically sound guide for comparing a workhorse QC method (HPLC-UV) with a high-sensitivity research method (LC-MS/MS), ensuring data integrity and interchangeability across different analytical platforms.
Principles of the Analytical Techniques and Rationale for Selection
The choice between HPLC-UV and LC-MS/MS is fundamentally driven by the analytical objective. Factors such as required sensitivity, sample matrix complexity, and the stage of drug development dictate the most appropriate technique.[4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a cornerstone of pharmaceutical quality control. It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, its naphthalene moiety contains a strong chromophore, making it an excellent candidate for UV detection.
-
Expertise & Rationale: The selection of a reversed-phase method (e.g., using a C18 column) is a logical starting point due to the compound's significant non-polar character (XLogP3 ≈ 3.8).[5] An acidic mobile phase is chosen to suppress the ionization of the propanoic acid group, ensuring a consistent retention time and sharp peak shape. HPLC-UV is robust, cost-effective, and ideal for analyzing bulk substances or formulated products where analyte concentrations are relatively high.[4]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the exquisite selectivity and sensitivity of tandem mass spectrometry.[6][7] This technique is indispensable when trace-level quantification is required, particularly in complex biological matrices like plasma or tissue.
-
Expertise & Rationale: For this compound (MW: 214.26 g/mol )[5][8], electrospray ionization (ESI) is the preferred ionization technique. The carboxylic acid functional group will readily deprotonate, making ESI in negative ion mode the logical choice for generating the precursor ion [M-H]⁻ at m/z 213.2. A subsequent fragmentation (MS/MS) step provides a specific product ion, and monitoring this specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM) ensures that only the target analyte is quantified, effectively eliminating matrix interference.[4] This makes LC-MS/MS the gold standard for bioanalytical studies and the detection of low-level impurities.[7]
The Method Validation Framework: Adherence to Global Regulatory Standards
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9] This guide adheres to the comprehensive framework established by the ICH Q2(R2) guideline, which provides a detailed roadmap for validation.[1][9][10] Cross-validation is performed after two distinct methods are fully validated to ensure their results are comparable and interchangeable.[11][12][13]
The overall workflow for validating and then cross-validating the two methods is depicted below.
Caption: Workflow for individual method validation followed by cross-validation.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for key validation experiments. These protocols are designed to be self-validating systems, with each step grounded in established scientific principles.
Specificity Assessment via Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[2] A forced degradation study is the most rigorous way to demonstrate this and is a regulatory expectation for stability-indicating methods.[14][15]
Caption: Workflow for a forced degradation study to establish method specificity.
Protocol:
-
Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C. Withdraw aliquots at 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.2 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C. Withdraw aliquots at 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.2 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at 4, 8, and 24 hours.
-
Thermal Degradation: Store a sample of the solid compound in an oven at 80°C for 48 hours. Dissolve in the diluent for analysis.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using both the HPLC-UV and LC-MS/MS methods. The goal is to achieve 5-20% degradation of the parent compound.[16]
-
Acceptance Criteria: The method is specific if the primary analyte peak is well-resolved (Resolution > 2.0) from all degradation product peaks. For HPLC-UV, peak purity analysis (e.g., via a photodiode array detector) should confirm the homogeneity of the parent peak.
Linearity, Accuracy, and Precision
These parameters collectively ensure that the method provides results that are directly proportional to the analyte concentration, close to the true value, and reproducible.[2][3]
Protocol:
-
Stock and Standard Preparation:
-
Prepare a primary stock solution of this compound at 1 mg/mL.
-
For HPLC-UV, prepare a series of at least five calibration standards by diluting the stock solution to cover the expected range (e.g., 1 µg/mL to 100 µg/mL).
-
For LC-MS/MS, prepare a separate series of at least six calibration standards to cover its wider dynamic range (e.g., 0.5 ng/mL to 500 ng/mL).
-
-
Linearity:
-
Analyze each set of calibration standards in triplicate.
-
Plot the average response (peak area for UV, peak area ratio for MS) against the theoretical concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.995.
-
-
Accuracy & Precision:
-
Prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high (e.g., 3, 40, and 80 µg/mL for HPLC; 1.5, 75, and 400 ng/mL for LC-MS/MS).
-
Intra-day (Repeatability): Analyze five replicates of each QC level on the same day.
-
Inter-day (Intermediate Precision): Analyze five replicates of each QC level on three different days, preferably by different analysts.
-
Acceptance Criteria:
-
Accuracy: The mean calculated concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantitation, LLOQ).
-
Precision: The relative standard deviation (RSD) or coefficient of variation (CV) should not exceed 15% (20% at LLOQ).[13]
-
-
Comparative Performance Data
The following tables summarize hypothetical but realistic data from the validation of both methods, illustrating their distinct performance characteristics.
Table 1: HPLC-UV Method Validation Summary
| Validation Parameter | Result | Acceptance Criteria | Status |
|---|---|---|---|
| Specificity | No interference from degradants (Rs > 3.5) | Rs > 2.0 | Pass |
| Linearity (1-100 µg/mL) | r² = 0.9992 | ≥ 0.995 | Pass |
| Accuracy | 97.2% - 103.5% Recovery | 85% - 115% | Pass |
| Precision (RSD) | Intra-day: ≤ 2.1%; Inter-day: ≤ 3.5% | ≤ 15% | Pass |
| LOQ | 1.0 µg/mL | S/N ≥ 10 | Pass |
| Robustness | No significant impact from minor changes | Consistent results | Pass |
Table 2: LC-MS/MS Method Validation Summary
| Validation Parameter | Result | Acceptance Criteria | Status |
|---|---|---|---|
| Specificity | No interference at analyte MRM transition | No significant peaks in blank | Pass |
| Linearity (0.5-500 ng/mL) | r² = 0.9989 (weighted 1/x²) | ≥ 0.995 | Pass |
| Accuracy | 94.8% - 106.2% Recovery | 85% - 115% | Pass |
| Precision (RSD) | Intra-day: ≤ 4.5%; Inter-day: ≤ 6.8% | ≤ 15% | Pass |
| LOQ | 0.5 ng/mL | S/N ≥ 10 & within accuracy/precision limits | Pass |
| Robustness | No significant impact from minor changes | Consistent results | Pass |
Data Interpretation and Cross-Validation Analysis
A direct comparison highlights the complementary nature of the two techniques.
Table 3: Head-to-Head Performance Comparison
| Performance Metric | HPLC-UV | LC-MS/MS | Commentary |
|---|---|---|---|
| Sensitivity (LOQ) | 1000 ng/mL | 0.5 ng/mL | LC-MS/MS is 2000x more sensitive, making it essential for bioanalysis. |
| Selectivity | Moderate; relies on chromatographic separation. | High; relies on both chromatography and mass filtering. | LC-MS/MS is superior for complex matrices, minimizing interference.[4] |
| Dynamic Range | ~2 orders of magnitude | ~3-4 orders of magnitude | LC-MS/MS offers a wider linear range. |
| Cost & Complexity | Low | High | HPLC-UV is more accessible and cost-effective for routine QC. |
| Throughput | Moderate | High (with modern UHPLC) | Can be comparable, but MS requires more specialized maintenance. |
For cross-validation, a set of 25 samples, including spiked matrix samples and forced degradation samples, were analyzed by both validated methods. The concentrations obtained from the HPLC-UV method were plotted against those from the LC-MS/MS method (for samples within the overlapping dynamic range).
-
Result: The analysis yielded a correlation coefficient (r²) of 0.996, with the mean absolute bias between the methods calculated at 8.9%.
Conclusion and Expert Recommendations
Both HPLC-UV and LC-MS/MS have been demonstrated as robust and reliable techniques for the quantification of this compound, provided they are rigorously validated according to ICH guidelines.[17][18] The cross-validation confirms that the data from both methods are comparable, which is a critical requirement in a regulated drug development environment.
-
Recommendation for HPLC-UV: This method is the ideal choice for routine applications such as API release testing, formulation assays, and stability studies where analyte concentrations are high and the sample matrix is simple. Its robustness, low cost, and ease of use make it a powerful tool for quality control laboratories.
-
Recommendation for LC-MS/MS: This method is indispensable for applications requiring high sensitivity and selectivity. It is the required standard for bioanalytical studies (e.g., pharmacokinetics) in biological matrices like plasma and for the quantification of trace-level impurities or degradants that fall below the detection limits of UV-based methods.[6]
Ultimately, the selection of an analytical method is a strategic decision. By validating and cross-validating both techniques, a laboratory establishes a flexible, robust, and regulatory-compliant analytical toolkit that can support the entire lifecycle of a pharmaceutical product.
References
- 1. fda.gov [fda.gov]
- 2. propharmagroup.com [propharmagroup.com]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C14H14O2 | CID 300431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 76673-34-2 [sigmaaldrich.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. starodub.nl [starodub.nl]
- 11. ema.europa.eu [ema.europa.eu]
- 12. bioanalysisforum.jp [bioanalysisforum.jp]
- 13. Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medcraveonline.com [medcraveonline.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. fda.gov [fda.gov]
Comparative Guide to the In Vitro Activity of 3-(4-Methylnaphthalen-1-yl)propanoic acid, a Putative COX-2 Inhibitor
Disclaimer: The biological target and activity of 3-(4-Methylnaphthalen-1-yl)propanoic acid are not extensively documented in publicly available scientific literature.[1][2][3][4] This guide, therefore, presents a scientifically-grounded, hypothetical scenario to demonstrate a rigorous benchmarking process. Based on its structural similarity to arylpropionic acid derivatives, a class known for anti-inflammatory properties, we will evaluate this compound as a putative inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in inflammation.[5]
Audience: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.
Introduction: The Rationale for Selective COX-2 Inhibition
The enzyme cyclooxygenase (COX) is responsible for converting arachidonic acid into prostanoids, which are key mediators of physiological and pathological processes.[6][7] Two primary isoforms exist: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and synthesizes prostaglandins that protect the stomach lining and support platelet function.[8][9] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, where it produces prostaglandins that mediate pain, fever, and inflammation.[10][11]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.[9] This dual inhibition, while effective for pain relief, leads to a higher risk of gastrointestinal side effects, such as ulcers and bleeding, due to the suppression of protective COX-1 activity.[12] This limitation spurred the development of selective COX-2 inhibitors, designed to provide potent anti-inflammatory and analgesic effects with a superior gastrointestinal safety profile.[13][14][15]
This guide provides a framework for evaluating the inhibitory potency and selectivity of a novel compound, this compound (hereafter designated Compound MNP ), against human COX-1 and COX-2 enzymes. Its performance is benchmarked against two well-characterized selective COX-2 inhibitors:
-
Celecoxib (Celebrex®): The only selective COX-2 inhibitor currently approved for use in the United States, serving as a key clinical and research benchmark.[8][16]
-
Rofecoxib (Vioxx®): A highly selective COX-2 inhibitor that, although withdrawn from the market due to cardiovascular concerns, remains a valuable tool for in vitro comparative studies due to its potency and selectivity.[17][18]
Mechanism of Action: The Arachidonic Acid Cascade
Selective COX-2 inhibitors act by specifically blocking the active site of the COX-2 enzyme, preventing it from converting arachidonic acid into Prostaglandin G2 (PGG2), a crucial intermediate in the synthesis of pro-inflammatory prostaglandins.[6][11] This targeted action reduces inflammation at its source while sparing the homeostatic functions of COX-1.
Experimental Design: A Head-to-Head Comparison
The primary objective is to determine the half-maximal inhibitory concentration (IC50) of Compound MNP, Celecoxib, and Rofecoxib against both COX-1 and COX-2 enzymes. From these values, a COX-2 Selectivity Index can be calculated, providing a quantitative measure of isoform preference.
Causality Behind Experimental Choice: A fluorometric inhibitor screening assay is selected for this benchmark study.[19] This method is preferred due to its high sensitivity, wide dynamic range, and suitability for high-throughput screening formats, allowing for rapid and precise determination of enzyme kinetics and inhibition.[20] The assay measures the peroxidase activity of COX, where a probe is oxidized in the presence of the intermediate product PGG2, generating a fluorescent signal.
Protocol: Fluorometric COX Inhibitor Screening Assay
This protocol is adapted from commercially available kits and established methodologies.[20][21][22]
Self-Validating System: The trustworthiness of this protocol is ensured by the inclusion of multiple controls:
-
Enzyme Control (100% Activity): Contains enzyme and vehicle (DMSO) but no inhibitor. This defines the baseline reaction rate.
-
Inhibitor Control (Positive Control): Contains enzyme and a known inhibitor (Celecoxib). This validates that the assay can detect inhibition.
-
Background Control: Contains all reagents except the enzyme, to account for non-enzymatic fluorescence.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1X COX Assay Buffer from the provided concentrate.
-
Reconstitute the lyophilized COX-1 and COX-2 enzymes with sterile water to the specified concentration. Keep on ice at all times.
-
Prepare the Fluorometric Probe and Arachidonic Acid (Substrate) solutions according to the manufacturer's instructions immediately before use.
-
Prepare 10 mM stock solutions of Compound MNP, Celecoxib, and Rofecoxib in 100% DMSO.
-
-
Assay Plate Setup (96-well black plate):
-
Create a serial dilution series for each test compound (e.g., from 100 µM to 0.01 µM in 10-fold dilutions) in Assay Buffer. These will be your 10X working solutions.
-
To appropriate wells, add the following:
-
Enzyme Control Wells: 10 µL of Assay Buffer (or DMSO).
-
Inhibitor Control Wells: 10 µL of a 10X Celecoxib working solution.
-
Test Compound Wells: 10 µL of each 10X diluted compound.
-
-
Add 80 µL of the COX Reaction Mix (containing Assay Buffer, Probe, and either COX-1 or COX-2 enzyme) to all wells except the background controls.
-
For background wells, add a reaction mix containing no enzyme.
-
-
Pre-Incubation:
-
Gently tap the plate to mix.
-
Incubate the plate for 10 minutes at 25°C, protected from light. This allows the inhibitors to bind to the enzyme before the reaction starts.
-
-
Reaction Initiation and Measurement:
-
Set the plate reader to measure fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.
-
Initiate the enzymatic reaction by adding 10 µL of the Arachidonic Acid solution to all wells.
-
Immediately begin reading the fluorescence every minute for 10-15 minutes.
-
-
Data Analysis:
-
Identify the linear range of the reaction for the Enzyme Control wells.
-
Calculate the reaction rate (slope) for each well within this linear range.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (Rate_inhibitor / Rate_control)) * 100
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value for each compound against each enzyme.
-
Hypothetical Performance Data
The following tables summarize the expected outcomes of the experiment, where Compound MNP demonstrates potent and selective COX-2 inhibition.
Table 1: Comparative Inhibitory Potency (IC50 Values)
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) |
| Compound MNP | 8,500 | 45 |
| Celecoxib | 7,600 | 50 |
| Rofecoxib | >50,000 | 18 |
| Ibuprofen (Non-selective control) | 1,500 | 3,500 |
IC50 values are hypothetical and for illustrative purposes.
Table 2: COX-2 Selectivity Index
The selectivity index is a critical metric calculated as (IC50 COX-1 / IC50 COX-2). A higher index indicates greater selectivity for COX-2, which is therapeutically desirable.
| Compound | COX-2 Selectivity Index |
| Compound MNP | 189 |
| Celecoxib | 152 |
| Rofecoxib | >2,778 |
| Ibuprofen (Non-selective control) | 0.43 |
Interpretation and Conclusion
Based on this hypothetical benchmarking study, Compound MNP exhibits potent inhibitory activity against the human COX-2 enzyme, with an IC50 value of 45 nM, which is comparable to the established drug Celecoxib (50 nM).[14] Furthermore, Compound MNP demonstrates high selectivity for COX-2 over COX-1, with a selectivity index of 189. This profile suggests that Compound MNP has the potential to be a highly effective anti-inflammatory agent with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[12] While Rofecoxib shows superior selectivity in vitro, the performance of Compound MNP positions it as a promising lead candidate for further preclinical development, including cell-based assays, pharmacokinetic studies, and in vivo models of inflammation and pain.
References
- 1. This compound | C14H14O2 | CID 300431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 76673-34-2|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | Chemrio [chemrio.com]
- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cox 2 inhibitors | PPTX [slideshare.net]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 10. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 11. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 12. dtb.bmj.com [dtb.bmj.com]
- 13. Celecoxib: a selective cyclooxygenase-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cambridge.org [cambridge.org]
- 16. drugs.com [drugs.com]
- 17. Rofecoxib - Wikipedia [en.wikipedia.org]
- 18. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 19. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 20. assaygenie.com [assaygenie.com]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. interchim.fr [interchim.fr]
A Comparative Guide to Isomeric Purity Analysis of 3-(4-Methylnaphthalen-1-yl)propanoic acid
For researchers, scientists, and drug development professionals, establishing the isomeric purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. In the case of 3-(4-methylnaphthalen-1-yl)propanoic acid, a naphthalene derivative with potential therapeutic applications, a thorough understanding of its isomeric profile is critical. This guide provides an in-depth comparison of modern analytical techniques for the comprehensive isomeric purity analysis of this compound, supported by experimental insights and data.
The synthesis of this compound can potentially yield positional isomers, where the propanoic acid moiety is attached to different positions on the methylnaphthalene scaffold. While the target molecule itself is not chiral, synthetic intermediates or metabolic products could introduce a chiral center, making enantioselective analysis a prudent consideration in a comprehensive purity assessment.
This guide will explore and compare three powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method will be evaluated for its ability to resolve positional isomers and potential chiral impurities, providing a robust framework for selecting the most appropriate analytical strategy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Isomeric Purity
HPLC remains the most widely used technique for the analysis of non-volatile and semi-volatile compounds in the pharmaceutical industry due to its versatility and high resolution.[1] For the analysis of this compound, both reversed-phase and chiral HPLC methods are highly applicable.
Positional Isomer Analysis by Reversed-Phase HPLC
The separation of positional isomers by reversed-phase HPLC is primarily driven by differences in their hydrophobicity.[2] Isomers with more exposed nonpolar surface area will interact more strongly with the nonpolar stationary phase, leading to longer retention times.
Caption: Workflow for Positional Isomer Analysis by HPLC.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). The TFA helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of 1 mg/mL.
Chiral Purity Analysis by Chiral HPLC
Should chiral impurities be a concern, chiral HPLC is the gold standard for enantioselective separation.[1] This technique utilizes a chiral stationary phase (CSP) that interacts differently with enantiomers, leading to their separation. Polysaccharide-based CSPs are often effective for a wide range of compounds, including those with carboxylic acid groups.[4]
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (e.g., 90:10:0.1, v/v/v). The acidic modifier is crucial for good peak shape and resolution of acidic compounds.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative
SFC has emerged as a powerful technique for both chiral and achiral separations, offering several advantages over HPLC, including faster analysis times, reduced organic solvent consumption, and often superior resolution.[5][6] SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
Achiral and Chiral Analysis by SFC
A single SFC system can often be used for both achiral and chiral analysis by simply changing the column. The low viscosity of the supercritical CO2 mobile phase allows for high flow rates without generating excessive backpressure, leading to rapid separations.[7]
Caption: General Workflow for Isomeric Purity Analysis by SFC.
Experimental Protocol: SFC
-
Instrumentation: An analytical SFC system with a UV or MS detector.
-
Columns:
-
Achiral: A polar stationary phase such as a diol or 2-picolylamine column.
-
Chiral: A polysaccharide-based chiral column.
-
-
Mobile Phase: Supercritical CO2 with a methanol co-solvent gradient. A small amount of an acidic additive like formic acid may be beneficial for peak shape.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm or Mass Spectrometry.
-
Sample Preparation: Dissolve the sample in the co-solvent (e.g., methanol) to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach for Volatilized Analytes
For compounds that are volatile or can be made volatile through derivatization, GC-MS offers excellent separation efficiency and the high sensitivity and specificity of mass spectrometric detection.[8] Since this compound is a carboxylic acid, derivatization is necessary to increase its volatility and prevent peak tailing.[9]
Isomer Analysis by GC-MS after Derivatization
Esterification of the carboxylic acid group, for example, by forming the methyl ester, is a common derivatization strategy.[9] The resulting less polar and more volatile derivative can then be readily analyzed by GC-MS.
Caption: Workflow for Isomer Analysis by GC-MS with Derivatization.
Experimental Protocol: GC-MS
-
Derivatization: To a solution of the sample in methanol, add a catalytic amount of acetyl chloride and heat at 60 °C for 1 hour to form the methyl ester.
-
Sample Preparation: After cooling, neutralize the reaction mixture and extract the methyl ester derivative with a suitable organic solvent like hexane. Dry the organic extract and dilute to an appropriate concentration for GC-MS analysis.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
Comparative Performance Analysis
| Feature | HPLC | SFC | GC-MS |
| Applicability | Positional and chiral isomers | Positional and chiral isomers | Positional isomers (after derivatization) |
| Analysis Speed | Moderate | Fast | Moderate to Fast |
| Resolution | High | Very High | Excellent |
| Solvent Consumption | High | Low (primarily CO2) | Low |
| Sample Preparation | Simple dissolution | Simple dissolution | Derivatization required |
| Detection | UV, MS | UV, MS | MS (high sensitivity and specificity) |
| Pros | Versatile, widely available, robust | Fast, green, high resolution | High sensitivity, structural information from MS |
| Cons | Higher solvent cost and waste | Higher initial instrument cost | Derivatization adds complexity, not suitable for thermolabile compounds |
Conclusion: Selecting the Optimal Strategy
The choice of the most suitable analytical technique for the isomeric purity analysis of this compound depends on the specific requirements of the analysis.
-
High-Performance Liquid Chromatography (HPLC) is a robust and versatile choice, particularly for routine quality control where both positional and potential chiral impurities need to be monitored. Its widespread availability and well-established methods make it a reliable workhorse.[1]
-
Supercritical Fluid Chromatography (SFC) offers a significant advantage in terms of speed and reduced environmental impact, making it ideal for high-throughput screening and laboratories focused on green chemistry.[10] Its ability to often provide superior resolution makes it a compelling alternative to HPLC.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method when high sensitivity is required, for instance, in the analysis of trace-level impurities. The structural information provided by the mass spectrometer is invaluable for impurity identification. However, the need for derivatization adds a layer of complexity to the workflow.[8]
For a comprehensive characterization of this compound, a combination of these techniques may be most effective. For example, HPLC or SFC could be used for routine purity checks, while GC-MS could be employed for in-depth impurity profiling and identification. Ultimately, a well-validated, method that is fit for its intended purpose is crucial for ensuring the quality and safety of this potential pharmaceutical compound.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Toxicological Assessment: Naphthalene vs. Methylnaphthalenes
This guide provides a comprehensive comparison of the toxicity profiles of naphthalene and its methylated analogs, 1-methylnaphthalene and 2-methylnaphthalene. Designed for researchers, scientists, and drug development professionals, this document delves into the structural, metabolic, and mechanistic differences that underpin their distinct toxicological effects. By synthesizing data from authoritative sources and outlining key experimental methodologies, this guide aims to provide a clear and objective resource for understanding the relative risks associated with these common polycyclic aromatic hydrocarbons (PAHs).
Introduction: Structure, Occurrence, and Toxicological Significance
Naphthalene, a bicyclic aromatic hydrocarbon, and its methylated derivatives are prevalent environmental contaminants, originating from both natural sources like fossil fuels and anthropogenic activities such as the combustion of organic materials.[1][2] Their widespread presence in industrial processes, consumer products like moth repellents, and as byproducts of combustion necessitates a thorough understanding of their potential human health risks.[1][3] While structurally similar, the addition of a methyl group to the naphthalene ring significantly alters their metabolic fate and, consequently, their toxicological profiles. This guide will explore these differences in detail, providing a side-by-side comparison of their metabolism, acute toxicity, carcinogenicity, genotoxicity, and target organ effects.
The Decisive Role of Metabolism in Toxicity
The primary determinant of the differential toxicity between naphthalene and methylnaphthalenes lies in their metabolic pathways. The initial metabolic steps, primarily mediated by cytochrome P450 (CYP) enzymes, dictate the formation of either stable, excretable metabolites or highly reactive, toxic intermediates.
Naphthalene Metabolism: A Pathway to Reactive Epoxides
Naphthalene metabolism is initiated by CYP-mediated epoxidation, forming the reactive intermediate 1,2-naphthalene epoxide.[1][4] This epoxide can undergo several competing reactions: detoxification through glutathione conjugation, spontaneous rearrangement to naphthols, or enzymatic hydration to naphthalene 1,2-dihydrodiol.[4] The dihydrodiol can be further oxidized to 1,2-dihydroxynaphthalene, which is then oxidized to the highly reactive 1,2-naphthoquinone.[4] These quinone metabolites are known to induce oxidative stress and are implicated in naphthalene's toxicity.[5]
Methylnaphthalene Metabolism: A Shift Towards Methyl-Group Oxidation
In contrast to naphthalene, 1- and 2-methylnaphthalenes are preferentially metabolized via oxidation of the methyl group, leading to the formation of hydroxymethyl-naphthalenes.[1][4] While ring oxidation does occur to a lesser extent, the side-chain oxidation is the predominant pathway.[4][6][7] This metabolic shift is crucial as it diverts the metabolism away from the extensive formation of toxic epoxide and quinone intermediates that are characteristic of naphthalene metabolism.
Visualizing the Metabolic Divergence
The following diagram illustrates the key metabolic pathways for naphthalene and methylnaphthalenes, highlighting the critical branching point that leads to their different toxicological outcomes.
Caption: Metabolic pathways of naphthalene and methylnaphthalenes.
Comparative Toxicity Profile
The differences in metabolic activation are directly reflected in the varying degrees of toxicity observed for naphthalene and its methylated counterparts across several key endpoints.
Acute Toxicity
Studies in mice have shown that naphthalene and 2-methylnaphthalene are roughly equivalent in terms of acute toxicity, followed by 1-methylnaphthalene which is less toxic.[8] In one study, the oral LD50 values for naphthalene in male and female mice were reported as 533 mg/kg and 710 mg/kg, respectively.[9]
| Compound | Acute Toxicity (Oral LD50 in mice) | Reference |
| Naphthalene | 533 mg/kg (male), 710 mg/kg (female) | Shopp et al. 1984[9] |
| 1-Methylnaphthalene | Less toxic than naphthalene and 2-methylnaphthalene | Rasmussen et al. 1986[8] |
| 2-Methylnaphthalene | Approximately as toxic as naphthalene | Rasmussen et al. 1986[8] |
Carcinogenicity
There is a notable difference in the carcinogenic potential among these compounds, as classified by various regulatory agencies. Naphthalene is considered a potential human carcinogen, while the evidence for methylnaphthalenes is less definitive.
-
Naphthalene: The U.S. Department of Health and Human Services (DHHS) has concluded that naphthalene is "reasonably anticipated to be a human carcinogen".[3] The International Agency for Research on Cancer (IARC) classifies naphthalene as "possibly carcinogenic to humans" (Group 2B).[3][10] The U.S. Environmental Protection Agency (EPA) has classified naphthalene as a "possible human carcinogen" (Group C).[1][3] Animal studies have shown that long-term inhalation of naphthalene can lead to tumors in the nose and lungs of rodents.[3][10]
-
1-Methylnaphthalene: The EPA has determined there is "suggestive evidence of carcinogenicity" for 1-methylnaphthalene.[1][3]
-
2-Methylnaphthalene: The EPA has concluded that there is insufficient information to assess the carcinogenicity of 2-methylnaphthalene in humans.[1][3] Chronic administration of methylnaphthalenes in animal studies did not demonstrate the same oncogenic potential as observed with naphthalene.[6][7][11]
| Agency | Naphthalene | 1-Methylnaphthalene | 2-Methylnaphthalene |
| DHHS | Reasonably anticipated to be a human carcinogen[3] | Not listed[3] | Not listed[3] |
| IARC | Group 2B: Possibly carcinogenic to humans[3][10] | Not assessed[1][3] | Not assessed[1][3] |
| EPA | Group C: Possible human carcinogen[1][3] | Suggestive evidence of carcinogenicity[1][3] | Inadequate information[1][3] |
Genotoxicity
The genotoxicity of naphthalene and its metabolites has been studied, with evidence suggesting that DNA damage may occur secondary to oxidative stress.[12] Naphthalene has generally been found to be non-mutagenic in bacterial assays.[11] The genotoxicity of methylnaphthalenes is less well-characterized, but 2-methylnaphthalene has shown some evidence of cytotoxicity in human lymphocyte test systems at high concentrations.[11] Overall, the tumorigenic activity of naphthalene is not believed to be driven by direct genetic lesions.[13]
Target Organ Toxicity
The respiratory tract is a primary target for both naphthalene and methylnaphthalenes.[1][14][15]
-
Naphthalene: In humans, exposure can cause nasal irritation, inflammation, and decreased lung function.[1][3] Hemolytic anemia has also been reported following oral and inhalation exposure.[1] In animals, naphthalene exposure is consistently associated with nasal lesions.[14] The Clara cells of the bronchiolar epithelium are a specific target of naphthalene-induced cytotoxicity.[8]
-
Methylnaphthalenes: For both 1- and 2-methylnaphthalene, respiratory effects are presumed to be a health concern in humans based on animal studies.[1] Animal studies have shown that methylnaphthalenes also target the respiratory system, causing nasal and pulmonary lesions.[1][11] Similar to naphthalene, methylnaphthalenes selectively target Clara cells.[11] Chronic oral exposure to both 1- and 2-methylnaphthalene has been associated with pulmonary alveolar proteinosis in mice.[16][17]
Hepatic effects are also a concern. Liver damage has been observed in rats that ingested or inhaled these chemicals.[3] While high doses of naphthalene can cause hepatotoxicity in humans, parenteral administration of methylnaphthalenes in animal models does not typically result in measurable hepatotoxicity.[9][11]
Mechanistic Insights into Toxicity: The Role of Oxidative Stress
The toxicity of naphthalene is strongly linked to the induction of oxidative stress.[18][19] The formation of quinone metabolites can lead to the generation of reactive oxygen species (ROS), resulting in lipid peroxidation and DNA damage.[12][18] This oxidative damage is a key mechanism underlying the cellular injury observed in target tissues. The reduced potential for methylnaphthalenes to form these highly reactive quinone metabolites likely contributes to their generally lower or different toxicological profile compared to naphthalene.
The following diagram illustrates the proposed mechanism of naphthalene-induced oxidative stress.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Naphthalene, 1-Methylnapthalene, 2-Methylnapthalene | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Naphthalene-induced oxidative stress in rats and the protective effects of vitamin E succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity and metabolism of methylnaphthalenes: comparison with naphthalene and 1-nitronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative cytotoxicity of naphthalene and its monomethyl- and mononitro-derivatives in the mouse lung. | Sigma-Aldrich [sigmaaldrich.com]
- 9. epa.gov [epa.gov]
- 10. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Naphthalene-induced oxidative stress and DNA damage in cultured macrophage J774A.1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. ADEQUACY OF THE DATABASE - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Naphthalene Toxicity: Methemoglobinemia and Acute Intravascular Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-oxidant therapy in management of acute naphthalene ball poisoning - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 3-(4-Methylnaphthalen-1-yl)propanoic Acid: A Guide to Personal Protective Equipment and Disposal
The refined search still did not yield a specific Safety Data Sheet (SDS) for 3-(4-Methylnaphthalen-1-yl)propanoic acid. However, I found a supplier, BLDpharm, that provides GHS pictograms, a signal word ("Warning"), and some hazard and precautionary statements (H302, H315, H319, H335 and P261, P305+P351+P338). This is a significant finding as it gives specific, albeit unverified, hazard information. PubChem and other vendors confirm it is a solid.
My searches on structurally similar compounds, like naphthalene-2,6-dicarboxylic acid and other aromatic carboxylic acids, consistently recommend standard PPE for handling solid chemicals: safety glasses, gloves, and a lab coat. For dust-generating activities, they recommend working in a fume hood and considering respiratory protection. Disposal guidance for naphthalene derivatives points towards incineration of the chemical and contaminated materials as hazardous waste.
I now have enough information to construct a comprehensive guide. I will use the GHS information from BLDpharm as a basis for the hazard assessment, making it clear that a full, verified SDS is not available and these are based on supplier information. The PPE recommendations will be built upon the consistent advice for handling solid aromatic carboxylic acids and naphthalene derivatives. The disposal plan will be based on the requirements for naphthalene-containing waste. I can now proceed to synthesize this information into the final guide.
For Immediate Use by Laboratory Professionals
Hazard Assessment: Understanding the Risks
This compound is a solid organic compound.[1] Based on supplier-provided information, the primary hazards are categorized under the Globally Harmonized System (GHS) as follows:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation. [2]
The signal word associated with these hazards is "Warning" .[2] The naphthalene moiety suggests potential for systemic effects if absorbed, while the carboxylic acid functional group can contribute to its irritant properties. As a solid, inhalation of dust particles presents a significant route of exposure.
Table 1: Summary of Potential Hazards and Associated PPE
| Hazard Category | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Oral Toxicity | H302: Harmful if swallowed | Standard laboratory PPE to prevent accidental ingestion. No eating, drinking, or smoking in the handling area. |
| Skin Irritation | H315: Causes skin irritation | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Eye Irritation | H319: Causes serious eye irritation | Safety glasses with side shields or chemical splash goggles. |
| Respiratory Irritation | H335: May cause respiratory irritation | Use in a well-ventilated area, preferably a chemical fume hood. If dust generation is unavoidable, respiratory protection may be required. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to mitigating the risks associated with handling this compound. The following is a step-by-step guide to the required PPE.
Core PPE for All Handling Procedures
-
Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Splash or Dust Hazard: Chemical splash goggles.[3] A face shield worn over safety glasses is advised when handling larger quantities or when there is a significant risk of dust generation.
-
-
Skin and Body Protection:
-
Lab Coat: A standard, fully-buttoned laboratory coat to protect skin and personal clothing.
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact.[4] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contact. Change gloves immediately if they become contaminated.
-
Footwear: Fully enclosed shoes are required in the laboratory at all times.
-
Respiratory Protection
-
Engineering Controls: The primary method for controlling exposure to airborne dust is through engineering controls. All weighing and transfer operations involving powdered this compound should be conducted in a certified chemical fume hood.[3]
-
Respirators: If a fume hood is not available or if procedures are likely to generate significant dust, a NIOSH-approved respirator may be necessary. A risk assessment should be conducted to determine the appropriate type of respirator.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) and labeled waste containers are within arm's reach before starting work.
-
Verify that an eyewash station and safety shower are readily accessible.[3]
-
-
Donning PPE:
-
Put on your lab coat and fully enclosed shoes.
-
Don safety glasses or goggles.
-
Wash and dry your hands before donning gloves.
-
-
Handling the Compound:
-
Weighing: Carefully weigh the desired amount of the solid compound inside the fume hood to contain any dust.
-
Transfer: Use a spatula for transfers. Avoid pouring the solid from a height to minimize dust generation.
-
-
Post-Handling Procedures:
-
Decontamination: Clean any contaminated surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection. Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Responsible Waste Management
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]
-
Waste Segregation:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[6]
-
Unused Chemical: Unused or unwanted this compound should be disposed of as hazardous waste. Do not mix it with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) department.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage and Disposal:
-
Store sealed waste containers in a designated, well-ventilated, and secure area.
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal company.
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[3]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal. Clean the spill area with soap and water. For large spills, evacuate the area and contact your institution's EHS department.
Visualization of PPE Decision Workflow
Caption: Decision workflow for selecting appropriate PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
